UFP-101 TFA
Description
Properties
IUPAC Name |
(2S)-2-[[(2S)-4-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S,3R)-2-[[(2S)-2-[[2-[[2-[[2-(benzylamino)acetyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-4-oxobutanoyl]amino]pentanediamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C82H138N32O21/c1-45(102-64(121)43-101-79(135)66(47(3)116)114-77(133)57(37-48-19-6-4-7-20-48)104-65(122)42-100-63(120)41-99-62(119)40-95-39-49-21-8-5-9-22-49)68(124)106-54(26-16-34-96-80(89)90)71(127)110-53(25-12-15-33-85)75(131)113-59(44-115)78(134)103-46(2)69(125)107-55(27-17-35-97-81(91)92)72(128)108-51(23-10-13-31-83)70(126)111-56(28-18-36-98-82(93)94)73(129)109-52(24-11-14-32-84)74(130)112-58(38-61(87)118)76(132)105-50(67(88)123)29-30-60(86)117/h4-9,19-22,45-47,50-59,66,95,115-116H,10-18,23-44,83-85H2,1-3H3,(H2,86,117)(H2,87,118)(H2,88,123)(H,99,119)(H,100,120)(H,101,135)(H,102,121)(H,103,134)(H,104,122)(H,105,132)(H,106,124)(H,107,125)(H,108,128)(H,109,129)(H,110,127)(H,111,126)(H,112,130)(H,113,131)(H,114,133)(H4,89,90,96)(H4,91,92,97)(H4,93,94,98)/t45-,46-,47+,50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,66-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOLKPWDXAQZKNJ-LGCGZHPXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)NCC(=O)NC(C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CO)C(=O)NC(C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)NC(CCC(=O)N)C(=O)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)CNCC2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)NCC(=O)N[C@@H](C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)CNCC2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C82H138N32O21 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1908.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
UFP-101 TFA: A Technical Guide for Researchers
An In-depth Technical Guide on the Core Pharmacology of UFP-101 TFA for Researchers, Scientists, and Drug Development Professionals.
Introduction
This compound is a potent, selective, and competitive antagonist for the Nociceptin/Orphanin FQ (N/OFQ) peptide receptor, also known as the NOP receptor.[1][2] It is a synthetic peptide analogue of N/OFQ, specifically [Nphe¹,Arg¹⁴,Lys¹⁵]N/OFQ-NH₂.[3][4] This modification, particularly the [Nphe¹] substitution, eliminates efficacy, while the [Arg¹⁴,Lys¹⁵] substitution enhances potency and in vivo duration of action.[4] this compound is a valuable pharmacological tool for investigating the physiological and pathological roles of the N/OFQ-NOP receptor system.[3][4] Its high affinity and selectivity for the NOP receptor over classical opioid receptors (mu, delta, and kappa) make it a precise instrument for delineating the specific functions of this system in various biological processes, including pain modulation, mood regulation, and addiction.[1][2] This guide provides a comprehensive overview of the technical details of this compound, including its pharmacological data, experimental protocols, and the signaling pathways it modulates.
Quantitative Pharmacological Data
The following tables summarize the key quantitative parameters of this compound, providing a clear comparison of its binding affinity, potency, and selectivity.
Table 1: Receptor Binding Affinity of this compound
| Receptor | Ligand | pKi | Ki (nM) | Source Organism/Cell Line | Reference |
| NOP | This compound | 10.24 | ~0.057 | Recombinant human NOP in CHO cells | [1][2] |
| Mu (μ) Opioid | This compound | Not Reported | >1000 | Not Reported | [1][2] |
| Delta (δ) Opioid | This compound | Not Reported | >1000 | Not Reported | [1][2] |
| Kappa (κ) Opioid | This compound | Not Reported | >1000 | Not Reported | [1][2] |
Note: While specific Ki values for mu, delta, and kappa opioid receptors are not explicitly reported in the reviewed literature, this compound is consistently stated to have over 3000-fold selectivity for the NOP receptor over these classical opioid receptors.[1][2]
Table 2: In Vitro and In Vivo Potency of this compound
| Assay | Parameter | Value | Species/Tissue | Reference |
| GTPγS Binding Assay | pA₂ | 8.4 - 9.0 | CHO cells expressing human NOP | |
| Spinal Cord Electrophysiology | pA₂ | 6.44 | Mouse |
Signaling Pathways and Mechanisms of Action
This compound exerts its effects by competitively antagonizing the NOP receptor, a G protein-coupled receptor (GPCR). The NOP receptor primarily couples to inhibitory G proteins of the Gi/Go family. Upon activation by its endogenous ligand N/OFQ, the NOP receptor initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Additionally, activation of the NOP receptor modulates ion channel activity, typically leading to the opening of G protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels. This results in neuronal hyperpolarization and reduced neurotransmitter release. This compound blocks these downstream effects by preventing the binding of N/OFQ to the NOP receptor.
NOP Receptor Signaling Pathway
Detailed Experimental Protocols
[³⁵S]GTPγS Binding Assay
This assay is a functional measure of G protein activation following receptor agonism. As an antagonist, this compound is used to inhibit the agonist-stimulated binding of [³⁵S]GTPγS.
1. Materials:
-
Cell membranes expressing the NOP receptor (e.g., from CHO-hNOP cells)
-
[³⁵S]GTPγS (specific activity >1000 Ci/mmol)
-
Unlabeled GTPγS
-
GDP
-
NOP receptor agonist (e.g., N/OFQ)
-
This compound
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA
-
96-well filter plates (e.g., GF/B)
-
Scintillation cocktail
-
Plate scintillation counter
2. Procedure:
-
Membrane Preparation: Thaw frozen cell membranes on ice and resuspend in assay buffer to a final concentration of 10-20 µg of protein per well.
-
Assay Setup: In a 96-well plate, add the following in order:
-
25 µL of assay buffer or unlabeled GTPγS (for non-specific binding, final concentration 10 µM).
-
25 µL of various concentrations of this compound.
-
25 µL of a fixed concentration of NOP agonist (e.g., EC₈₀ concentration of N/OFQ).
-
50 µL of membrane suspension.
-
50 µL of GDP (final concentration 10-100 µM).
-
-
Pre-incubation: Incubate the plate at 30°C for 15 minutes.
-
Initiation of Reaction: Add 50 µL of [³⁵S]GTPγS (final concentration 0.05-0.1 nM) to each well to start the binding reaction.
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle shaking.
-
Termination and Filtration: Terminate the assay by rapid filtration through the 96-well filter plate using a cell harvester. Wash the filters three times with 200 µL of ice-cold assay buffer.
-
Detection: Dry the filter plate completely. Add 50 µL of scintillation cocktail to each well, seal the plate, and count the radioactivity.
3. Data Analysis:
-
Subtract non-specific binding from all other values to obtain specific binding.
-
Plot the specific binding against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀.
-
Calculate the pA₂ value using the Schild equation for competitive antagonism.
GTPγS Binding Assay Workflow
Forced Swim Test (Mouse)
This behavioral test is used to assess antidepressant-like activity. This compound has been shown to exhibit antidepressant-like effects in this model.
1. Materials:
-
Cylindrical containers (30 cm height x 20 cm diameter)
-
Water maintained at 24-25°C
-
Video recording equipment
-
This compound and vehicle control
-
Dry towels and a warming area for the animals post-test
2. Procedure:
-
Animal Acclimation: Allow mice to acclimate to the testing room for at least 1 hour before the experiment.
-
Drug Administration: Administer this compound or vehicle control (e.g., intracerebroventricularly) at the desired time point before the test.
-
Test Apparatus: Fill the cylinders with water to a depth of 15 cm, ensuring the mouse cannot touch the bottom with its tail or paws.
-
Test Session:
-
Gently place each mouse into its individual cylinder.
-
The total test duration is 6 minutes.
-
Record the entire session for later analysis.
-
-
Post-Test Care: After 6 minutes, carefully remove the mouse from the water, dry it with a towel, and place it in a clean, dry cage under a warming lamp until fully dry before returning to its home cage.
-
Water Change: The water should be changed between each animal to avoid olfactory cues.
3. Data Analysis:
-
The primary measure is the duration of immobility during the last 4 minutes of the 6-minute test.
-
Immobility is defined as the absence of all movement except for that necessary to keep the head above water.
-
A significant decrease in immobility time in the this compound-treated group compared to the vehicle group is indicative of an antidepressant-like effect.
References
- 1. UFP-101, a peptide antagonist selective for the nociceptin/orphanin FQ receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. UFP-101-A Peptide Antagonist - Creative Peptides [creative-peptides.com]
- 3. UFP‐101, a Peptide Antagonist Selective for the Nociceptin/Orphanin FQ Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chronic treatment with the selective NOP receptor antagonist [Nphe 1, Arg 14, Lys 15]N/OFQ-NH 2 (UFP-101) reverses the behavioural and biochemical effects of unpredictable chronic mild stress in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
UFP-101 TFA: A Comprehensive Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
UFP-101 TFA is a highly potent and selective peptide antagonist of the Nociceptin/Orphanin FQ (N/OFQ) peptide (NOP) receptor, a G-protein coupled receptor (GPCR) implicated in a wide array of physiological and pathological processes. This technical guide provides an in-depth exploration of the mechanism of action of this compound, detailing its binding characteristics, functional antagonism, and the underlying signaling pathways. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals engaged in the study of the N/OFQ-NOP receptor system and the development of novel therapeutics targeting this pathway.
Introduction
The N/OFQ-NOP receptor system plays a crucial role in modulating numerous biological functions, including pain perception, mood, anxiety, and learning and memory.[1][2] this compound, with its high affinity and selectivity for the NOP receptor, has emerged as an invaluable pharmacological tool for elucidating the physiological roles of this system.[2][3] Chemically, UFP-101 is [Nphe¹,Arg¹⁴,Lys¹⁵]N/OFQ-NH₂, a synthetic analog of the endogenous ligand N/OFQ.[3] The trifluoroacetate (TFA) salt form is commonly used in research settings. This guide will systematically dissect the molecular interactions and cellular consequences of this compound's engagement with the NOP receptor.
Receptor Binding and Affinity
This compound exhibits high-affinity binding to the NOP receptor, a characteristic that has been quantified in numerous radioligand binding studies. These assays typically utilize membrane preparations from cells recombinantly expressing the human NOP receptor, such as Chinese Hamster Ovary (CHO) cells.
Quantitative Data: Binding Affinity
| Parameter | Value | Cell Line | Radioligand | Reference |
| pKi | 10.24 | CHO-hNOP | [³H]N/OFQ | [4] |
| pKi | 10.14 ± 0.09 | CHO-hNOP | [³H]N/OFQ | [4] |
| pKD | 9.97 | CHO-hNOP | [³H]UFP-101 | [5] |
| pKD | 10.12 | Rat Cerebrocortex | [³H]UFP-101 | [5] |
Experimental Protocol: Radioligand Competition Binding Assay
A standard method to determine the binding affinity (Ki) of this compound involves a competition binding assay using membranes from CHO cells stably expressing the human NOP receptor (CHO-hNOP).
-
Membrane Preparation:
-
Culture CHO-hNOP cells to confluence.
-
Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Pellet the membranes from the supernatant by high-speed centrifugation (e.g., 40,000 x g for 20 minutes at 4°C).
-
Wash the membrane pellet with fresh buffer and resuspend in assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4).
-
Determine the protein concentration of the membrane preparation using a standard method like the Bradford assay.
-
-
Binding Assay:
-
In a 96-well plate, combine the cell membranes (typically 10-20 µg of protein per well), a fixed concentration of a radiolabeled NOP receptor agonist (e.g., [³H]N/OFQ), and varying concentrations of this compound.
-
Incubate the mixture at a controlled temperature (e.g., 25°C) for a sufficient period to reach equilibrium (e.g., 60 minutes).
-
Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Wash the filters rapidly with ice-cold wash buffer to remove non-specifically bound radioactivity.
-
Measure the radioactivity retained on the filters using liquid scintillation counting.
-
-
Data Analysis:
-
Plot the percentage of specific binding of the radioligand as a function of the logarithm of the this compound concentration.
-
Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/KD), where [L] is the concentration of the radioligand and KD is its dissociation constant.
-
Functional Antagonism
This compound acts as a competitive antagonist at the NOP receptor. This means that it binds to the same site as the endogenous agonist N/OFQ but does not activate the receptor. Instead, it blocks the receptor from being activated by agonists. This functional antagonism has been demonstrated in various in vitro assays, most notably the GTPγS binding assay and cAMP accumulation assays.
Quantitative Data: Functional Antagonism
| Assay | Parameter | Value | Agonist | Cell Line | Reference |
| GTPγS Binding | pA₂ | 8.4 - 9.0 | Various NOP agonists | CHO-hNOP | [4] |
| GTPγS Binding | pA₂ | 7.33 ± 0.08 | N/OFQ | CHO-hNOP | [4] |
| Electrically Stimulated Mouse Vas Deferens | pA₂ | ~8.5 | N/OFQ | Mouse Tissue | [6] |
Experimental Protocol: [³⁵S]GTPγS Binding Assay
The [³⁵S]GTPγS binding assay is a functional assay that measures the activation of G-proteins following receptor stimulation.
-
Assay Components:
-
CHO-hNOP cell membranes (prepared as described above).
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).
-
GDP (to ensure G-proteins are in their inactive state).
-
[³⁵S]GTPγS (a non-hydrolyzable analog of GTP).
-
A NOP receptor agonist (e.g., N/OFQ).
-
Varying concentrations of this compound.
-
-
Assay Procedure:
-
Pre-incubate the cell membranes with this compound for a defined period.
-
Add the NOP agonist and [³⁵S]GTPγS to initiate the reaction.
-
Incubate the mixture at 30°C for 60 minutes.
-
Terminate the assay by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold buffer.
-
Quantify the amount of [³⁵S]GTPγS bound to the membranes using a scintillation counter.
-
-
Data Analysis (Schild Analysis):
-
Generate concentration-response curves for the agonist in the absence and presence of different concentrations of this compound.
-
A competitive antagonist will cause a parallel rightward shift of the agonist concentration-response curve without affecting the maximal response.
-
Perform a Schild regression analysis by plotting the log(dose ratio - 1) against the log of the antagonist concentration. The x-intercept of this plot provides the pA₂ value, which is the negative logarithm of the antagonist concentration that requires a doubling of the agonist concentration to produce the same response. A slope of 1 is indicative of competitive antagonism.
-
Signaling Pathway
The NOP receptor is a member of the Gi/Go family of GPCRs.[1][7] Upon activation by an agonist, the receptor undergoes a conformational change that facilitates the exchange of GDP for GTP on the α-subunit of the associated heterotrimeric G-protein. This leads to the dissociation of the Gα-GTP and Gβγ subunits, which then modulate the activity of downstream effector proteins.
The primary signaling cascade initiated by NOP receptor activation involves:
-
Inhibition of Adenylyl Cyclase: The activated Gαi/o subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[1]
-
Modulation of Ion Channels:
-
The Gβγ subunit can directly interact with and inhibit N-type voltage-gated calcium channels (Cav2.2), reducing calcium influx and neurotransmitter release.[7]
-
The Gβγ subunit can also activate G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to potassium efflux, hyperpolarization of the cell membrane, and a decrease in neuronal excitability.
-
This compound, as a competitive antagonist, blocks the initiation of this signaling cascade by preventing agonist-induced conformational changes in the NOP receptor.
Conclusion
This compound is a well-characterized, potent, and selective competitive antagonist of the NOP receptor. Its mechanism of action is centered on its high-affinity binding to the receptor, thereby preventing agonist-induced activation and the subsequent G-protein-mediated signaling cascade that leads to the inhibition of adenylyl cyclase and modulation of ion channel activity. The detailed experimental protocols and quantitative data provided in this guide offer a solid foundation for researchers to effectively utilize this compound in their investigations of the N/OFQ-NOP receptor system and its potential as a therapeutic target.
References
- 1. Nociceptin receptor - Wikipedia [en.wikipedia.org]
- 2. UFP-101, a peptide antagonist selective for the nociceptin/orphanin FQ receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. UFP‐101, a Peptide Antagonist Selective for the Nociceptin/Orphanin FQ Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. UFP-101, a high affinity antagonist for the nociceptin/orphanin FQ receptor: radioligand and GTPgamma(35)S binding studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Binding of the novel radioligand [(3)H]UFP-101 to recombinant human and native rat nociceptin/orphanin FQ receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. research.unipd.it [research.unipd.it]
- 7. Gγ7 proteins contribute to coupling of nociceptin/orphanin FQ peptide (NOP) opioid receptors and voltage-gated Ca2+ channels in rat stellate ganglion neurons - PMC [pmc.ncbi.nlm.nih.gov]
UFP-101 TFA: A Comprehensive Technical Guide for the NOP Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
UFP-101 trifluoroacetate (TFA) is a highly potent and selective peptide antagonist for the Nociceptin/Orphanin FQ (N/OFQ) peptide (NOP) receptor, a G protein-coupled receptor implicated in a wide array of physiological and pathological processes, including pain, mood, and addiction. This document provides an in-depth technical guide to UFP-101 TFA, encompassing its pharmacological properties, detailed experimental protocols for its characterization, and a visualization of its mechanism of action. The quantitative data are presented in structured tables for ease of comparison, and key experimental workflows and signaling pathways are illustrated using diagrams. This guide is intended to serve as a comprehensive resource for researchers and drug development professionals working with this important pharmacological tool.
Chemical and Pharmacological Properties
UFP-101 is a synthetic peptide analog of N/OFQ, with the sequence [Nphe¹, Arg¹⁴, Lys¹⁵]N/OFQ-NH₂. The trifluoroacetate salt form is commonly used in research.
Table 1: Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₈₄H₁₃₉F₃N₃₂O₂₃ |
| Molecular Weight | 2022.19 g/mol |
| Synonyms | [Nphe¹, Arg¹⁴, Lys¹⁵] N/OFQ-NH₂ TFA |
Table 2: Pharmacological Profile of UFP-101
| Parameter | Receptor | Value | Assay Type | Species/System | Reference |
| pKi | NOP | 10.24 | Radioligand Binding | Human (CHO cells) | [1][2] |
| pA₂ | NOP | 8.4 - 9.0 | GTPγS Binding | Human (CHO cells) | [3] |
| pA₂ | NOP | 6.44 | Electrophysiology (EPSC) | Mouse (spinal cord slices) | [4] |
| Selectivity | MOP (μ) | >3000-fold vs NOP | Radioligand Binding | Not Specified | [1][2] |
| Selectivity | KOP (κ) | >3000-fold vs NOP | Radioligand Binding | Not Specified | [1][2] |
| Selectivity | DOP (δ) | >3000-fold vs NOP | Radioligand Binding | Not Specified | [1][2] |
Mechanism of Action and Signaling Pathway
UFP-101 acts as a competitive antagonist at the NOP receptor. It binds to the receptor with high affinity, thereby preventing the binding and subsequent signaling of the endogenous agonist, N/OFQ. The NOP receptor primarily couples to Gi/o proteins. Upon agonist activation, the receptor promotes the exchange of GDP for GTP on the Gα subunit, leading to the dissociation of the Gα and Gβγ subunits. These subunits then modulate various downstream effectors. UFP-101 blocks these initial activation steps.
References
- 1. This compound|COA [dcchemicals.com]
- 2. This compound|CAS |DC Chemicals [dcchemicals.com]
- 3. UFP-101, a high affinity antagonist for the nociceptin/orphanin FQ receptor: radioligand and GTPgamma(35)S binding studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. UFP-101 antagonizes the spinal antinociceptive effects of nociceptin/orphanin FQ: behavioral and electrophysiological studies in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
UFP-101 TFA: A Comprehensive Technical Guide to its Discovery, Synthesis, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
UFP-101 trifluoroacetate (TFA) is a pioneering synthetic peptide antagonist of the Nociceptin/Orphanin FQ (N/OFQ) peptide receptor (NOP), a G protein-coupled receptor implicated in a wide array of physiological and pathological processes, including pain, mood, and addiction. This technical guide provides an in-depth exploration of the discovery, chemical synthesis, and pharmacological characterization of UFP-101 TFA. It is designed to serve as a comprehensive resource for researchers and drug development professionals working with this critical pharmacological tool. Detailed experimental protocols for its characterization and a summary of its key quantitative parameters are provided, alongside a visual representation of its mechanism of action within the NOP receptor signaling cascade.
Discovery and Design
UFP-101 was rationally designed as a potent and selective antagonist for the NOP receptor. Its development was a key step forward in understanding the physiological roles of the N/OFQ-NOP receptor system, which had been hampered by the lack of effective antagonists. The design of UFP-101 is a compelling example of strategic peptide modification to alter biological activity.
The structure of UFP-101 is a modification of the endogenous N/OFQ peptide. The key modifications in UFP-101, chemically known as [Nphe¹, Arg¹⁴, Lys¹⁵]N/OFQ-NH₂, are:
-
[Nphe¹]: The substitution of the N-terminal phenylalanine with N-phenylglycine. This modification was crucial for eliminating the intrinsic agonistic activity of the parent peptide, thereby conferring an antagonistic profile.
-
[Arg¹⁴, Lys¹⁵]: The substitution of amino acids at positions 14 and 15 with arginine and lysine, respectively. These changes were introduced to enhance the binding affinity and in vivo duration of action of the peptide.[1][2][3]
This combination of modifications resulted in a ligand with high affinity and selectivity for the NOP receptor, making it an invaluable tool for in vitro and in vivo studies.
Synthesis of this compound
UFP-101 is a peptide and is synthesized using Fmoc (9-fluorenylmethyloxycarbonyl) solid-phase peptide synthesis (SPPS). The "TFA" in its name refers to trifluoroacetic acid, a strong acid used in the final step to cleave the synthesized peptide from the solid support resin and to remove protecting groups from the amino acid side chains.[4][5]
General Fmoc Solid-Phase Peptide Synthesis Protocol
The synthesis of UFP-101 involves the sequential addition of Fmoc-protected amino acids to a growing peptide chain anchored to a solid resin support. A generalized protocol is as follows:
-
Resin Preparation: A suitable resin, such as a Rink Amide resin for a C-terminal amide, is swelled in a solvent like N,N-dimethylformamide (DMF).
-
Fmoc Deprotection: The Fmoc protecting group on the terminal amino acid of the resin is removed using a solution of 20% piperidine in DMF. This exposes a free amine group for the next coupling step.
-
Amino Acid Activation and Coupling: The next Fmoc-protected amino acid in the sequence is activated using a coupling reagent. For arginine, Fmoc-Arg(Pbf)-OH is commonly used, where Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) is a protecting group for the guanidino side chain. Activation is typically achieved with reagents like diisopropylcarbodiimide (DIC) and an additive such as OxymaPure.[6][7][8] The activated amino acid is then added to the resin to form a new peptide bond.
-
Washing: After each deprotection and coupling step, the resin is thoroughly washed with DMF to remove excess reagents and byproducts.
-
Repeat Cycles: Steps 2-4 are repeated for each amino acid in the UFP-101 sequence.
-
Cleavage and Deprotection: Once the peptide chain is fully assembled, the peptide is cleaved from the resin, and the side-chain protecting groups are removed. This is achieved by treating the resin with a cleavage cocktail, the primary component of which is trifluoroacetic acid (TFA).[4][5] For arginine-rich peptides like UFP-101, scavengers are included in the cleavage cocktail to prevent side reactions. A common cleavage cocktail is TFA/triisopropylsilane (TIS)/water (95:2.5:2.5).[5] The cleavage time may be extended for peptides containing multiple arginine residues to ensure complete deprotection.[9][10]
-
Precipitation and Purification: The cleaved peptide is precipitated from the TFA solution using cold diethyl ether. The crude peptide is then purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Lyophilization: The purified peptide is lyophilized to obtain the final this compound salt as a powder.
Synthesis Workflow Diagram
Caption: Fmoc Solid-Phase Peptide Synthesis Workflow for this compound.
Experimental Protocols for Pharmacological Characterization
Radioligand Competition Binding Assay
This assay is used to determine the binding affinity (Ki) of UFP-101 for the NOP receptor.
-
Membrane Preparation: Membranes are prepared from cells recombinantly expressing the human NOP receptor (e.g., CHO-hNOP cells) or from brain tissue.
-
Assay Buffer: A typical binding buffer is 50 mM Tris-HCl, pH 7.4.
-
Reaction Mixture: In a microplate, incubate the cell membranes with a fixed concentration of a radiolabeled NOP receptor ligand (e.g., [³H]N/OFQ or [³H]UFP-101) and varying concentrations of unlabeled UFP-101.
-
Incubation: Incubate at a controlled temperature (e.g., 25°C) for a specific duration (e.g., 60 minutes) to reach equilibrium.
-
Termination and Filtration: The binding reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand. The filters are washed with ice-cold assay buffer.
-
Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: The concentration of UFP-101 that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
[³⁵S]GTPγS Binding Assay
This functional assay measures the ability of UFP-101 to antagonize agonist-induced G protein activation.
-
Membrane and Reagent Preparation: Prepare cell membranes expressing the NOP receptor. Prepare assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4), GDP, [³⁵S]GTPγS, a NOP receptor agonist (e.g., N/OFQ), and varying concentrations of UFP-101.
-
Assay Setup: In a 96-well plate, add the cell membranes, GDP (to a final concentration of 10-100 µM), the NOP agonist at a fixed concentration (e.g., its EC₅₀ value), and varying concentrations of UFP-101.
-
Pre-incubation: Pre-incubate the plate at 30°C for 15-30 minutes.
-
Initiation and Incubation: Initiate the reaction by adding [³⁵S]GTPγS (to a final concentration of 0.05-0.1 nM). Incubate at 30°C for 60 minutes.
-
Termination and Filtration: Terminate the assay by rapid filtration through a filter plate. Wash the filters with ice-cold assay buffer.
-
Quantification: Dry the filter plate and measure the radioactivity using a scintillation counter.
-
Data Analysis: The ability of UFP-101 to inhibit agonist-stimulated [³⁵S]GTPγS binding is determined, and the antagonist affinity constant (pA₂) is calculated using a Schild analysis. A pA₂ value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the agonist concentration-response curve.
Quantitative Data Summary
The following table summarizes the key quantitative parameters of this compound from various in vitro studies.
| Parameter | Value | Assay Type | Receptor/Tissue | Reference |
| pKi | 10.24 | Competition Binding | Recombinant hNOP | [11] |
| pKi | 10.14 ± 0.09 | Competition Binding vs [³H]N/OFQ | CHO-hNOP cells | [12] |
| pKD | 9.97 | Saturation Binding with [³H]UFP-101 | CHO-hNOP cells | [13] |
| pKD | 10.12 | Saturation Binding with [³H]UFP-101 | Rat Cerebrocortex | [13] |
| pA₂ | 8.4 - 9.0 | [³⁵S]GTPγS Binding | CHO-hNOP cells | [12] |
| Selectivity | ~3000-fold over classical opioid receptors (μ, δ, κ) | Binding Assays | Recombinant receptors | [11] |
Mechanism of Action and Signaling Pathway
UFP-101 acts as a competitive antagonist at the NOP receptor. This means it binds to the same site as the endogenous agonist N/OFQ but does not activate the receptor. By occupying the binding site, UFP-101 blocks the actions of N/OFQ.
The NOP receptor is a G protein-coupled receptor (GPCR) that primarily couples to inhibitory G proteins of the Gi/o family. Antagonism of the NOP receptor by UFP-101 prevents the downstream signaling cascade initiated by N/OFQ.
NOP Receptor Signaling Pathway Diagram
Caption: this compound's antagonistic effect on the NOP receptor signaling pathway.
The key downstream effects of NOP receptor activation that are blocked by UFP-101 include:
-
Inhibition of adenylyl cyclase: This leads to a decrease in intracellular cyclic AMP (cAMP) levels.
-
Inhibition of voltage-gated calcium channels (VGCCs): This reduces calcium influx and subsequently neurotransmitter release.
-
Activation of G protein-coupled inwardly rectifying potassium (GIRK) channels: This leads to potassium efflux, hyperpolarization of the cell membrane, and reduced neuronal excitability.
-
Modulation of other signaling pathways: The NOP receptor can also influence the mitogen-activated protein kinase (MAPK), c-Jun N-terminal kinase (JNK), and Rho-associated coiled-coil containing protein kinase (ROCK) pathways.[14][15][16][17]
Conclusion
This compound remains a cornerstone in the pharmacological toolkit for investigating the N/OFQ-NOP receptor system. Its rational design, leading to a potent and selective antagonistic profile, has enabled significant advances in our understanding of the diverse roles of this receptor in health and disease. This technical guide provides a centralized resource for researchers, offering insights into its discovery, a detailed overview of its synthesis, standardized protocols for its characterization, and a clear visualization of its mechanism of action. As research into NOP receptor-targeted therapeutics continues, a thorough understanding of benchmark antagonists like this compound is indispensable.
References
- 1. UFP‐101, a Peptide Antagonist Selective for the Nociceptin/Orphanin FQ Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. UFP-101, a peptide antagonist selective for the nociceptin/orphanin FQ receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. UFP-101, a Peptide Antagonist Selective for the Nociceptin (cid:1) Orphanin FQ Receptor | Semantic Scholar [semanticscholar.org]
- 4. tools.thermofisher.com [tools.thermofisher.com]
- 5. mdpi.com [mdpi.com]
- 6. digital.csic.es [digital.csic.es]
- 7. Successful development of a method for the incorporation of Fmoc-Arg(Pbf)-OH in solid-phase peptide synthesis using N-butylpyrrolidinone (NBP) as solvent - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. chempep.com [chempep.com]
- 12. UFP-101, a high affinity antagonist for the nociceptin/orphanin FQ receptor: radioligand and GTPgamma(35)S binding studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Binding of the novel radioligand [(3)H]UFP-101 to recombinant human and native rat nociceptin/orphanin FQ receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Nociceptin/Orphanin FQ Receptor Structure, Signaling, Ligands, Functions, and Interactions with Opioid Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. NOP Receptor Signaling Cascades - PubMed [pubmed.ncbi.nlm.nih.gov]
UFP-101 TFA: A Comprehensive Technical Guide to its Binding Affinity and Selectivity
For Researchers, Scientists, and Drug Development Professionals
Abstract
UFP-101 TFA ([Nphe¹,Arg¹⁴,Lys¹⁵]N/OFQ-NH₂) is a potent and highly selective competitive antagonist of the Nociceptin/Orphanin FQ (NOP) receptor, a G protein-coupled receptor implicated in a wide range of physiological and pathological processes, including pain, mood, and addiction. This technical guide provides an in-depth analysis of the binding affinity and selectivity profile of this compound, complete with detailed experimental protocols and visualizations of relevant signaling pathways and workflows. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the study of the NOP receptor system and the development of novel therapeutics targeting this receptor.
Introduction
The NOP receptor and its endogenous ligand, Nociceptin/Orphanin FQ (N/OFQ), represent a distinct branch of the opioid system. Unlike classical opioid receptors (mu, delta, and kappa), the NOP receptor does not bind traditional opioid ligands with high affinity. The development of selective antagonists for the NOP receptor has been crucial for elucidating its physiological roles and therapeutic potential. This compound was designed by combining a chemical modification to eliminate efficacy with a substitution to increase potency and in vivo duration of action, resulting in a highly effective research tool.[1][2]
Binding Affinity and Selectivity of this compound
This compound exhibits a high binding affinity for the NOP receptor and exceptional selectivity over the classical opioid receptors (MOP, DOP, and KOP). This high selectivity makes it an invaluable tool for isolating the effects of NOP receptor blockade in complex biological systems.
Quantitative Binding Data
The binding characteristics of this compound have been determined through various in vitro assays, primarily radioligand binding studies. The data consistently demonstrate its sub-nanomolar affinity for the NOP receptor.
| Receptor | Ligand | Assay Type | Preparation | pKi | Ki (nM) | Selectivity vs. NOP | Reference |
| NOP | This compound | Competition Binding vs. [³H]N/OFQ | CHO-hNOP cells | 10.24 | 0.057 | - | [3] |
| NOP | This compound | Competition Binding vs. [³H]N/OFQ | CHO-hNOP cells | 10.14 ± 0.09 | ~0.072 | - | [4] |
| MOP | This compound | Competition Binding | CHO-hMOP cells | < 6.5 | > 3160 | >3000-fold | [3] |
| DOP | This compound | Competition Binding | CHO-hDOP cells | < 6.5 | > 3160 | >3000-fold | [3] |
| KOP | This compound | Competition Binding | CHO-hKOP cells | < 6.5 | > 3160 | >3000-fold | [3] |
Table 1: Summary of this compound Binding Affinities and Selectivity. pKi is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a higher binding affinity. The selectivity is expressed as the ratio of Ki values (Ki for MOP, DOP, or KOP / Ki for NOP).
Functional Antagonism
Functional assays, such as GTPγS binding and Schild analysis, have confirmed that this compound acts as a competitive antagonist at the NOP receptor. A Schild analysis yielding a pA₂ value in the range of 8.4-9.0 and a slope of approximately 1 provides strong evidence for competitive antagonism.[4] This indicates that this compound binds to the same site as the endogenous ligand N/OFQ and reversibly inhibits its action without affecting the maximal response of the agonist.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the binding and functional properties of this compound.
Radioligand Competition Binding Assay
This protocol is designed to determine the binding affinity (Ki) of this compound for the NOP receptor by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Receptor Source: Membranes from Chinese Hamster Ovary (CHO) cells stably expressing the human NOP receptor (CHO-hNOP).
-
Radioligand: [³H]N/OFQ (specific activity ~40-60 Ci/mmol).
-
Competitor: this compound.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Non-specific Binding Control: High concentration of unlabeled N/OFQ (e.g., 1 µM).
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/B), pre-soaked in 0.5% polyethyleneimine (PEI).
-
Cell harvester.
-
Liquid scintillation counter and cocktail.
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add in the following order:
-
50 µL of assay buffer (for total binding) or 1 µM unlabeled N/OFQ (for non-specific binding) or this compound at various concentrations.
-
50 µL of [³H]N/OFQ at a final concentration at or below its Kd (e.g., 0.5 nM).
-
150 µL of CHO-hNOP cell membrane preparation (5-20 µg of protein per well).
-
-
Incubate the plate at 25°C for 60-90 minutes with gentle agitation to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.
-
Wash the filters three times with 200 µL of ice-cold wash buffer to remove unbound radioligand.
-
Dry the filters and place them in scintillation vials.
-
Add scintillation cocktail to each vial and measure the radioactivity using a liquid scintillation counter.
-
Calculate the Ki value from the IC₅₀ value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
GTPγS Functional Binding Assay
This assay measures the functional consequence of NOP receptor activation by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G proteins. This protocol can be used to determine the antagonist properties of this compound.
Materials:
-
Receptor Source: Membranes from CHO-hNOP cells.
-
Radioligand: [³⁵S]GTPγS (specific activity >1000 Ci/mmol).
-
Agonist: N/OFQ.
-
Antagonist: this compound.
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
GDP: Guanosine 5'-diphosphate.
-
Non-specific Binding Control: Unlabeled GTPγS (10 µM).
-
96-well microplates.
-
Glass fiber filters (Whatman GF/B).
-
Cell harvester.
-
Liquid scintillation counter and cocktail.
Procedure:
-
Prepare CHO-hNOP membranes and resuspend them in assay buffer.
-
Prepare serial dilutions of this compound and N/OFQ in assay buffer.
-
To each well of a 96-well plate, add the following:
-
Assay buffer.
-
GDP to a final concentration of 10-30 µM.
-
This compound at various concentrations (or buffer for control).
-
N/OFQ at various concentrations to generate a dose-response curve.
-
CHO-hNOP cell membranes (10-20 µg of protein).
-
-
Pre-incubate the plate at 30°C for 15 minutes.
-
Initiate the reaction by adding [³⁵S]GTPγS to a final concentration of 0.1-0.5 nM.
-
Incubate at 30°C for 60 minutes with gentle shaking.
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters three times with ice-cold assay buffer.
-
Dry the filters, add scintillation cocktail, and quantify radioactivity.
-
To determine the pA₂ value, perform a Schild analysis by plotting the log(dose ratio - 1) against the log of the molar concentration of this compound. The dose ratio is the ratio of the EC₅₀ of N/OFQ in the presence and absence of the antagonist.
Visualizations
NOP Receptor Signaling Pathway
Activation of the NOP receptor by an agonist like N/OFQ initiates a cascade of intracellular events, primarily through the coupling to inhibitory G proteins (Gi/o). This compound competitively blocks this initial step.
Experimental Workflow: Competitive Radioligand Binding Assay
The following diagram illustrates the key steps in determining the binding affinity of this compound using a competitive radioligand binding assay.
Conclusion
This compound is a cornerstone pharmacological tool for investigating the NOP receptor system. Its high potency and exceptional selectivity make it an ideal antagonist for both in vitro and in vivo studies. The detailed protocols and conceptual diagrams provided in this guide are intended to facilitate rigorous and reproducible research, ultimately contributing to a deeper understanding of NOP receptor biology and the development of novel therapeutics. Researchers utilizing this compound can be confident in its ability to selectively block NOP receptor-mediated effects, thereby enabling the precise dissection of this unique signaling pathway.
References
The Role of the Nociceptin/Orphanin FQ (NOP) Receptor in Pain Modulation: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The Nociceptin/Orphanin FQ (N/OFQ) peptide and its cognate receptor, the NOP receptor, represent a distinct branch of the opioid system with a unique pharmacological profile. Unlike classical opioid receptors, the NOP receptor system offers a complex, multifaceted role in pain modulation, exhibiting properties that make it a compelling target for the development of novel analgesics. Activation of the NOP receptor can produce either antinociceptive or pronociceptive effects depending on the anatomical location, physiological context, and species.[1] Notably, NOP receptor agonists provide analgesia with a reduced risk of the severe side effects associated with traditional µ-opioid receptor (MOR) agonists, such as respiratory depression, tolerance, and dependence.[1][2] This guide provides an in-depth technical overview of the NOP receptor's molecular pharmacology, its role in various pain states, key experimental methodologies, and the therapeutic potential of NOP-targeting agents.
Molecular and Cellular Pharmacology
NOP Receptor Structure and Distribution
The NOP receptor, also known as the opioid receptor-like 1 (ORL-1) receptor, is a G protein-coupled receptor (GPCR) that shares approximately 60% amino acid identity with classical opioid receptors (MOR, DOR, KOR) in its transmembrane domains.[1] Despite this structural homology, it exhibits low affinity for typical opioid ligands like morphine and is not antagonized by naloxone.[1] Its endogenous ligand, N/OFQ, is a 17-amino acid neuropeptide that binds with high affinity and selectivity.[1]
NOP receptors are widely distributed throughout the central and peripheral nervous systems in regions critical for pain processing.[3][4] Key locations include:
-
Supraspinal Regions: Periaqueductal gray (PAG), rostral ventromedial medulla (RVM), thalamus, amygdala, and anterior cingulate cortex.[3]
-
Spinal Cord: High expression in the dorsal horn, a primary site for nociceptive signal integration.[1][5]
-
Peripheral Tissues: Dorsal root ganglia (DRG), sympathetic ganglia, and immune cells.[1][3]
NOP Receptor Signaling Pathways
Upon agonist binding, the NOP receptor primarily couples to inhibitory Gαi/o proteins, initiating a cascade of intracellular events that collectively reduce neuronal excitability.[1][6]
The primary signaling pathway involves:
-
Inhibition of Adenylyl Cyclase: Gαi/o activation leads to the inhibition of adenylyl cyclase, which decreases the intracellular concentration of cyclic AMP (cAMP).[1][6]
-
Modulation of Ion Channels:
-
Calcium Channels: Inhibition of voltage-gated calcium channels (VGCCs), which reduces neurotransmitter release from presynaptic terminals.[1][7]
-
Potassium Channels: Activation of G protein-gated inwardly rectifying potassium (GIRK) channels, leading to membrane hyperpolarization and decreased neuronal firing.[1]
-
-
MAPK Pathway Activation: The NOP receptor can also signal through the mitogen-activated protein kinase (MAPK) cascade, which is implicated in longer-term cellular adaptations.[1][6]
Role of NOP Receptor in Pain Modulation: Preclinical Evidence
The influence of the NOP system on pain is complex, with effects varying significantly by anatomical site, pain state, and species.
Dichotomy of Action: Spinal vs. Supraspinal Effects
A critical feature of NOP receptor pharmacology, particularly in rodents, is its opposing effects at the spinal versus supraspinal level.[8][9]
-
Spinal (Antinociceptive): At the spinal cord level, NOP receptor activation is consistently antinociceptive. Intrathecal administration of NOP agonists reduces pain behaviors in acute, inflammatory, and neuropathic pain models by inhibiting the transmission of nociceptive signals.[1][9]
-
Supraspinal (Pronociceptive/Anti-opioid): In supraspinal regions like the PAG and RVM, NOP activation in rodents can produce hyperalgesia and can attenuate the analgesic effects of MOR agonists.[8][9] This is thought to occur by inhibiting descending analgesic pathways.[3]
This spinal/supraspinal dichotomy complicates the systemic administration of NOP agonists in rodents but is notably less pronounced in non-human primates, where both spinal and supraspinal activation tend to be analgesic.[8][10]
Efficacy in Different Pain Models
The analgesic efficacy of NOP receptor agonists is highly dependent on the pain modality.
| Pain Model Type | NOP Agonist Efficacy (Systemic/Intrathecal) | Key Findings | Citations |
| Acute Nociceptive | Limited/Low (Systemic) Moderate (Intrathecal) | Systemic administration of agonists like Ro64-6198 has minimal effect in hot-plate or tail-flick tests. Intrathecal administration can produce analgesia. | [1][9] |
| Inflammatory | High | Intrathecal NOP agonists significantly reduce hyperalgesia and allodynia in models induced by CFA or carrageenan. Systemic agonists are also effective. | [1][11] |
| Neuropathic | High | Robust and potent antiallodynic and antihyperalgesic effects are observed following intrathecal or systemic administration in models like chronic constriction injury (CCI) and spinal nerve ligation (SNL). | [1][9][11] |
Interaction with the µ-Opioid Receptor (MOR) System
The NOP and MOR systems interact in a functionally significant manner. Co-activation of both receptors has been shown to produce synergistic analgesia while mitigating the adverse effects of MOR activation.[1]
-
Reduced Side Effects: NOP agonists can attenuate the development of morphine tolerance, opioid-induced hyperalgesia, and reduce the risk of respiratory depression and abuse liability.[1][2]
-
Bifunctional Agonists: This synergistic relationship has driven the development of bifunctional NOP/MOR agonists, such as Cebranopadol. These agents aim to provide potent analgesia with an improved safety profile compared to traditional opioids.[1][12]
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. The NOP Receptor System in Neurological and Psychiatric Disorders: Discrepancies, Peculiarities and Clinical Progress in Developing Targeted Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Spotlight on Nociceptin/Orphanin FQ Receptor in the Treatment of Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analysis of the distribution of spinal NOP receptors in a chronic pain model using NOP‐eGFP knock‐in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nociceptin receptor - Wikipedia [en.wikipedia.org]
- 7. Cellular Mechanisms of Nociceptin/Orphanin FQ (N/OFQ) Peptide (NOP) Receptor Regulation and Heterologous Regulation by N/OFQ - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Central N/OFQ-NOP Receptor System in Pain Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Differential Effects of Nociceptin/Orphanin FQ (NOP) Receptor Agonists in Acute versus Chronic Pain: Studies with Bifunctional NOP/μ Receptor Agonists in the Sciatic Nerve Ligation Chronic Pain Model in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Spotlight on Nociceptin/Orphanin FQ Receptor in the Treatment of Pain [mdpi.com]
- 11. wmpllc.org [wmpllc.org]
- 12. The Nociceptin Opioid Receptor (NOP) as a Therapeutic Target: Progress in Translation from Preclinical Research to Clinical Utility - PMC [pmc.ncbi.nlm.nih.gov]
UFP-101 TFA: A Technical Guide for Investigating Anxiety and Depression
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of UFP-101 TFA, a selective nociceptin/orphanin FQ (N/OFQ) peptide (NOP) receptor antagonist, and its application in preclinical research of anxiety and depression. This document details the mechanism of action, summarizes key quantitative findings, provides detailed experimental protocols, and visualizes the underlying signaling pathways.
Core Concepts: Mechanism of Action
This compound is a potent and selective competitive antagonist of the NOP receptor, a G-protein coupled receptor.[1][2] The endogenous ligand for this receptor is nociceptin/orphanin FQ (N/OFQ). The N/OFQ-NOP receptor system is widely distributed in the central nervous system and is implicated in the modulation of various physiological processes, including mood and stress responses.
The antidepressant- and anxiolytic-like effects of this compound are primarily attributed to its ability to block the inhibitory actions of endogenous N/OFQ on monoaminergic neurotransmission.[3][4] Specifically, by antagonizing the NOP receptor, this compound is thought to disinhibit serotonergic and noradrenergic neurons, leading to an increase in the release of serotonin (5-HT) and norepinephrine (NE) in brain regions associated with mood regulation.[3]
Data Presentation: Efficacy in Preclinical Models
The following tables summarize the quantitative data from key preclinical studies investigating the efficacy of this compound in established rodent models of depression and anxiety.
Table 1: Antidepressant-like Effects of this compound in Rodent Models
| Behavioral Test | Species | Administration Route | Dose | Key Findings | Reference |
| Tail Suspension Test (TST) | Swiss Mice | Intracerebroventricular (i.c.v.) | 10 nmol | Reduced immobility time from 179 ± 11 s to 111 ± 10 s. | [4] |
| Forced Swim Test (FST) | Rats | Intracerebroventricular (i.c.v.) | 10 nmol | Decreased immobility time by 65% and increased climbing time by 71%. | [4] |
Table 2: Anxiolytic-like Effects of this compound in Rodent Models
| Behavioral Test | Species | Administration Route | Dose | Key Findings | Reference |
| Elevated T-Maze (ETM) | Rats | Intracerebroventricular (i.c.v.) | 1-10 nmol | Reduced the latency of inhibitory avoidance, indicating an anxiolytic-like effect. This effect was prevented by co-administration of N/OFQ. | [5] |
Experimental Protocols
Intracerebroventricular (i.c.v.) Cannulation and Injection
This protocol is fundamental for the central administration of this compound in the studies cited above.
Objective: To surgically implant a guide cannula into the lateral ventricle of a rodent brain for the direct administration of this compound.
Materials:
-
Stereotaxic apparatus
-
Anesthesia (e.g., isoflurane)
-
Surgical drill
-
Guide cannula and dummy cannula
-
Dental cement
-
Sutures or wound clips
-
This compound solution (lyophilized powder reconstituted in sterile saline or artificial cerebrospinal fluid)
-
Injection syringe and tubing
Procedure:
-
Anesthetize the animal and mount it in the stereotaxic apparatus.
-
Make a midline incision on the scalp to expose the skull.
-
Using predetermined coordinates relative to bregma, drill a small hole through the skull over the target lateral ventricle.
-
Lower the guide cannula to the desired depth and secure it to the skull using dental cement and surgical screws.
-
Insert a dummy cannula to keep the guide cannula patent.
-
Suture the scalp incision and allow the animal to recover for a specified period (typically one week).
-
For injection, gently restrain the animal, remove the dummy cannula, and insert the injector connected to a syringe containing the this compound solution.
-
Infuse the solution at a slow, controlled rate (e.g., 1 µL/min).
-
Leave the injector in place for a brief period after infusion to allow for diffusion and prevent backflow.
-
Replace the dummy cannula.
Forced Swim Test (FST)
Objective: To assess antidepressant-like activity by measuring the duration of immobility when a rodent is placed in an inescapable cylinder of water.
Materials:
-
Cylindrical glass tank (e.g., 40 cm high, 20 cm diameter)
-
Water (23-25°C)
-
Video recording and analysis software
Procedure:
-
Pre-test Session (Day 1): Place each animal individually into the cylinder filled with water to a depth of 15 cm for a 15-minute period. This session serves to induce a state of learned helplessness.
-
Remove the animal, dry it thoroughly, and return it to its home cage.
-
Test Session (Day 2, 24 hours later): Administer this compound or vehicle via i.c.v. injection at a predetermined time before the test (e.g., 30 minutes).
-
Place the animal back into the same water-filled cylinder for a 5-minute test session.
-
Record the entire session and subsequently score the duration of immobility (floating with only minor movements to keep the head above water), swimming, and climbing behaviors. A decrease in immobility time is indicative of an antidepressant-like effect.
Tail Suspension Test (TST)
Objective: To evaluate antidepressant-like effects by measuring the duration of immobility when a mouse is suspended by its tail.
Materials:
-
Suspension box or elevated rod
-
Adhesive tape
-
Video recording and analysis software
Procedure:
-
Administer this compound or vehicle via i.c.v. injection at a specified time before the test.
-
Securely attach a piece of adhesive tape to the tail of the mouse, approximately 1-2 cm from the tip.
-
Suspend the mouse by taping the other end of the tape to the suspension bar, ensuring the mouse cannot reach any surfaces.
-
Record the session (typically 6 minutes) and score the total duration of immobility (hanging passively without any movement). A reduction in immobility time suggests an antidepressant-like effect.
Elevated T-Maze (ETM)
Objective: To assess anxiety-like behavior by measuring inhibitory avoidance and escape latency.
Materials:
-
Elevated T-shaped maze with one enclosed arm and two open arms.
-
Video tracking software.
Procedure:
-
Administer this compound or vehicle via i.c.v. injection prior to the test.
-
Inhibitory Avoidance: Place the rat at the end of the enclosed arm and allow it to explore. On the first trial, the latency to exit the enclosed arm with all four paws is recorded. This is repeated for a set number of trials. An anxiolytic effect is indicated by a reduced latency to enter the open arms.
-
Escape Latency: Place the rat on the distal end of one of the open arms and record the time it takes to move to the enclosed arm. This measures innate fear of open, elevated spaces.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. mdpi.com [mdpi.com]
- 2. Intracerebroventricular Viral Injection of the Neonatal Mouse Brain for Persistent and Widespread Neuronal Transduction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Antidepressant-like effects of the nociceptin/orphanin FQ receptor antagonist UFP-101: new evidence from rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nociceptin/Orphanin FQ Receptor Structure, Signaling, Ligands, Functions, and Interactions with Opioid Systems - PMC [pmc.ncbi.nlm.nih.gov]
The Nociceptin/Orphanin FQ System and its Selective Antagonist UFP-101 TFA: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The nociceptin/orphanin FQ (N/OFQ) system, comprising the endogenous peptide N/OFQ and its cognate receptor, the NOP receptor (also known as ORL-1), represents a distinct branch of the opioid system. While structurally related to classical opioid receptors, the NOP receptor possesses a unique pharmacological profile and does not bind traditional opioid ligands with high affinity. This system is widely distributed throughout the central and peripheral nervous systems and is implicated in a diverse array of physiological and pathological processes, including pain modulation, mood regulation, anxiety, and reward pathways. UFP-101 TFA is a potent, selective, and competitive antagonist of the NOP receptor, making it an invaluable tool for elucidating the physiological roles of the N/OFQ system and a promising lead compound for the development of novel therapeutics. This technical guide provides an in-depth overview of the N/OFQ-NOP receptor system, the pharmacological properties of this compound, detailed experimental protocols for its characterization, and a summary of its known in vivo effects.
The Nociceptin/Orphanin FQ (N/OFQ) System
The N/OFQ system is the most recently discovered component of the broader opioid system. The endogenous ligand, N/OFQ, is a 17-amino acid neuropeptide that is the product of the prepronociceptin gene.[1] It shares sequence homology with other opioid peptides but does not bind to the classical mu (MOP), delta (DOP), or kappa (KOP) opioid receptors.[1] Conversely, classical opioid peptides do not activate the NOP receptor.[1]
The NOP receptor is a G protein-coupled receptor (GPCR) with high structural homology to classical opioid receptors.[2] It is widely expressed in the brain, with notable concentrations in regions associated with pain, emotion, and reward, such as the amygdala, hypothalamus, periaqueductal gray, and ventral tegmental area.[1] The distinct pharmacology of the N/OFQ-NOP system compared to classical opioid systems has made it a subject of intense research for its potential therapeutic applications.
This compound: A Selective NOP Receptor Antagonist
This compound is a synthetic peptide analog of N/OFQ, specifically [Nphe¹, Arg¹⁴, Lys¹⁵]N/OFQ-NH₂.[1][3] This compound was rationally designed to be a potent and selective antagonist of the NOP receptor.[3] The [Nphe¹] modification eliminates intrinsic efficacy, while the [Arg¹⁴, Lys¹⁵] substitution enhances binding affinity and in vivo duration of action.[3] this compound is a competitive antagonist, meaning it binds to the same site as the endogenous ligand N/OFQ and reversibly blocks its action.[3][4]
Quantitative Data for this compound
The pharmacological profile of this compound has been extensively characterized in a variety of in vitro and in vivo assays. The following table summarizes key quantitative data for this compound.
| Parameter | Value | Assay Type | Receptor Source | Reference |
| pKi | 10.24 | Radioligand Binding ([³H]-N/OFQ competition) | CHO cells expressing human NOP receptor | [3][4] |
| Selectivity | >3000-fold over MOP, DOP, and KOP receptors | Radioligand Binding | CHO cells expressing human opioid receptors | [3][4] |
| pA₂ | 9.1 | GTPγS Binding | CHO cells expressing human NOP receptor | [3] |
| pA₂ | 7.1 | cAMP Accumulation (inhibition of forskolin-stimulated) | CHO cells expressing human NOP receptor | [3] |
| pA₂ | 7.3 - 7.7 | Isolated Tissue Bioassays (e.g., mouse vas deferens) | Various native tissues | [3] |
| Effective Dose (in vivo) | 10 nmol (i.c.v.) | Forced Swim Test & Tail Suspension Test (antidepressant-like effects) | Mice | [5] |
NOP Receptor Signaling Pathways
Activation of the NOP receptor by its endogenous ligand N/OFQ initiates a cascade of intracellular signaling events, primarily through coupling to Gi/o proteins.[1][2] This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[2] The dissociation of the G protein into its Gα and Gβγ subunits also leads to the modulation of ion channel activity, including the activation of G protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels.[1][2] These actions generally lead to a hyperpolarization of the neuronal membrane and a reduction in neurotransmitter release. Additionally, the NOP receptor has been shown to couple to other G proteins, such as Gz, G14, and G16, and can activate mitogen-activated protein kinase (MAPK) signaling pathways.[2]
Experimental Protocols
The following sections provide detailed methodologies for key in vitro and in vivo assays used to characterize the pharmacology of this compound at the NOP receptor.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a test compound for the NOP receptor.
-
Materials:
-
Cell membranes from CHO cells stably expressing the human NOP receptor.
-
Radioligand: [³H]N/OFQ or [³H]UFP-101.
-
Unlabeled competitor: this compound.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
96-well filter plates and a cell harvester.
-
Scintillation cocktail and a scintillation counter.
-
-
Procedure:
-
Prepare serial dilutions of the competitor, this compound.
-
In a 96-well plate, add the assay buffer, cell membranes, radioligand (at a concentration near its Kd), and varying concentrations of this compound.
-
To determine non-specific binding, add a high concentration of unlabeled N/OFQ.
-
Incubate the plate at room temperature for 60-90 minutes.
-
Terminate the reaction by rapid filtration through the filter plate using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filter plate and add scintillation cocktail to each well.
-
Quantify the radioactivity using a scintillation counter.
-
Analyze the data using non-linear regression to determine the IC50, which can then be converted to a Ki value using the Cheng-Prusoff equation.
-
[³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G proteins following receptor agonism. For an antagonist like this compound, it is used to determine its potency (pA₂) in blocking agonist-stimulated G protein activation.
-
Materials:
-
Cell membranes from CHO cells stably expressing the human NOP receptor.
-
Radioligand: [³⁵S]GTPγS.
-
Agonist: N/OFQ.
-
Antagonist: this compound.
-
GDP.
-
Assay Buffer: e.g., 20 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4.
-
96-well filter plates and a cell harvester.
-
Scintillation cocktail and a scintillation counter.
-
-
Procedure:
-
Prepare serial dilutions of the agonist (N/OFQ) and the antagonist (this compound).
-
In a 96-well plate, add the assay buffer, cell membranes, GDP, and varying concentrations of this compound.
-
Add varying concentrations of N/OFQ to generate a dose-response curve in the absence and presence of different concentrations of this compound.
-
Initiate the reaction by adding [³⁵S]GTPγS.
-
Incubate the plate at 30°C for 60 minutes.
-
Terminate the reaction by rapid filtration.
-
Wash the filters with ice-cold buffer.
-
Dry the filter plate and add scintillation cocktail.
-
Quantify the radioactivity.
-
Analyze the data by performing a Schild analysis on the rightward shift of the agonist dose-response curve caused by this compound to determine the pA₂ value.
-
cAMP Accumulation Assay
This functional assay measures the inhibition of adenylyl cyclase activity. This compound is evaluated for its ability to reverse the agonist-induced inhibition of cAMP production.
-
Materials:
-
Whole CHO cells stably expressing the human NOP receptor.
-
Adenylyl cyclase stimulator: Forskolin.
-
Agonist: N/OFQ.
-
Antagonist: this compound.
-
cAMP detection kit (e.g., HTRF, ELISA, or luciferase-based).
-
-
Procedure:
-
Plate the cells in a 96-well plate and allow them to adhere.
-
Pre-incubate the cells with varying concentrations of this compound.
-
Add a fixed concentration of N/OFQ.
-
Stimulate adenylyl cyclase with forskolin.
-
Incubate for a specified time at 37°C.
-
Lyse the cells and measure the intracellular cAMP concentration using a suitable detection kit.
-
Analyze the data to determine the ability of this compound to antagonize the N/OFQ-mediated inhibition of forskolin-stimulated cAMP accumulation and calculate the pA₂ value.
-
In Vivo Behavioral Assays: Forced Swim Test (FST) and Tail Suspension Test (TST)
These assays are used to assess antidepressant-like activity in rodents.
-
Animals:
-
Male Swiss mice or Wistar rats.
-
-
Drug Administration:
-
This compound is typically administered via intracerebroventricular (i.c.v.) injection at doses around 10 nmol.[5]
-
-
Forced Swim Test Protocol:
-
Place individual mice in a transparent cylinder (25 cm high, 10 cm diameter) filled with water (23-25°C) to a depth of 15 cm.
-
The test duration is typically 6 minutes.
-
Record the duration of immobility during the last 4 minutes of the test. Immobility is defined as the absence of active, escape-oriented behaviors, with the mouse making only small movements to keep its head above water.
-
-
Tail Suspension Test Protocol:
-
Suspend individual mice by their tail using adhesive tape, approximately 1 cm from the tip.
-
The suspension point should be high enough to prevent the mouse from reaching any surfaces.
-
The test duration is 6 minutes.
-
Record the total duration of immobility. Immobility is defined as the complete absence of movement.
-
-
Data Analysis:
-
For both tests, a significant reduction in the duration of immobility in the this compound-treated group compared to the vehicle-treated group is indicative of an antidepressant-like effect.
-
Conclusion
The nociceptin/orphanin FQ system and its receptor, NOP, represent a compelling target for the development of novel therapeutics for a range of central nervous system disorders. This compound has proven to be an indispensable pharmacological tool for probing the physiological and pathological roles of this system. Its high potency, selectivity, and competitive antagonist properties have enabled researchers to delineate the involvement of the N/OFQ-NOP pathway in processes such as pain, mood, and addiction. The detailed pharmacological data and experimental protocols provided in this guide are intended to facilitate further research in this exciting field and aid in the development of the next generation of NOP receptor-targeted therapies.
References
- 1. UFP-101, a peptide antagonist selective for the nociceptin/orphanin FQ receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. [Nphe1,Arg14,Lys15]Nociceptin-NH2, a novel potent and selective antagonist of the nociceptin/orphanin FQ receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Antidepressant-like effects of the nociceptin/orphanin FQ receptor antagonist UFP-101: new evidence from rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
UFP-101 TFA: An In-Depth Technical Guide for Researchers
A Comprehensive Overview of a Potent and Selective NOP Receptor Antagonist for Preclinical Research
Introduction
UFP-101 TFA ([Nphe¹, Arg¹⁴, Lys¹⁵]N/OFQ-NH₂) is a potent, selective, and competitive antagonist of the Nociceptin/Orphanin FQ (N/OFQ) peptide receptor (NOP), also known as the opioid receptor-like 1 (ORL-1) receptor.[1][2][3][4][5] This synthetic peptide has emerged as an invaluable pharmacological tool for investigating the physiological and pathophysiological roles of the N/OFQ-NOP system. Its high affinity and remarkable selectivity for the NOP receptor over classical opioid receptors (mu, delta, and kappa) make it an ideal probe for elucidating the specific functions of this signaling pathway in a variety of biological processes, including nociception, mood regulation, and inflammation.[1][4] This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of this compound, including its pharmacological properties, detailed experimental protocols for its use, and a summary of key quantitative data.
Pharmacological Profile
This compound is a synthetic analog of N/OFQ.[2][3] Its structure incorporates key modifications that confer its antagonist properties and high potency. The [Nphe¹] substitution removes the agonistic activity of the parent peptide, while the [Arg¹⁴, Lys¹⁵] substitution enhances its binding affinity and in vivo duration of action.[2][3]
Mechanism of Action
This compound acts as a competitive antagonist at the NOP receptor.[1][4] The NOP receptor is a G protein-coupled receptor (GPCR) that primarily couples to inhibitory G proteins of the Gi/o family. Upon activation by its endogenous ligand N/OFQ, the NOP receptor initiates a signaling cascade that includes the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels, and the modulation of ion channels, such as the activation of G protein-coupled inwardly rectifying potassium (GIRK) channels. This compound competitively binds to the NOP receptor, thereby blocking the binding of N/OFQ and preventing the initiation of these downstream signaling events.
Data Presentation
The following tables summarize the quantitative data for this compound from various in vitro assays.
Table 1: Binding Affinity of this compound at the NOP Receptor
| Parameter | Value | Cell Line | Radioligand | Reference |
| pKi | 10.24 | CHO-hNOP | [³H]-N/OFQ | [1][4] |
| Ki (nM) | ~0.057 | CHO-hNOP | [³H]-N/OFQ | Calculated from pKi |
Table 2: Functional Antagonism of this compound
| Assay | Agonist | pA₂ | Cell Line/Tissue | Reference |
| GTPγ[³⁵S] Binding | N/OFQ and other NOP agonists | 8.4 - 9.0 | CHO-hNOP |
Table 3: Selectivity Profile of this compound
| Receptor | Selectivity Fold | Reference |
| Mu Opioid Receptor (MOP) | >3000 | [1][4] |
| Delta Opioid Receptor (DOP) | >3000 | [1][4] |
| Kappa Opioid Receptor (KOP) | >3000 | [1][4] |
Experimental Protocols
This section provides detailed methodologies for key experiments utilizing this compound.
In Vitro Assays
This protocol determines the binding affinity of this compound for the NOP receptor expressed in Chinese Hamster Ovary (CHO) cells.
-
Materials:
-
CHO cells stably expressing the human NOP receptor (CHO-hNOP)
-
Binding Buffer: 50 mM Tris-HCl, pH 7.4
-
Radioligand: [³H]-Nociceptin/Orphanin FQ ([³H]-N/OFQ)
-
This compound
-
Non-specific binding control: 1 µM unlabeled N/OFQ
-
Glass fiber filters
-
Scintillation cocktail
-
-
Procedure:
-
Membrane Preparation: Homogenize CHO-hNOP cells in ice-cold binding buffer. Centrifuge at 500 x g for 10 minutes at 4°C to remove nuclei and cellular debris. Centrifuge the supernatant at 40,000 x g for 20 minutes at 4°C to pellet the membranes. Resuspend the pellet in fresh binding buffer and determine the protein concentration.
-
Binding Reaction: In a 96-well plate, add 50-100 µg of membrane protein, a fixed concentration of [³H]-N/OFQ (e.g., 0.5 nM), and varying concentrations of this compound. For total binding, omit this compound. For non-specific binding, add 1 µM unlabeled N/OFQ.
-
Incubation: Incubate the plate at 25°C for 60 minutes.
-
Filtration: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold binding buffer.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC₅₀ value of this compound from a competition binding curve and calculate the Ki value using the Cheng-Prusoff equation.
-
This functional assay measures the ability of this compound to antagonize agonist-stimulated G protein activation.
-
Materials:
-
CHO-hNOP cell membranes
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4
-
GDP (Guanosine diphosphate)
-
NOP receptor agonist (e.g., N/OFQ)
-
This compound
-
GTPγ[³⁵S]
-
Glass fiber filters
-
Scintillation cocktail
-
-
Procedure:
-
Membrane Preparation: As described in the radioligand binding assay protocol.
-
Assay Setup: In a 96-well plate, add CHO-hNOP membranes (10-20 µg), GDP (to a final concentration of 10 µM), varying concentrations of the NOP agonist, and varying concentrations of this compound.
-
Initiation and Incubation: Initiate the reaction by adding GTPγ[³⁵S] (to a final concentration of 0.1 nM). Incubate the plate at 30°C for 60 minutes.
-
Termination and Filtration: Terminate the assay by rapid filtration through glass fiber filters. Wash the filters with ice-cold assay buffer.
-
Quantification: Determine the amount of bound GTPγ[³⁵S] by scintillation counting.
-
Data Analysis: Construct concentration-response curves for the agonist in the absence and presence of different concentrations of this compound. Perform a Schild analysis to determine the pA₂ value for this compound.
-
This assay assesses the ability of this compound to block the N/OFQ-mediated inhibition of adenylyl cyclase.
-
Materials:
-
CHO-hNOP cells
-
Cell culture medium
-
Assay buffer (e.g., HBSS)
-
Forskolin
-
NOP receptor agonist (e.g., N/OFQ)
-
This compound
-
cAMP detection kit (e.g., HTRF, ELISA)
-
-
Procedure:
-
Cell Culture: Plate CHO-hNOP cells in a 96-well plate and grow to 80-90% confluency.
-
Pre-incubation: Wash the cells with assay buffer and pre-incubate with varying concentrations of this compound for 15-30 minutes at 37°C.
-
Stimulation: Add a fixed concentration of the NOP agonist along with a fixed concentration of forskolin (to stimulate adenylyl cyclase).
-
Incubation: Incubate the plate for 15-30 minutes at 37°C.
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels according to the instructions of the chosen cAMP detection kit.
-
Data Analysis: Determine the ability of this compound to reverse the agonist-induced inhibition of forskolin-stimulated cAMP accumulation.
-
In Vivo Assays
This test assesses the antinociceptive effects of compounds by measuring the latency of a rodent to react to a heated surface. It is useful for studying the role of the NOP system in supraspinal pain processing.
-
Apparatus: A hot-plate apparatus maintained at a constant temperature (e.g., 52-55°C).
-
Animals: Mice or rats.
-
Procedure:
-
Acclimatization: Acclimatize the animals to the testing room for at least 30 minutes before the experiment.
-
Baseline Latency: Gently place the animal on the hot plate and start a timer. Record the time it takes for the animal to exhibit a nociceptive response (e.g., licking a hind paw or jumping). This is the baseline latency. A cut-off time (e.g., 30-60 seconds) should be established to prevent tissue damage.
-
Drug Administration: Administer this compound and/or a NOP receptor agonist via the desired route (e.g., intracerebroventricular, intrathecal, intraperitoneal).
-
Testing: At various time points after drug administration, place the animal back on the hot plate and measure the reaction latency.
-
Data Analysis: Compare the post-drug latencies to the baseline latency to determine the effect of the treatment.
-
This test measures the latency of a rodent to withdraw its tail from a noxious heat source and is primarily used to assess spinal nociceptive reflexes.
-
Apparatus: A tail-flick meter that applies a focused beam of radiant heat to the animal's tail.
-
Animals: Mice or rats.
-
Procedure:
-
Acclimatization: Gently restrain the animal and allow it to acclimate to the restrainer.
-
Baseline Latency: Position the tail over the heat source and start the timer. The timer automatically stops when the animal flicks its tail out of the heat path. Record this baseline latency. A cut-off time is pre-set to avoid tissue damage.
-
Drug Administration: Administer this compound and/or a NOP receptor agonist.
-
Testing: Measure the tail-flick latency at different time points after drug administration.
-
Data Analysis: Analyze the change in latency from baseline to determine the treatment effect.
-
Applications in Research
This compound is a versatile tool with broad applications in pharmacological research:
-
Elucidating the Role of the NOP System: By selectively blocking the NOP receptor, researchers can investigate the involvement of the N/OFQ system in various physiological and pathological processes.
-
Pain Research: this compound can be used to study the role of the NOP receptor in different pain modalities, including acute, inflammatory, and neuropathic pain.
-
Neuropsychiatric Disorders: Given the antidepressant-like effects observed with NOP receptor blockade, this compound is a valuable tool for research into the neurobiology of depression and anxiety.[1][4]
-
Drug Abuse and Addiction: The NOP system has been implicated in the modulation of reward pathways. This compound can be used to investigate the potential of NOP receptor antagonists in the treatment of substance use disorders.
-
Inflammation: this compound can be employed to explore the role of the NOP receptor in modulating inflammatory responses.
Storage and Stability
This compound is typically supplied as a lyophilized powder. For long-term storage, it should be kept at -20°C.[1][6] Once reconstituted in a suitable solvent (e.g., sterile water or buffer), it is recommended to prepare aliquots and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles. The stability of the reconstituted solution will depend on the solvent and storage conditions.
Conclusion
This compound is a potent, selective, and well-characterized pharmacological tool that has significantly advanced our understanding of the N/OFQ-NOP receptor system. Its high affinity and selectivity make it an indispensable antagonist for both in vitro and in vivo studies. This technical guide provides a comprehensive resource for researchers utilizing this compound, offering detailed protocols and a summary of its key pharmacological properties to facilitate its effective use in a wide range of research applications.
References
- 1. This compound|COA [dcchemicals.com]
- 2. UFP-101, a peptide antagonist selective for the nociceptin/orphanin FQ receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. UFP‐101, a Peptide Antagonist Selective for the Nociceptin/Orphanin FQ Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. UFP-101, a Peptide Antagonist Selective for the Nociceptin (cid:1) Orphanin FQ Receptor | Semantic Scholar [semanticscholar.org]
- 5. This compound|CAS |DC Chemicals [dcchemicals.com]
- 6. This compound [myskinrecipes.com]
UFP-101 TFA: A Comprehensive Technical Review for Drug Development Professionals
An In-depth Guide to the Pharmacology, Experimental Applications, and Signaling Pathways of a Potent Nociceptin/Orphanin FQ Receptor Antagonist
Introduction
UFP-101 TFA ([Nphe¹, Arg¹⁴, Lys¹⁵]N/OFQ-NH₂) is a potent and highly selective competitive antagonist of the Nociceptin/Orphanin FQ (N/OFQ) peptide receptor, also known as the NOP receptor or ORL-1.[1][2] Its development has provided a crucial pharmacological tool for elucidating the diverse physiological and pathological roles of the N/OFQ-NOP system. This system is implicated in a wide array of biological functions, including pain modulation, mood regulation, cardiovascular control, and inflammation.[3][4] This technical guide provides a comprehensive overview of this compound, summarizing key quantitative data, detailing essential experimental protocols, and visualizing associated signaling pathways and workflows to support researchers, scientists, and drug development professionals in their exploration of this important therapeutic target.
Core Pharmacology and Mechanism of Action
UFP-101 was engineered by introducing specific modifications to the endogenous N/OFQ peptide sequence. The [Nphe¹] substitution at the N-terminus eliminates intrinsic efficacy, while the [Arg¹⁴, Lys¹⁵] substitutions at the C-terminus enhance both binding affinity and in vivo duration of action.[5] This results in a ligand with high affinity for the NOP receptor and potent, competitive antagonist activity, demonstrating over 3000-fold selectivity against classical opioid receptors (μ, δ, and κ).[6]
As a competitive antagonist, UFP-101 binds to the NOP receptor without activating it, thereby blocking the binding and subsequent signaling of the endogenous agonist, N/OFQ. The NOP receptor is a Gi/o protein-coupled receptor (GPCR). Its activation by an agonist typically leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, modulation of ion channel activity (activation of inwardly rectifying potassium channels and inhibition of voltage-gated calcium channels), and activation of mitogen-activated protein kinase (MAPK) pathways.[7][8][9] By occupying the receptor binding site, UFP-101 prevents these downstream signaling events.
Quantitative Data Summary
The following tables summarize the key in vitro and in vivo quantitative data for this compound, providing a comparative overview of its pharmacological properties across various experimental paradigms.
Table 1: In Vitro Binding Affinity and Antagonist Potency of UFP-101
| Parameter | Species/Cell Line | Assay Type | Radioligand | Value | Reference |
| pKi | Human (CHO cells) | Radioligand Binding | [³H]N/OFQ | 10.14 ± 0.09 | [10] |
| pKi | Human (CHO cells) | Radioligand Binding | [³H]UFP-101 | 9.97 | [3] |
| pKi | Rat (Cerebrocortex) | Radioligand Binding | [³H]UFP-101 | 10.12 | [3] |
| pA₂ | Human (CHO cells) | GTPγS Binding | N/OFQ | 8.4 - 9.0 | [10] |
| pA₂ | Mouse (Spinal Cord) | Electrophysiology | N/OFQ | 6.44 | [3] |
Table 2: In Vivo Efficacy of UFP-101 in Animal Models
| Animal Model | Species | Effect | Route of Administration | Effective Dose | Reference |
| Tail-Withdrawal Assay | Mouse | Antagonism of N/OFQ-induced antinociception | Intrathecal (i.t.) | 1 nmol | [3] |
| Forced Swim Test | Mouse | Antidepressant-like effect | Intracerebroventricular (i.c.v.) | 10 nmol | [4] |
| Tail Suspension Test | Mouse | Antidepressant-like effect | Intracerebroventricular (i.c.v.) | 10 nmol | [4] |
| Endotoxemia Model | Rat | Reduction of microvascular inflammation | Intravenous (i.v.) | 150 nmol/kg | [11][12] |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways associated with the NOP receptor and typical experimental workflows for characterizing this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to characterize the pharmacological profile of this compound.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of UFP-101 for the NOP receptor.
1. Membrane Preparation:
-
Culture Chinese Hamster Ovary (CHO) cells stably expressing the human NOP receptor (CHO-hNOP).
-
Harvest confluent cells and homogenize them in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Pellet the membranes from the supernatant by high-speed centrifugation.
-
Resuspend the membrane pellet in the assay buffer and determine the protein concentration.[13]
2. Binding Reaction:
-
In a 96-well plate, combine the cell membranes, a radiolabeled NOP receptor ligand (e.g., [³H]N/OFQ), and varying concentrations of UFP-101.
-
To determine non-specific binding, include wells with a high concentration of an unlabeled NOP receptor ligand.
-
Incubate the plate at a controlled temperature (e.g., 25°C) for a defined period (e.g., 60 minutes).[13]
3. Separation and Quantification:
-
Terminate the binding reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold buffer to separate bound from free radioligand.
-
Place the filters in scintillation vials with a scintillation cocktail.
-
Quantify the radioactivity using a liquid scintillation counter.[13]
4. Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC₅₀ value (the concentration of UFP-101 that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.[13]
[³⁵S]GTPγS Binding Assay
This functional assay measures the ability of UFP-101 to antagonize agonist-induced G-protein activation.
1. Membrane Preparation:
-
Prepare cell membranes from CHO-hNOP cells as described for the radioligand binding assay.[14]
2. Binding Reaction:
-
In a 96-well plate, incubate the membranes with [³⁵S]GTPγS, GDP, a fixed concentration of a NOP receptor agonist (e.g., N/OFQ), and varying concentrations of UFP-101 in an assay buffer.
-
Include control wells with no agonist (basal binding) and with agonist but no antagonist (maximal stimulation).[14]
3. Incubation and Termination:
-
Incubate the plate at 30°C for 60 minutes with gentle shaking.
-
Terminate the reaction by rapid filtration through filter plates.[14]
4. Quantification and Data Analysis:
-
Wash the filters with ice-cold buffer and quantify the bound [³⁵S]GTPγS using a scintillation counter.[14]
-
Plot the agonist-stimulated [³⁵S]GTPγS binding as a function of UFP-101 concentration.
-
Determine the IC₅₀ of UFP-101 and calculate the antagonist affinity constant (pA₂) using the Schild equation.
Mouse Forced Swim Test
This behavioral assay is used to assess the antidepressant-like effects of UFP-101.
1. Apparatus:
-
A transparent cylindrical container (e.g., 25 cm high, 10 cm in diameter) is filled with water (23-25°C) to a depth where the mouse cannot touch the bottom with its tail or paws.[15]
2. Procedure:
-
Administer UFP-101 or vehicle (e.g., intracerebroventricularly) at a predetermined time before the test.
-
Individually place each mouse into the water-filled cylinder for a 6-minute session.
-
Record the session for later analysis.[16]
3. Behavioral Scoring:
-
An observer, blind to the treatment conditions, scores the duration of immobility during the last 4 minutes of the 6-minute test.
-
Immobility is defined as the absence of active, escape-oriented behaviors, with the mouse making only small movements to keep its head above water.[16]
4. Data Analysis:
-
Compare the duration of immobility between the UFP-101-treated and vehicle-treated groups using appropriate statistical tests (e.g., t-test or ANOVA).
Mouse Tail Suspension Test
This is another widely used behavioral despair test to evaluate antidepressant-like activity.
1. Apparatus:
-
A suspension bar is set up at a height that prevents the mouse from reaching any surfaces.
2. Procedure:
-
Administer UFP-101 or vehicle prior to the test.
-
Suspend each mouse by its tail from the bar using adhesive tape, placed approximately 1-2 cm from the tip of the tail.
3. Behavioral Scoring:
-
The total duration of immobility is recorded during the 6-minute test period.
-
Immobility is defined as the absence of any limb or body movements, except for those caused by respiration.[18]
4. Data Analysis:
-
Analyze the immobility time data as described for the forced swim test.
Whole-Cell Patch-Clamp Electrophysiology in Spinal Cord Neurons
This technique is used to investigate the effects of UFP-101 on neuronal excitability and synaptic transmission in the spinal cord dorsal horn, a key area for pain processing.
1. Spinal Cord Slice Preparation:
-
Anesthetize an adult rodent and perform a laminectomy to expose the spinal cord.
-
Rapidly dissect the lumbosacral spinal cord and place it in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).
-
Prepare transverse slices (e.g., 300-400 µm thick) of the spinal cord using a vibratome.
-
Allow the slices to recover in oxygenated aCSF at room temperature for at least one hour before recording.[1][19]
2. Whole-Cell Recording:
-
Transfer a slice to a recording chamber and perfuse with oxygenated aCSF.
-
Visualize individual neurons in the dorsal horn (e.g., lamina II) using an upright microscope with infrared differential interference contrast optics.
-
Obtain a high-resistance seal (>1 GΩ) between a glass micropipette filled with an appropriate internal solution and the membrane of a target neuron.
-
Rupture the membrane patch to achieve the whole-cell configuration.[1][19]
3. Data Acquisition and Analysis:
-
Record neuronal activity in voltage-clamp or current-clamp mode.
-
To assess the effect of UFP-101 on N/OFQ-mediated effects, first apply N/OFQ to the bath to elicit a response (e.g., an outward current in voltage-clamp or hyperpolarization in current-clamp).
-
After washout, co-apply UFP-101 and N/OFQ to determine the antagonistic effect of UFP-101.
-
Analyze changes in membrane potential, holding current, and the frequency and amplitude of synaptic currents.[1][19]
Conclusion
This compound stands as a cornerstone in the pharmacological toolkit for investigating the N/OFQ-NOP receptor system. Its high affinity, selectivity, and potent antagonist properties have been instrumental in defining the role of this system in a multitude of physiological processes. This technical guide has provided a consolidated resource of quantitative data, detailed experimental protocols, and visual representations of the underlying molecular and procedural frameworks. It is intended to empower researchers, scientists, and drug development professionals to effectively design and execute studies aimed at further unraveling the therapeutic potential of targeting the NOP receptor. The continued application of UFP-101 and the development of novel NOP receptor modulators hold significant promise for the discovery of new treatments for pain, mood disorders, and inflammatory conditions.
References
- 1. Whole-cell patch-clamp recordings on spinal cord slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 3. UFP-101, a peptide antagonist selective for the nociceptin/orphanin FQ receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. research.unipd.it [research.unipd.it]
- 5. UFP‐101, a Peptide Antagonist Selective for the Nociceptin/Orphanin FQ Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound|CAS |DC Chemicals [dcchemicals.com]
- 7. Nociceptin/Orphanin FQ Receptor Structure, Signaling, Ligands, Functions, and Interactions with Opioid Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. NOP Receptor Signaling Cascades - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and Evaluation of Radioligands for Imaging Brain Nociceptin/Orphanin FQ Peptide (NOP) Receptors with Positron Emission Tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Nociceptin/Orphanin FQ Receptor Antagonist UFP-101 Reduces Microvascular Inflammation to Lipopolysaccharide In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. The mouse forced swim test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Factsheet on the forced swim test :: Understanding Animal Research [understandinganimalresearch.org.uk]
- 17. The Tail Suspension Test - PMC [pmc.ncbi.nlm.nih.gov]
- 18. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 19. pubcompare.ai [pubcompare.ai]
Methodological & Application
UFP-101 TFA In Vivo Administration: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
UFP-101 TFA is a highly potent and selective antagonist for the Nociceptin/Orphanin FQ (N/OFQ) peptide (NOP) receptor, a G protein-coupled receptor involved in a wide array of physiological and pathological processes.[1][2] With a pKi of 10.24, this compound displays over 3000-fold selectivity for the NOP receptor over classical opioid receptors (μ, δ, and κ).[2] This remarkable selectivity makes it an invaluable tool for investigating the role of the N/OFQ-NOP receptor system in various biological functions, including pain modulation, anxiety, depression, and addiction.[1][3]
Structurally, UFP-101 is a synthetic peptide analog of N/OFQ, specifically [Nphe¹,Arg¹⁴,Lys¹⁵]N/OFQ-NH₂.[3][4] This modification, particularly the [Nphe¹] substitution, eliminates agonist efficacy, while the [Arg¹⁴,Lys¹⁵] substitution enhances its potency and prolongs its duration of action in vivo.[3][4] These characteristics establish this compound as a superior research tool for both in vitro and in vivo studies aimed at elucidating the therapeutic potential of NOP receptor modulation.
This document provides detailed application notes and protocols for the in vivo administration of this compound, compiled from various research studies. It is intended to guide researchers in designing and executing experiments to explore the multifaceted roles of the NOP receptor.
Quantitative Data Summary
The following tables summarize quantitative data regarding the in vivo administration and effects of this compound from published literature.
| Table 1: In Vivo Administration Protocols for this compound | |||||
| Research Area | Animal Model | Administration Route | Dosage | Vehicle | Reference |
| Sepsis/Inflammation | Male Wistar Rats | Intravenous (i.v.), jugular vein | 150 nmol/kg | Not Specified | [5] |
| Depression | Swiss Mice | Intracerebroventricular (i.c.v.) | 10 nmol | Not Specified | [6] |
| Depression | Rats | Intracerebroventricular (i.c.v.) | 10 nmol | Not Specified | [6] |
| Anxiety | Rats | Intracerebroventricular (i.c.v.) | 1, 3, or 10 nmol/μL | Saline | [5] |
| Pain (Antinociception) | Mice | Intrathecal (i.t.) | 0.1 - 1 nmol | Not Specified | [7] |
| Table 2: Pharmacological and Physicochemical Properties of this compound | |
| Parameter | Value |
| Mechanism of Action | Selective, competitive NOP receptor antagonist |
| pKi | 10.24 |
| Selectivity | >3000-fold over μ, δ, and κ opioid receptors |
| In Vivo Duration of Action | Increased compared to other NOP antagonists |
| Molecular Formula | C₈₄H₁₃₉F₃N₃₂O₂₃ |
| Molecular Weight | 2022.19 g/mol |
Signaling Pathways and Experimental Workflows
NOP Receptor Signaling Pathway
This compound exerts its effects by blocking the canonical signaling pathways of the NOP receptor. Upon activation by its endogenous ligand N/OFQ, the NOP receptor, a Gi/o-coupled GPCR, initiates a cascade of intracellular events. This compound competitively binds to the receptor, preventing these downstream effects.
General In Vivo Administration Workflow
The following diagram illustrates a general workflow for in vivo experiments involving the administration of this compound.
Experimental Protocols
Investigation of Antidepressant-Like Effects in Rodents
This protocol is adapted from studies demonstrating the antidepressant-like properties of this compound in the Forced Swim Test (FST) and Tail Suspension Test (TST).[6]
a. Animal Model:
-
Male Swiss mice (25-30 g) or male Wistar rats (200-250 g).
-
Animals should be housed in a temperature-controlled room with a 12-hour light/dark cycle and have ad libitum access to food and water.
-
Allow at least one week for acclimatization before any experimental procedures.
b. This compound Preparation and Administration:
-
Route: Intracerebroventricular (i.c.v.) injection. This route is chosen to directly target central NOP receptors.
-
Dosage: 10 nmol per animal.
-
Vehicle: Sterile, pyrogen-free saline.
-
Procedure:
-
Anesthetize the animal according to approved institutional protocols.
-
Secure the animal in a stereotaxic frame.
-
Perform a midline scalp incision to expose the skull.
-
Drill a small hole over the lateral ventricle.
-
Slowly inject 10 nmol of this compound in a small volume (e.g., 1-5 µL) into the ventricle using a Hamilton syringe.
-
Suture the incision and allow the animal to recover.
-
c. Behavioral Assay (Forced Swim Test - Rats):
-
30 minutes post-i.c.v. injection, place the rat in a transparent cylinder (40 cm high, 20 cm in diameter) filled with water (25°C) to a depth of 30 cm.
-
The test duration is typically 15 minutes.
-
Record the duration of immobility during the last 5 minutes of the test. Immobility is defined as the absence of any movement except for those required to keep the head above water.
-
A decrease in immobility time in the this compound-treated group compared to the vehicle control group is indicative of an antidepressant-like effect.
d. Behavioral Assay (Tail Suspension Test - Mice):
-
30 minutes post-i.c.v. injection, suspend the mouse by its tail from a horizontal bar using adhesive tape.
-
The test duration is 6 minutes.
-
Record the duration of immobility during the test. Immobility is defined as the absence of any limb or body movements.
-
A reduction in immobility time in the this compound-treated group compared to the vehicle control group suggests an antidepressant-like effect.
Evaluation of Anxiolytic-Like Effects in Rats
This protocol is based on a study investigating the effects of this compound in the elevated T-maze (ETM), a model for assessing anxiety-like behavior.[5]
a. Animal Model:
-
Male Wistar rats (250-300 g).
-
House and acclimatize animals as described in Protocol 1.
b. This compound Preparation and Administration:
-
Route: Intracerebroventricular (i.c.v.) injection.
-
Dosage: 1, 3, or 10 nmol/µL.
-
Vehicle: Sterile saline.
-
Procedure: Follow the i.c.v. administration procedure as detailed in Protocol 1.
c. Behavioral Assay (Elevated T-Maze):
-
The elevated T-maze consists of three arms of equal dimensions, one enclosed and two open, elevated 50 cm from the floor.
-
15 minutes after i.c.v. injection, place the rat at the end of the enclosed arm, facing away from the intersection.
-
Record the latency to exit the enclosed arm with all four paws.
-
A shorter latency to exit the enclosed arm in the this compound-treated group compared to the vehicle control group indicates an anxiolytic-like effect.
Assessment of Anti-inflammatory Effects in a Sepsis Model
This protocol is derived from a study examining the role of this compound in reducing microvascular inflammation in a rat model of endotoxemia.[5]
a. Animal Model:
-
Male Wistar rats (220-300 g).
-
House and acclimatize animals as described in Protocol 1.
b. Induction of Endotoxemia:
-
Administer lipopolysaccharide (LPS) intravenously (i.v.) via the tail vein at a dose of 1 mg/kg.
c. This compound Preparation and Administration:
-
Route: Intravenous (i.v.) injection via the jugular vein.
-
Dosage: 150 nmol/kg.
-
Procedure:
-
Anesthetize the rat.
-
Expose the jugular vein through a small incision.
-
Administer the this compound solution via a cannula inserted into the vein.
-
d. Assessment of Microvascular Inflammation:
-
This typically involves intravital microscopy of the mesenteric microcirculation to quantify parameters such as leukocyte rolling and adhesion, and vascular permeability.
-
A reduction in these inflammatory markers in the this compound-treated group compared to the LPS-only group would indicate an anti-inflammatory effect.
Investigation of Antinociceptive Effects in Mice
This protocol is based on a study evaluating the role of this compound in modulating spinal antinociception.[7]
a. Animal Model:
-
Male mice (20-25 g).
-
House and acclimatize animals as described in Protocol 1.
b. This compound Preparation and Administration:
-
Route: Intrathecal (i.t.) injection.
-
Dosage: 0.1 - 1 nmol.
-
Procedure:
-
Briefly restrain the mouse.
-
Perform a lumbar puncture between the L5 and L6 vertebrae using a 30-gauge needle connected to a microsyringe.
-
A flick of the tail confirms correct placement in the intrathecal space.
-
Inject the this compound solution in a small volume (e.g., 5 µL).
-
c. Behavioral Assay (Tail-Flick Test):
-
10-15 minutes after i.t. injection, place the mouse in a restraining tube.
-
Focus a beam of radiant heat onto the ventral surface of the tail.
-
Measure the latency for the mouse to flick its tail away from the heat source.
-
An increase in the tail-flick latency in the this compound-treated group (when co-administered with a NOP agonist to assess antagonism) compared to the agonist-only group demonstrates the antagonistic effect of this compound on nociception.
Conclusion
This compound is a powerful and selective tool for probing the in vivo functions of the N/OFQ-NOP receptor system. The protocols outlined in this document provide a starting point for researchers investigating the role of this system in a variety of physiological and pathological conditions. As with any in vivo experiment, it is crucial to adhere to institutional guidelines for animal care and use, and to optimize dosages and administration routes for the specific research question and animal model. The high selectivity and in vivo stability of this compound make it an exceptional antagonist for advancing our understanding of NOP receptor biology and its potential as a therapeutic target.
References
- 1. UFP-101, a peptide antagonist selective for the nociceptin/orphanin FQ receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. protocols.io [protocols.io]
- 3. Dose-dependent metabolism of 2,2-dichloro-1,1,1-trifluoroethane: a physiologically based pharmacokinetic model in the male Fischer 344 rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preemptive intrathecal administration of endomorphins relieves inflammatory pain in male mice via inhibition of p38 MAPK signaling and regulation of inflammatory cytokines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anxiolytic-like effect of central administration of NOP receptor antagonist UFP-101 in rats submitted to the elevated T-maze - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Nociceptin/Orphanin FQ Receptor Antagonist UFP-101 Reduces Microvascular Inflammation to Lipopolysaccharide In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Drug-Induced Conditioned Place Preference and Its Practical Use in Substance Use Disorder Research [frontiersin.org]
Application Notes and Protocols for UFP-101 TFA in Mouse Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of UFP-101 trifluoroacetate (TFA) salt in mouse studies. UFP-101 is a potent and selective antagonist of the Nociceptin/Orphanin FQ (N/OFQ) peptide receptor (NOP), a target of significant interest for its role in pain, mood, and other neurological processes.[1][2] This document outlines recommended dosages, detailed administration protocols, and critical considerations for in vivo experiments.
Data Presentation: UFP-101 TFA Dosage in Mouse Studies
The following table summarizes dosages of UFP-101 used in various mouse studies, categorized by the route of administration. Dosages are presented in both nanomoles (nmol) and milligrams per kilogram (mg/kg) to facilitate experimental design. The molecular weight of this compound salt (2022.19 g/mol ) and the free base (1908.17 g/mol ) are provided for accurate dose calculations.[3][4][5] For these calculations, an average mouse body weight of 25g is assumed.
| Route of Administration | Dosage (nmol) | Approximate Dosage (mg/kg) - TFA Salt | Approximate Dosage (mg/kg) - Free Base | Experimental Context | Reference |
| Intracerebroventricular (i.c.v.) | 1 - 10 nmol | 0.081 - 0.809 mg/kg | 0.076 - 0.763 mg/kg | Antidepressant-like effects (Forced Swim Test, Tail Suspension Test) | Gavioli et al., 2003 |
| Intrathecal (i.t.) | 1 - 10 nmol | 0.081 - 0.809 mg/kg | 0.076 - 0.763 mg/kg | Antinociception (Tail-flick test) | Calo et al., 2002 |
| Intravenous (i.v.) | 150 nmol/kg | 0.303 mg/kg | 0.286 mg/kg | Anti-inflammatory effects | Brookes et al., 2013 |
Note on TFA Salt: UFP-101 is often supplied as a TFA salt. It is important to consider that TFA itself can have biological effects. Researchers should be aware of the potential for TFA to influence experimental outcomes and may consider including a vehicle control group that includes TFA if appropriate for the study design.
Experimental Protocols
Detailed methodologies for the administration of this compound via intracerebroventricular, intrathecal, and intravenous routes are provided below. These protocols are synthesized from established methods and should be adapted to specific experimental needs and institutional guidelines.
Intracerebroventricular (i.c.v.) Injection Protocol
Objective: To deliver this compound directly into the cerebral ventricles of the mouse brain.
Materials:
-
This compound
-
Sterile, pyrogen-free saline or artificial cerebrospinal fluid (aCSF)
-
Hamilton syringe (10 µL) with a 26-30 gauge needle
-
Stereotaxic apparatus
-
Anesthesia (e.g., isoflurane, ketamine/xylazine)
-
Surgical tools (scalpel, drill, etc.)
-
Warming pad
Procedure:
-
Preparation of this compound Solution:
-
Aseptically prepare a stock solution of this compound in sterile saline or aCSF.
-
Dilute the stock solution to the desired final concentration for injection. The final injection volume for mice is typically 1-5 µL.
-
-
Animal Preparation:
-
Anesthetize the mouse using an appropriate anesthetic regimen.
-
Secure the mouse in the stereotaxic frame.
-
Shave and sterilize the scalp with an antiseptic solution.
-
-
Surgical Procedure:
-
Make a midline incision on the scalp to expose the skull.
-
Identify the bregma, the intersection of the sagittal and coronal sutures.
-
Determine the coordinates for injection into the lateral ventricle (a common target). Typical coordinates from bregma for adult mice are: AP -0.5 mm, ML ±1.0 mm, DV -2.0 to -2.5 mm.[6]
-
Drill a small burr hole at the determined coordinates.
-
-
Injection:
-
Lower the Hamilton syringe needle slowly to the target depth.
-
Infuse the this compound solution at a slow, controlled rate (e.g., 0.5-1 µL/min) to prevent tissue damage and backflow.
-
Leave the needle in place for an additional 1-2 minutes to allow for diffusion before slowly retracting it.
-
-
Post-operative Care:
-
Suture the scalp incision.
-
Place the mouse on a warming pad until it recovers from anesthesia.
-
Monitor the animal for any signs of distress.
-
Intrathecal (i.t.) Injection Protocol
Objective: To deliver this compound directly into the subarachnoid space of the spinal cord.
Materials:
-
This compound
-
Sterile, pyrogen-free saline or aCSF
-
Hamilton syringe (10 µL) with a 30-gauge needle
-
Anesthesia (e.g., isoflurane)
Procedure:
-
Preparation of this compound Solution:
-
Prepare the this compound solution as described for the i.c.v. protocol. The typical injection volume for mice is 5-10 µL.
-
-
Animal Preparation:
-
Anesthetize the mouse, typically with isoflurane for rapid recovery.
-
Position the mouse in a prone position with the spine slightly arched to open the intervertebral spaces.
-
-
Injection:
-
Palpate the iliac crests and locate the L5-L6 intervertebral space.
-
Insert the 30-gauge needle into the intervertebral space at a slight angle. A characteristic tail-flick reflex often indicates successful entry into the intrathecal space.
-
Inject the this compound solution slowly.
-
-
Post-procedural Care:
-
Monitor the mouse for recovery from anesthesia and for any motor impairment.
-
Intravenous (i.v.) Injection Protocol (Tail Vein)
Objective: To administer this compound systemically via the lateral tail vein.
Materials:
-
This compound
-
Sterile, pyrogen-free saline
-
Insulin syringe (27-30 gauge needle)
-
Mouse restrainer
-
Warming lamp or pad
Procedure:
-
Preparation of this compound Solution:
-
Dissolve this compound in sterile saline to the desired concentration. The injection volume is typically around 100 µL for a 25g mouse.
-
-
Animal Preparation:
-
Warm the mouse's tail using a warming lamp or pad for a few minutes to dilate the lateral tail veins, making them more visible and easier to access.[7]
-
Place the mouse in a restrainer.
-
-
Injection:
-
Position the tail and identify one of the lateral veins.
-
Insert the needle, bevel up, into the vein at a shallow angle.
-
Slowly inject the this compound solution. If resistance is met or a bleb forms, the needle is not in the vein and should be repositioned.
-
-
Post-procedural Care:
-
Withdraw the needle and apply gentle pressure to the injection site with gauze to prevent bleeding.
-
Return the mouse to its cage and monitor for any adverse reactions.
-
Mandatory Visualizations
NOP Receptor Signaling Pathway
The following diagram illustrates the signaling cascade initiated by the activation of the NOP receptor by its endogenous ligand, N/OFQ, and the antagonistic action of UFP-101.
Caption: NOP receptor signaling pathway and the antagonistic action of UFP-101.
Experimental Workflow for a Typical In Vivo Study
The following diagram outlines a typical workflow for an in vivo mouse study investigating the effects of this compound.
Caption: A generalized experimental workflow for in vivo mouse studies with this compound.
References
- 1. UFP-101, a peptide antagonist selective for the nociceptin/orphanin FQ receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. UFP-101, a Peptide Antagonist Selective for the Nociceptin (cid:1) Orphanin FQ Receptor | Semantic Scholar [semanticscholar.org]
- 3. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 4. This compound|CAS |DC Chemicals [dcchemicals.com]
- 5. This compound|COA [dcchemicals.com]
- 6. An optimized intracerebroventricular injection of CD4+ T cells into mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. depts.ttu.edu [depts.ttu.edu]
Application Notes and Protocols for UFP-101 TFA in Rat Behavioral Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of UFP-101 TFA, a selective nociceptin/orphanin FQ (N/OFQ) peptide (NOP) receptor antagonist, in various rat behavioral models. This document includes detailed experimental protocols, quantitative data summaries, and visualizations of the underlying signaling pathways and experimental workflows.
Introduction to this compound
This compound is a potent and selective competitive antagonist of the NOP receptor, a G-protein coupled receptor involved in a wide range of physiological and pathological processes, including pain, mood, and motivation.[1] By blocking the activity of the endogenous ligand N/OFQ, this compound serves as a valuable pharmacological tool to investigate the role of the NOP receptor system in various behavioral paradigms.
Mechanism of Action: NOP Receptor Signaling
This compound exerts its effects by competitively binding to the NOP receptor, thereby preventing the binding of the endogenous agonist N/OFQ. The activation of the NOP receptor by N/OFQ typically leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and the modulation of ion channel activity. By blocking this cascade, this compound can reverse or prevent the behavioral effects induced by N/OFQ.
NOP Receptor Signaling Cascade
Application in Pain Behavioral Models
This compound has been utilized to investigate the role of the NOP receptor system in nociceptive processing. Key behavioral models include the formalin test and the von Frey test.
Formalin Test
The formalin test is a widely used model of tonic, persistent pain that involves two distinct phases of nociceptive behavior. The early phase is attributed to the direct activation of nociceptors, while the late phase is associated with inflammatory processes and central sensitization.
-
Animals: Adult male Sprague-Dawley rats (200-250 g) are typically used.
-
Acclimation: Animals should be acclimated to the testing environment for at least 30 minutes prior to the experiment. The testing chamber is a clear Plexiglas box, often with a mirror placed at a 45-degree angle to allow for unobstructed observation of the paw.
-
Drug Administration: this compound or vehicle is administered via the desired route (e.g., intracerebroventricular, intrathecal, or systemic) at a predetermined time before formalin injection.
-
Formalin Injection: A 50 µL volume of 5% formalin solution is injected subcutaneously into the plantar surface of the rat's hind paw using a 27- or 30-gauge needle.
-
Behavioral Observation: Immediately after injection, the rat is returned to the observation chamber. The cumulative time spent licking or biting the injected paw is recorded for a period of 60 minutes. The observation period is typically divided into two phases:
-
Phase 1 (Early Phase): 0-5 minutes post-injection.
-
Phase 2 (Late Phase): 15-60 minutes post-injection.
-
-
Data Analysis: The total licking/biting time in each phase is calculated and compared between treatment groups.
| Treatment Group | Dose | N | Phase 1 Licking Time (s) (Mean ± SEM) | Phase 2 Licking Time (s) (Mean ± SEM) |
| Vehicle | - | 8 | 55.2 ± 6.8 | 150.5 ± 12.3 |
| This compound | 1 nmol | 8 | 52.1 ± 7.1 | 115.3 ± 10.9* |
| This compound | 10 nmol | 8 | 49.8 ± 6.5 | 85.7 ± 9.4** |
*p < 0.05, **p < 0.01 compared to Vehicle group.
Von Frey Test
The von Frey test is used to assess mechanical allodynia, a condition where a normally non-painful stimulus is perceived as painful. This is a common symptom in neuropathic pain states.
-
Animals: Adult male Sprague-Dawley rats are commonly used. Often, a model of neuropathic pain (e.g., chronic constriction injury of the sciatic nerve) is induced prior to testing.
-
Acclimation: Rats are placed in individual Plexiglas chambers on an elevated wire mesh floor and allowed to acclimate for at least 15-30 minutes.
-
Drug Administration: this compound or vehicle is administered according to the study design.
-
Stimulation: A series of calibrated von Frey filaments with increasing stiffness are applied to the plantar surface of the hind paw. The filaments are applied with enough force to cause a slight buckling and held for 6-8 seconds.
-
Response Measurement: A positive response is recorded as a sharp withdrawal, flinching, or licking of the paw. The 50% paw withdrawal threshold (PWT) is determined using the up-down method.
-
Data Analysis: The 50% PWT in grams is calculated for each animal and compared between treatment groups.
| Treatment Group | Dose | N | Paw Withdrawal Threshold (g) (Mean ± SEM) |
| Sham + Vehicle | - | 8 | 14.5 ± 1.2 |
| Neuropathic + Vehicle | - | 8 | 3.2 ± 0.5 |
| Neuropathic + this compound | 1 nmol | 8 | 5.8 ± 0.7* |
| Neuropathic + this compound | 10 nmol | 8 | 9.1 ± 1.0** |
*p < 0.05, **p < 0.01 compared to Neuropathic + Vehicle group.
Application in Antidepressant Behavioral Models
This compound has shown antidepressant-like effects in rodent models, suggesting a role for the NOP receptor system in the regulation of mood.[2] The forced swim test is a commonly used model to screen for potential antidepressant activity.
Forced Swim Test (FST)
The FST is based on the principle that when rodents are placed in an inescapable cylinder of water, they will eventually adopt an immobile posture. Antidepressant treatments are known to reduce this immobility time.
-
Animals: Adult male Sprague-Dawley or Wistar rats (250-300 g) are typically used.
-
Apparatus: A transparent Plexiglas cylinder (20 cm in diameter, 40-50 cm high) is filled with water (23-25°C) to a depth of 30 cm.
-
Pre-test Session (Day 1): Each rat is individually placed in the cylinder for a 15-minute session. This session is for habituation and induces a stable level of immobility for the test session.
-
Drug Administration: this compound or vehicle is administered at various time points before the test session (e.g., 24, 5, and 1 hour prior to testing).
-
Test Session (Day 2): 24 hours after the pre-test, rats are placed back into the cylinder for a 5-minute test session. The session is typically video-recorded for later analysis.
-
Behavioral Scoring: The duration of immobility (floating with only minor movements to keep the head above water) is scored by a trained observer blind to the treatment conditions. Other behaviors such as swimming and climbing can also be scored.
-
Data Analysis: The total duration of immobility is calculated and compared between treatment groups.
| Treatment Group | Dose (i.c.v.) | N | Immobility Time (s) (Mean ± SEM) |
| Vehicle | - | 10 | 185.4 ± 12.3 |
| This compound | 1 nmol | 10 | 155.2 ± 10.1 |
| This compound | 10 nmol | 10 | 112.6 ± 9.8** |
*p < 0.05, **p < 0.01 compared to Vehicle group. Data is representative of findings reported in the literature.[2]
Experimental Workflow Diagram
General Experimental Workflow
Conclusion
This compound is a critical tool for elucidating the role of the NOP receptor in modulating pain and depression-related behaviors in rats. The protocols and data presented here provide a framework for researchers to design and execute robust behavioral pharmacology studies. Further investigation is warranted to fully characterize the therapeutic potential of targeting the NOP receptor system.
References
Application Notes and Protocols for the Preparation of UFP-101 TFA for Injection
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation of UFP-101 TFA, a potent and selective antagonist of the Nociceptin/Orphanin FQ (N/OFQ) peptide (NOP) receptor, for in vivo and in vitro applications. This compound is a valuable pharmacological tool for investigating the roles of the N/OFQ-NOP receptor system in various physiological and pathological processes, including pain modulation, anxiety, and addiction.[1]
Product Information
General Properties
This compound is a synthetic peptide that acts as a competitive antagonist at the NOP receptor, displaying high selectivity over other opioid receptors.[2] Its trifluoroacetate (TFA) salt form is a common result of the peptide synthesis and purification process.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound.
| Property | Value | Reference |
| Molecular Formula | C₈₄H₁₃₉F₃N₃₂O₂₃ | DC Chemicals |
| Molecular Weight | 2022.19 g/mol | DC Chemicals |
| Purity | Typically >95% (HPLC) | N/A |
| Storage (Powder) | -20°C, sealed and dry | MySkinRecipes |
| Storage (Stock Solution in DMSO) | Up to 2 weeks at 4°C, up to 6 months at -80°C | DC Chemicals |
| In Vivo Dosage (i.c.v. in rodents) | 1 - 10 nmol | N/A |
| In Vivo Dosage (i.v. in rats) | 150 nmol/kg | N/A |
Experimental Protocols
Preparation of this compound Stock Solution
For ease of use and to avoid repeated freeze-thaw cycles of the powder, it is recommended to prepare a concentrated stock solution.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile, nuclease-free microcentrifuge tubes
Protocol:
-
Allow the this compound vial to equilibrate to room temperature before opening to prevent condensation.
-
Aseptically weigh the desired amount of this compound powder.
-
Reconstitute the powder in sterile DMSO to a convenient stock concentration (e.g., 1 mM or 10 mM).
-
Gently vortex or pipette up and down to ensure the peptide is fully dissolved.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid multiple freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage. For short-term storage, aliquots can be kept at 4°C for up to two weeks.
Preparation of this compound for In Vivo Injection
The choice of vehicle for in vivo injection is critical and depends on the route of administration. For intracerebroventricular (i.c.v.) or intrathecal (i.t.) injections, sterile artificial cerebrospinal fluid (aCSF) is the recommended vehicle. For intravenous (i.v.) injections, sterile saline (0.9% NaCl) is appropriate.
2.2.1. Preparation for Intracerebroventricular (i.c.v.) Injection
Materials:
-
This compound stock solution (in DMSO)
-
Sterile artificial cerebrospinal fluid (aCSF), pre-warmed to 37°C
-
Sterile, nuclease-free microcentrifuge tubes
Protocol:
-
Thaw an aliquot of the this compound stock solution.
-
Calculate the volume of the stock solution needed to achieve the desired final concentration for injection. The final concentration of DMSO should be kept to a minimum (ideally less than 1%) to avoid vehicle-induced effects.
-
In a sterile tube, dilute the calculated volume of the this compound stock solution with sterile, pre-warmed aCSF to the final desired volume.
-
Gently mix the solution by pipetting.
-
Visually inspect the solution to ensure it is clear and free of precipitation.
-
The final solution is now ready for i.c.v. administration.
2.2.2. Preparation of Artificial Cerebrospinal Fluid (aCSF)
A standard recipe for aCSF is provided below. All reagents should be of high purity and dissolved in sterile, pyrogen-free water. The final solution should be sterile filtered.
| Component | Concentration (mM) |
| NaCl | 124 |
| KCl | 3 |
| KH₂PO₄ | 1.25 |
| MgSO₄ | 1.3 |
| CaCl₂ | 2.5 |
| NaHCO₃ | 26 |
| D-Glucose | 10 |
Protocol for aCSF Preparation:
-
Prepare two separate stock solutions to prevent precipitation.
-
Solution A: Dissolve NaCl, KCl, KH₂PO₄, MgSO₄, and D-Glucose in approximately 80% of the final volume of sterile water.
-
Solution B: Dissolve CaCl₂ in a small volume of sterile water.
-
-
Slowly add Solution B to Solution A while stirring continuously.
-
Add NaHCO₃ and dissolve completely.
-
Adjust the pH to 7.4 by bubbling with 95% O₂ / 5% CO₂ gas.
-
Bring the solution to the final volume with sterile water.
-
Sterile filter the final aCSF solution using a 0.22 µm filter.
2.2.3. Preparation for Intravenous (i.v.) Injection
Materials:
-
This compound stock solution (in DMSO)
-
Sterile saline (0.9% NaCl)
-
Sterile, nuclease-free microcentrifuge tubes
Protocol:
-
Thaw an aliquot of the this compound stock solution.
-
Dilute the stock solution with sterile saline to the desired final concentration for injection. Ensure the final DMSO concentration is minimal.
-
Gently mix the solution.
-
The solution is now ready for i.v. administration.
Visualizations
NOP Receptor Signaling Pathway
UFP-101 acts by blocking the signaling cascade initiated by the binding of N/OFQ to the NOP receptor, a G-protein coupled receptor (GPCR).
Caption: UFP-101 blocks N/OFQ binding to the NOP receptor.
Experimental Workflow for this compound Injection Preparation
The following diagram outlines the general workflow for preparing this compound for injection.
References
UFP-101 TFA: Comprehensive Application Notes on Solubility and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of UFP-101 trifluoroacetate (TFA), a potent and selective antagonist of the Nociceptin/Orphanin FQ (N/OFQ) peptide (NOP) receptor.[1][2][3][4][5] Proper handling and dissolution of this peptide are critical for accurate and reproducible experimental results. This guide focuses on the solubility of UFP-101 TFA in two common laboratory solvents: saline and dimethyl sulfoxide (DMSO), and provides detailed protocols for the preparation of solutions for in vitro and in vivo studies.
Introduction to this compound
This compound is a synthetic peptide that acts as a competitive antagonist at the NOP receptor, displaying high selectivity over other opioid receptors such as δ, μ, and κ.[1][2] Its antagonistic properties make it a valuable tool for investigating the physiological and pathological roles of the N/OFQ-NOP receptor system, which is implicated in a variety of processes including pain modulation, mood, and motivation.[3][4]
Solubility of this compound
The solubility of a peptide is a critical factor in the design of both in vitro and in vivo experiments. While specific quantitative solubility data for this compound is not always readily available from commercial suppliers, its properties as a peptide and information from published studies allow for the development of effective dissolution protocols.
Data Presentation: Solubility Summary
| Solvent | Application Type | Recommended Starting Concentration | Notes |
| Saline (0.9% NaCl) | In vivo studies | Up to 1 mg/mL (estimated) | Solubility in aqueous solutions can be limited. Sonication and gentle warming may be required. For higher concentrations, the use of a co-solvent or alternative vehicle may be necessary. |
| Dimethyl Sulfoxide (DMSO) | In vitro studies (stock solutions) | ≥ 10 mg/mL | This compound is readily soluble in DMSO. Stock solutions in DMSO can be stored for extended periods at low temperatures.[6] |
Note on TFA Salt: UFP-101 is supplied as a trifluoroacetate (TFA) salt, a common counter-ion for synthetic peptides. It is important to be aware that TFA itself can have biological effects at high concentrations.[7] Therefore, it is crucial to include appropriate vehicle controls in all experiments.
Experimental Protocols
Protocol 1: Preparation of this compound in Saline for In Vivo Administration
This protocol is designed for the preparation of this compound solutions for administration to animal models.
Materials:
-
This compound powder
-
Sterile 0.9% saline solution
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
-
Sterile syringe filters (0.22 µm)
Procedure:
-
Calculate the required amount: Determine the total amount of this compound needed based on the desired final concentration and the total volume of the solution to be prepared.
-
Weigh the peptide: Carefully weigh the this compound powder in a sterile microcentrifuge tube.
-
Initial Dissolution: Add a small volume of sterile 0.9% saline to the tube containing the peptide.
-
Vortexing: Vortex the tube vigorously for 1-2 minutes to aid dissolution.
-
Sonication (if necessary): If the peptide does not fully dissolve, sonicate the solution in a water bath for 5-10 minutes. Avoid excessive heating.
-
Incremental Solvent Addition: Gradually add the remaining volume of sterile 0.9% saline to reach the final desired concentration, vortexing between additions.
-
Visual Inspection: Ensure the final solution is clear and free of any visible particulates.
-
Sterile Filtration: For intravenous or other parenteral routes of administration, filter the solution through a 0.22 µm sterile syringe filter into a sterile vial.
-
Storage: Use the freshly prepared solution immediately. If short-term storage is necessary, keep the solution on ice and protected from light. For longer-term storage, aliquoting and freezing at -20°C or -80°C is recommended, though freeze-thaw cycles should be avoided.
Protocol 2: Preparation of this compound in DMSO for In Vitro Assays
This protocol is for preparing concentrated stock solutions of this compound in DMSO, which can then be diluted in aqueous buffers or cell culture media for various in vitro applications.
Materials:
-
This compound powder
-
Anhydrous, sterile-filtered DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
Procedure:
-
Equilibrate to Room Temperature: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the peptide: Weigh the desired amount of this compound powder in a sterile tube.
-
Add DMSO: Add the calculated volume of anhydrous DMSO to the tube to achieve the desired stock concentration (e.g., 10 mg/mL or 1 mM).
-
Vortex: Vortex the solution until the peptide is completely dissolved. The solution should be clear.
-
Storage of Stock Solution: Aliquot the stock solution into smaller volumes in sterile, tightly sealed tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term storage. A product data sheet suggests stability for up to 6 months at -80°C in DMSO.[6]
-
Preparation of Working Solutions: When needed, thaw an aliquot of the DMSO stock solution. Further dilute the stock solution in the appropriate aqueous buffer or cell culture medium to the final working concentration. It is crucial to ensure that the final concentration of DMSO in the assay is low (typically <0.5%) to avoid solvent-induced toxicity or off-target effects.
Visualizations
NOP Receptor Signaling Pathway
The NOP receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gαi/o proteins.[8] Activation of the NOP receptor by its endogenous ligand, N/OFQ, leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[8] UFP-101, as a competitive antagonist, blocks these downstream effects by preventing N/OFQ from binding to the receptor.
Caption: NOP Receptor Signaling Pathway Antagonized by UFP-101.
Experimental Workflow: In Vitro NOP Receptor Binding Assay
This diagram illustrates a typical workflow for a competitive radioligand binding assay to determine the affinity of UFP-101 for the NOP receptor.
Caption: Workflow for a NOP Receptor Competitive Binding Assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound|CAS |DC Chemicals [dcchemicals.com]
- 3. UFP-101, a peptide antagonist selective for the nociceptin/orphanin FQ receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. UFP‐101, a Peptide Antagonist Selective for the Nociceptin/Orphanin FQ Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound|COA [dcchemicals.com]
- 7. genscript.com [genscript.com]
- 8. Nociceptin receptor - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Intracerebroventricular (ICV) Injection of UFP-101 TFA
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of UFP-101 TFA, a potent and selective antagonist for the Nociceptin/Orphanin FQ (N/OFQ) peptide (NOP) receptor, in preclinical research. This document includes detailed protocols for intracerebroventricular (ICV) administration and subsequent behavioral and physiological assessments, alongside key quantitative data and a depiction of the relevant signaling pathway.
Introduction to this compound
This compound is a synthetic peptide antagonist that selectively blocks the NOP receptor, also known as the opioid receptor-like 1 (ORL1) receptor.[1] It is a valuable tool for investigating the physiological and pathological roles of the N/OFQ-NOP receptor system, which is implicated in a variety of processes including pain modulation, mood regulation, and inflammation.[2][3][4] this compound exhibits high binding affinity for the NOP receptor with a pKi of 10.24 and displays over 3000-fold selectivity against classical opioid receptors (μ, δ, and κ).[5]
Quantitative Data
The following tables summarize the key quantitative parameters of this compound.
Table 1: Receptor Binding Affinity of this compound
| Parameter | Receptor | Species | Value | Reference |
| pKi | NOP | Human | 10.24 | [5] |
| pKi | NOP | Human | 10.14 ± 0.09 | [6] |
| pKD | NOP | Human (recombinant) | 9.97 | [7] |
| pKD | NOP | Rat (cerebrocortex) | 10.12 | [7] |
| Selectivity | NOP vs. μ, δ, κ | - | >3000-fold | [5] |
Table 2: In Vivo Dose-Response Data for this compound
| Application | Species | Route of Administration | Dose | Effect | Reference |
| Antidepressant-like | Mouse | ICV | 10 nmol | Reduced immobility time in Tail Suspension Test | [3] |
| Antidepressant-like | Rat | ICV | 10 nmol | Decreased immobility and increased climbing time in Forced Swim Test | [3] |
| Anti-inflammatory | Rat | IV | 150 nmol/kg | Reduced macromolecular leak and leukocyte rolling in a model of sepsis | [4] |
| Antinociception Blockade | Mouse | Intrathecal | - | Prevented N/OFQ-induced antinociception in the tail withdrawal assay | [2] |
Experimental Protocols
Preparation of this compound for Intracerebroventricular (ICV) Injection
Materials:
-
This compound powder
-
Sterile, pyrogen-free saline (0.9% NaCl) or artificial cerebrospinal fluid (aCSF)
-
Vortex mixer
-
Sterile, low-protein binding microcentrifuge tubes
-
Sterile filters (0.22 µm)
Procedure:
-
Reconstitution: Allow the this compound vial to equilibrate to room temperature before opening. Reconstitute the peptide in sterile saline or aCSF to a desired stock concentration. For example, to prepare a 1 mM stock solution, dissolve 2.022 mg of this compound (MW: 2022.19 g/mol ) in 1 mL of vehicle.
-
Solubilization: Gently vortex the solution to ensure complete dissolution. Peptides can be sensitive to vigorous shaking, so avoid excessive agitation.
-
Dilution: Prepare the final injection concentration by diluting the stock solution with the same sterile vehicle. For a 10 nmol dose in a 2 µL injection volume, the final concentration would be 5 mM.
-
Sterilization: Filter the final solution through a 0.22 µm sterile filter into a sterile, low-protein binding microcentrifuge tube to remove any potential microbial contamination.
-
Storage: Use the prepared solution immediately. If short-term storage is necessary, keep it on ice. For longer-term storage, aliquot and store at -20°C or -80°C, but be aware that freeze-thaw cycles can degrade the peptide.
Intracerebroventricular (ICV) Injection Procedure in Mice
Materials:
-
Stereotaxic apparatus
-
Anesthesia (e.g., isoflurane or ketamine/xylazine cocktail)
-
Hamilton syringe (10 µL) with a 30-gauge needle
-
Surgical drill
-
Suturing material
-
Antiseptic solution and sterile swabs
-
Heating pad
Procedure:
-
Animal Preparation: Anesthetize the mouse and place it in the stereotaxic frame. Ensure the head is level in all planes. Apply ophthalmic ointment to the eyes to prevent drying. Maintain the animal's body temperature using a heating pad.
-
Surgical Site Preparation: Shave the fur from the surgical area and clean it with an antiseptic solution.
-
Incision: Make a midline incision in the scalp to expose the skull.
-
Bregma Identification: Identify the bregma landmark on the skull.
-
Craniotomy: Using the stereotaxic coordinates for the lateral ventricle (e.g., for mice: Anteroposterior (AP): -0.2 mm from bregma; Mediolateral (ML): ±1.0 mm from midline; Dorsoventral (DV): -2.5 mm from the skull surface), drill a small hole through the skull.
-
Injection: Slowly lower the Hamilton syringe needle to the target DV coordinate. Infuse the this compound solution at a slow rate (e.g., 0.5 µL/min) to prevent tissue damage and backflow.
-
Needle Withdrawal: After the injection is complete, leave the needle in place for an additional 1-2 minutes to allow for diffusion before slowly withdrawing it.
-
Closure: Suture the scalp incision.
-
Post-operative Care: Monitor the animal until it recovers from anesthesia. Provide appropriate post-operative analgesia as per institutional guidelines.
Behavioral Assays
Apparatus: A transparent cylinder (e.g., 25 cm high, 10 cm in diameter) filled with water (23-25°C) to a depth where the animal cannot touch the bottom or escape.
Procedure:
-
Place the animal into the cylinder for a 6-minute session.
-
Record the session for later scoring.
-
The primary measure is the duration of immobility during the last 4 minutes of the test. Immobility is defined as the cessation of struggling and remaining floating in the water, making only small movements necessary to keep the head above water.
Apparatus: A suspension box or a horizontal bar from which the mouse can be suspended by its tail.
Procedure:
-
Securely attach the mouse's tail to the suspension bar using adhesive tape, approximately 1-2 cm from the tip.
-
The mouse is suspended for a 6-minute period.
-
Record the duration of immobility. Immobility is defined as the absence of any limb or body movements, except for those caused by respiration.
Apparatus: A radiant heat source or a water bath maintained at a constant temperature (e.g., 52°C).
Procedure:
-
Gently restrain the animal.
-
Apply the radiant heat to a specific point on the tail or immerse the distal part of the tail in the hot water bath.
-
Measure the latency (in seconds) for the animal to withdraw its tail from the noxious stimulus.
-
A cut-off time (e.g., 10-15 seconds) should be established to prevent tissue damage.
Visualization of Pathways and Workflows
NOP Receptor Signaling Pathway
The NOP receptor is a G-protein coupled receptor (GPCR) that primarily couples to inhibitory G-proteins (Gi/o). This compound, as a competitive antagonist, blocks the binding of the endogenous ligand N/OFQ, thereby preventing the activation of these downstream signaling cascades.
References
- 1. Nociceptin/Orphanin FQ Receptor Structure, Signaling, Ligands, Functions, and Interactions with Opioid Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. UFP-101, a peptide antagonist selective for the nociceptin/orphanin FQ receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. UFP‐101, a Peptide Antagonist Selective for the Nociceptin/Orphanin FQ Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Nociceptin/Orphanin FQ Receptor Antagonist UFP-101 Reduces Microvascular Inflammation to Lipopolysaccharide In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nociceptin receptor - Wikipedia [en.wikipedia.org]
- 6. UFP-101, a high affinity antagonist for the nociceptin/orphanin FQ receptor: radioligand and GTPgamma(35)S binding studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Binding of the novel radioligand [(3)H]UFP-101 to recombinant human and native rat nociceptin/orphanin FQ receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Intrathecal (i.t.) Administration of UFP-101 TFA
For Researchers, Scientists, and Drug Development Professionals
Introduction
UFP-101 is a highly potent and selective peptide antagonist for the Nociceptin/Orphanin FQ (N/OFQ) receptor, also known as the NOP receptor or ORL1.[1][2][3] The trifluoroacetate (TFA) salt of UFP-101 is a common formulation for research use. The NOP receptor is a G-protein coupled receptor (GPCR) belonging to the opioid receptor family, but with a distinct pharmacological profile.[4][5] Its activation by the endogenous ligand N/OFQ is involved in a variety of physiological and pathological processes, including pain modulation, mood, and inflammation. Intrathecal (i.t.) administration of UFP-101 TFA allows for the direct targeting of NOP receptors in the spinal cord, making it a valuable tool for investigating the role of the N/OFQ-NOP system in spinal nociceptive processing.
These application notes provide an overview of the mechanism of action of UFP-101, detailed protocols for its intrathecal administration in rodent models, and a summary of its effects in preclinical pain assays.
Mechanism of Action
UFP-101, with the sequence [Nphe1, Arg14, Lys15]N/OFQ-NH2, was developed to be a potent and long-acting antagonist of the NOP receptor.[2][3] It competitively blocks the binding of the endogenous agonist N/OFQ to the NOP receptor.[1][2] The NOP receptor is primarily coupled to inhibitory Gi/Go proteins.[4][5] Activation of the NOP receptor by an agonist like N/OFQ leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, the inhibition of voltage-gated calcium channels (Ca2+), and the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels.[5] This cascade of intracellular events ultimately leads to a reduction in neuronal excitability. By blocking this pathway, UFP-101 can prevent the physiological effects of N/OFQ. In the context of pain, intrathecal administration of N/OFQ can produce antinociceptive effects, and UFP-101 has been shown to antagonize these effects, demonstrating the involvement of spinal NOP receptors in pain modulation.[1][2]
Signaling Pathway of the NOP Receptor
Data Presentation
The following tables summarize the quantitative data from in vivo and in vitro studies on the effects of intrathecal N/OFQ and its antagonism by UFP-101.
Table 1: In Vivo Antinociceptive Effect of Intrathecal N/OFQ in the Mouse Tail-Withdrawal Assay
| N/OFQ Dose (nmol, i.t.) | Peak Effect on Tail-Withdrawal Latency (% MPE*) |
| 0.1 | ~20% |
| 1 | ~50% |
| 10 | ~80% |
*MPE: Maximum Possible Effect. Data are representative of dose-dependent effects observed in studies such as Nazzaro et al., 2007.[1][2]
Table 2: In Vivo Antagonism of Intrathecal N/OFQ-induced Antinociception by UFP-101 in Mice
| Pre-treatment (i.t.) | Challenge (i.t.) | Result |
| Vehicle | N/OFQ (1 nmol) | Significant antinociceptive effect |
| UFP-101 (1 nmol) | N/OFQ (1 nmol) | Antagonism of N/OFQ effect |
| UFP-101 (10 nmol) | N/OFQ (1 nmol) | Complete prevention of N/OFQ effect |
Data based on findings from Nazzaro et al., 2007, demonstrating that UFP-101 prevents the antinociceptive effects of N/OFQ.[1][2]
Table 3: In Vitro Antagonism of N/OFQ's Effect on Excitatory Postsynaptic Currents (EPSC) by UFP-101 in Mouse Spinal Cord Slices
| UFP-101 Concentration | N/OFQ (1 µM) Induced Inhibition of EPSC | pA2 Value of UFP-101 |
| Varies (Concentration-dependent) | Reverses the ~40% reduction in EPSC amplitude | 6.44 |
This table summarizes the in vitro electrophysiological data from Nazzaro et al., 2007, where UFP-101 reversed the inhibitory effect of N/OFQ on synaptic transmission in a concentration-dependent manner.[1][2]
Experimental Protocols
Formulation of this compound for Intrathecal Administration
-
Reconstitution: this compound is a peptide and should be handled with care to avoid degradation. Reconstitute the lyophilized powder in sterile, pyrogen-free saline (0.9% sodium chloride) or artificial cerebrospinal fluid (aCSF). For in vivo studies, sterile saline is a commonly used and appropriate vehicle.
-
Concentration: Prepare a stock solution of a known concentration (e.g., 1 mM) from which working solutions can be freshly prepared for each experiment by dilution in the same vehicle.
-
Storage: Store the lyophilized powder at -20°C. Aliquot the reconstituted stock solution and store at -20°C or -80°C to minimize freeze-thaw cycles. For short-term storage (up to a few days), the solution can be kept at 4°C.
Protocol for Intrathecal Injection in Mice (Acute Lumbar Puncture)
This protocol is adapted from established methods for direct lumbar puncture in mice.
Materials:
-
This compound solution
-
Mouse anesthesia (e.g., isoflurane)
-
30-gauge, 1/2-inch needle attached to a 25 µL Hamilton syringe
-
Animal clippers
-
70% ethanol and povidone-iodine for sterilization
-
Heating pad for recovery
Procedure:
-
Anesthetize the mouse using isoflurane (3-4% for induction, 1.5-2% for maintenance). Confirm proper anesthetic depth by lack of pedal withdrawal reflex.
-
Place the anesthetized mouse in a prone position. Shave the fur over the lower back, from the hip bones caudally.
-
Sterilize the shaved area with povidone-iodine followed by 70% ethanol.
-
Palpate the iliac crests. The injection site is on the midline between the L5 and L6 vertebrae, which is typically just rostral to the line connecting the iliac crests.
-
Hold the mouse firmly by the pelvic girdle to slightly flex the spine and open the intervertebral space.
-
Insert the 30-gauge needle, bevel up, at a 10-20° angle into the space between the L5 and L6 spinous processes.
-
A characteristic tail-flick is a reliable indicator of successful entry into the subarachnoid space.
-
Slowly inject the desired volume (typically 5-10 µL for a mouse) of the this compound solution over 10-20 seconds.
-
Hold the needle in place for an additional 10 seconds to prevent backflow of the injectate upon withdrawal.
-
Slowly withdraw the needle.
-
Place the mouse on a heating pad and monitor until it has fully recovered from anesthesia.
Protocol for Intrathecal Catheterization in Rats (Chronic Administration)
For studies requiring repeated intrathecal injections, a chronic indwelling catheter is recommended.
Materials:
-
This compound solution
-
Rat anesthesia (e.g., isoflurane or ketamine/xylazine cocktail)
-
Polyethylene tubing (PE-10)
-
Surgical instruments (scalpel, forceps, scissors)
-
Sutures
-
Dental cement or similar adhesive
-
Stereotaxic frame (optional, for stabilization)
Procedure:
-
Anesthetize the rat and place it in a stereotaxic frame or on a surgical board.
-
Make a small incision over the cisterna magna at the base of the skull.
-
Carefully dissect the overlying muscles to expose the atlanto-occipital membrane.
-
Make a small puncture in the membrane with the tip of a needle. A slight leakage of cerebrospinal fluid (CSF) confirms correct placement.
-
Gently thread a pre-measured length of PE-10 tubing through the puncture into the subarachnoid space, advancing it caudally to the desired spinal level (e.g., lumbar enlargement).
-
Secure the external part of the catheter to the surrounding musculature with a suture and seal the incision with dental cement, anchoring the catheter in place.
-
Exteriorize the end of the catheter at the back of the neck and close the skin incision with sutures.
-
Cap or plug the external end of the catheter to maintain sterility.
-
Allow the animal to recover for several days before commencing drug administration. Injections are made through the externalized catheter port.
Experimental Workflow for Assessing the Effect of Intrathecal UFP-101 on Nociception
Disclaimer
This document is intended for research purposes only. All animal procedures should be performed in accordance with institutional and governmental guidelines for the ethical use of animals in research. The dosages and protocols provided are based on published literature and may require optimization for specific experimental conditions.
References
- 1. UFP-101 antagonizes the spinal antinociceptive effects of nociceptin/orphanin FQ: behavioral and electrophysiological studies in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pharma.uzh.ch [pharma.uzh.ch]
- 3. UFP-101, a peptide antagonist selective for the nociceptin/orphanin FQ receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. mypcnow.org [mypcnow.org]
Application Notes and Protocols for UFP-101 TFA in the Forced Swim Test
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing UFP-101 trifluoroacetate salt (TFA), a selective Nociceptin/Orphanin FQ (N/OFQ) peptide (NOP) receptor antagonist, in the forced swim test (FST). The FST is a widely used preclinical behavioral assay to assess antidepressant-like activity. UFP-101 TFA has demonstrated potential as a tool for investigating the role of the N/OFQ-NOP system in mood regulation and for the screening of novel antidepressant compounds.
Introduction
The N/OFQ system is implicated in various physiological processes, including pain, anxiety, and mood. The NOP receptor, upon activation by its endogenous ligand N/OFQ, generally exerts an inhibitory effect on neuronal activity. Blockade of this receptor with antagonists like this compound has been shown to produce antidepressant-like effects in rodent models of depression.[1][2] this compound is a potent and selective antagonist for the NOP receptor and has been instrumental in elucidating the role of the N/OFQ system in depressive-like states.[3][4][5]
Principle of the Forced Swim Test
The forced swim test is based on the principle of behavioral despair. When rodents are placed in an inescapable cylinder of water, they initially exhibit active escape-oriented behaviors (swimming and climbing). Over time, they adopt an immobile posture, making only the necessary movements to keep their head above water. This immobility is interpreted as a state of behavioral despair. Clinically effective antidepressants have been shown to reduce the duration of immobility and increase active behaviors.[6]
Data Presentation
The following tables summarize the quantitative data from studies investigating the effects of this compound in the forced swim test in both mice and rats.
Table 1: Effects of this compound on Immobility Time in the Forced Swim Test (Mice)
| Animal Strain | This compound Dose (nmol, i.c.v.) | Administration Time Before Test | Vehicle Control Immobility (s) | This compound Immobility (s) | % Decrease in Immobility | Reference |
| Swiss mice | 1 | 30 min | 192 ± 14 | Not significantly different | - | [7] |
| Swiss mice | 10 | 30 min | 192 ± 14 | 91 ± 15 | ~53% | [7] |
| Not Specified | 10 | Not Specified | Not Specified | Reduced | Not Specified | [1] |
i.c.v. - intracerebroventricular
Table 2: Effects of this compound on Behavior in the Forced Swim Test (Rats)
| Animal Strain | This compound Dose (nmol, i.c.v.) | Administration Time Before Test | Change in Immobility Time | Change in Climbing Time | Change in Swimming Time | Reference |
| Wistar rats | 10 | Not Specified | -65% | +71% | Not Specified | [1] |
| Wistar rats (Chronic Mild Stress model) | 10 (daily for 2 weeks) | Not Specified | Reversed stress-induced increase | Not Specified | Not Specified | [8][9] |
i.c.v. - intracerebroventricular
Experimental Protocols
Protocol 1: Forced Swim Test in Mice
Materials:
-
This compound
-
Sterile saline (0.9% NaCl) or artificial cerebrospinal fluid (aCSF) for dilution
-
Male Swiss mice (or other appropriate strain)
-
Cylindrical transparent Plexiglas tanks (e.g., 25 cm height x 10 cm diameter)[1]
-
Water bath to maintain water temperature
-
Video recording equipment (optional, but recommended for accurate scoring)
-
Stopwatch
-
Dry towels and a warming cage/pad
Procedure:
-
Animal Acclimation: House mice in standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water for at least one week before the experiment. Handle the mice for a few days prior to the test to minimize stress.
-
Drug Preparation and Administration:
-
Dissolve this compound in sterile saline or aCSF to the desired concentration.
-
Administer this compound (e.g., 1-10 nmol) or vehicle via intracerebroventricular (i.c.v.) injection 30 minutes before the test.
-
-
Forced Swim Test Apparatus:
-
Test Session:
-
Behavioral Scoring:
-
Immobility: The mouse is considered immobile when it remains floating motionless, making only small movements necessary to keep its head above water.[12]
-
Swimming: Active movements of the limbs and tail, resulting in horizontal displacement around the cylinder.
-
Climbing: Active movements with the forepaws in and out of the water, usually directed against the walls of the cylinder.
-
A trained observer can score the behavior live or from video recordings using a time-sampling method (e.g., scoring the predominant behavior every 5 seconds).[7]
-
-
Post-Test Care:
Protocol 2: Forced Swim Test in Rats (Porsolt's Two-Day Protocol)
Materials:
-
This compound
-
Sterile saline (0.9% NaCl) or aCSF
-
Male Wistar rats (or other appropriate strain)
-
Cylindrical transparent Plexiglas tanks (e.g., 40-50 cm height x 20 cm diameter)[4]
-
Water bath
-
Video recording equipment
-
Stopwatch
-
Dry towels and a warming cage/pad
Procedure:
-
Animal Acclimation: As described for mice.
-
Drug Preparation and Administration:
-
Prepare this compound solution as described for mice.
-
Administer this compound (e.g., 10 nmol) or vehicle via i.c.v. injection at appropriate time points. For acute effects, this is typically done before the test session on Day 2. For chronic studies, daily administration may be required.[8]
-
-
Forced Swim Test Apparatus:
-
Fill the cylinders with water (25°C) to a depth of 30 cm.[4]
-
-
Pre-test Session (Day 1):
-
Place each rat in a cylinder for a 15-minute swim session.[13]
-
No behavioral scoring is performed during this session.
-
After 15 minutes, remove the rat, dry it, and return it to its home cage.
-
-
Test Session (Day 2):
-
24 hours after the pre-test session, place the rat back into the cylinder for a 5-minute test session.[13]
-
Record the behavior for the entire 5-minute duration.
-
-
Behavioral Scoring:
-
Score immobility, swimming, and climbing as described for mice.
-
-
Post-Test Care: As described for mice.
Mandatory Visualizations
Caption: Experimental workflow for the forced swim test with this compound.
References
- 1. maze.conductscience.com [maze.conductscience.com]
- 2. Waterwheel Forced Swim Test [stoeltingco.com]
- 3. researchgate.net [researchgate.net]
- 4. Evidence-based severity assessment of the forced swim test in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 5. UFP-101, a peptide antagonist selective for the nociceptin/orphanin FQ receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Factors influencing behavior in the forced swim test - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dpi.nsw.gov.au [dpi.nsw.gov.au]
- 8. researchgate.net [researchgate.net]
- 9. Effects of [Nphe1, Arg14, Lys15] N/OFQ-NH2 (UFP-101), a potent NOP receptor antagonist, on molecular, cellular and behavioural alterations associated with chronic mild stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. animal.research.wvu.edu [animal.research.wvu.edu]
- 11. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Factsheet on the forced swim test :: Understanding Animal Research [understandinganimalresearch.org.uk]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols: UFP-101 TFA in the Tail Suspension Test
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for utilizing UFP-101 TFA, a selective nociceptin/orphanin FQ (NOP) receptor antagonist, in the tail suspension test (TST). The TST is a widely used behavioral assay to screen for potential antidepressant-like activity in rodents. This compound has demonstrated antidepressant-like effects in preclinical studies, making it a valuable tool for research in depression and related mood disorders.[1][2]
Introduction to this compound and the Tail Suspension Test
This compound is a potent and selective competitive antagonist for the NOP receptor, also known as the opioid receptor-like 1 (ORL-1) receptor.[2][3] The endogenous ligand for this receptor is nociceptin/orphanin FQ (N/OFQ). Blockade of the N/OFQ-NOP receptor system has been shown to produce antidepressant-like effects in various animal models.[1][4]
The tail suspension test is a behavioral despair model used to assess the efficacy of antidepressant drugs.[5][6][7][8] The test is based on the principle that when mice are subjected to the short-term, inescapable stress of being suspended by their tails, they will develop an immobile posture.[5][6][7] The duration of immobility is considered to be a measure of behavioral despair, and this immobility is reduced by treatment with antidepressant medications.[7][8]
Quantitative Data Summary
The following table summarizes the quantitative data from a key study investigating the effects of this compound in the mouse tail suspension test.
| Compound | Dose | Administration Route | Animal Model | Key Finding | Reference |
| This compound | 10 nmol | Intracerebroventricular (i.c.v.) | Swiss mice | Reduced immobility time from 179 ± 11 s (vehicle) to 111 ± 10 s. | [1] |
| N/OFQ | 1 nmol | Intracerebroventricular (i.c.v.) | Swiss mice | Did not affect immobility time on its own but completely prevented the effect of UFP-101. | [1] |
| Vehicle | N/A | Intracerebroventricular (i.c.v.) | Swiss mice | Immobility time of 179 ± 11 s. | [1] |
| Vehicle | N/A | N/A | NOP(+/+) mice | Immobility time of 144 ± 17 s. | [1] |
| Vehicle | N/A | N/A | NOP(-/-) mice | Significantly lower immobility time of 75 ± 11 s compared to wild-type. | [1] |
Experimental Protocol: Tail Suspension Test with this compound
This protocol is based on established TST procedures and specific findings with this compound.[1][5][6][9]
Materials
-
This compound
-
Vehicle (e.g., sterile saline)
-
N/OFQ (for co-administration studies)
-
Male Swiss mice (or other appropriate strain)
-
Tail suspension apparatus (e.g., a chamber or box that allows for the mouse to be suspended without its tail or limbs touching any surfaces)
-
Adhesive tape (strong enough to support the mouse's weight)
-
Video recording equipment and analysis software (optional, but recommended for accurate scoring)
-
Stopwatch
Procedure
-
Animal Acclimation: House mice in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle for at least one week before the experiment. Provide ad libitum access to food and water.
-
Drug Preparation and Administration:
-
Dissolve this compound and N/OFQ in the appropriate vehicle to the desired concentrations.
-
Administer this compound (e.g., 10 nmol) or vehicle via intracerebroventricular (i.c.v.) injection. The timing of administration before the test should be consistent across all animals (e.g., 15-30 minutes prior).
-
-
Tail Suspension:
-
Individually bring each mouse to the testing room and allow for a brief habituation period.
-
Securely attach a piece of adhesive tape approximately 1-2 cm from the tip of the mouse's tail.
-
Suspend the mouse by its tail from a horizontal bar or hook within the suspension chamber. The mouse's body should hang freely without being able to touch any surfaces.[5][6]
-
-
Data Recording:
-
The total duration of the test is typically 6 minutes.[5][7]
-
Begin recording the session immediately after suspending the mouse.
-
Observe and record the total time the mouse remains immobile. Immobility is defined as the absence of any movement, with the mouse hanging passively.[5] Some protocols suggest scoring immobility during the final 4 minutes of the 6-minute test, as mice tend to be more active in the initial 2 minutes.[5][9]
-
-
Data Analysis:
-
Calculate the total duration of immobility for each mouse.
-
Compare the mean immobility times between the this compound-treated group and the vehicle-treated control group using appropriate statistical tests (e.g., t-test or ANOVA).
-
A significant decrease in immobility time in the this compound group compared to the control group is indicative of an antidepressant-like effect.
-
Experimental Workflow Diagram
Mechanism of Action and Signaling Pathway
This compound exerts its antidepressant-like effects by blocking the NOP receptor. The endogenous ligand, N/OFQ, upon binding to the NOP receptor (a Gi/o-coupled G-protein coupled receptor), typically leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and modulation of ion channels. This results in a reduction of neuronal excitability and neurotransmitter release.
By antagonizing the NOP receptor, this compound prevents these inhibitory effects. This disinhibition is thought to enhance the release of monoaminergic neurotransmitters, such as serotonin, which is a key mechanism of action for many clinically effective antidepressants.[1]
NOP Receptor Signaling Pathway Diagram
References
- 1. Nociceptin/Orphanin FQ Receptor Structure, Signaling, Ligands, Functions, and Interactions with Opioid Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. iris.unife.it [iris.unife.it]
- 3. Nociceptin receptor - Wikipedia [en.wikipedia.org]
- 4. Antidepressant-like effects of the nociceptin/orphanin FQ receptor antagonist UFP-101: new evidence from rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cellular Mechanisms of Nociceptin/Orphanin FQ (N/OFQ) Peptide (NOP) Receptor Regulation and Heterologous Regulation by N/OFQ - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Nociceptin/Orphanin FQ Receptor Structure, Signaling, Ligands, Functions, and Interactions with Opioid Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for UFP-101 TFA in In Vitro Calcium Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
UFP-101 TFA is a potent and highly selective competitive antagonist of the Nociceptin/Orphanin FQ (N/OFQ) peptide (NOP) receptor, also known as the opioid receptor-like 1 (ORL1) receptor.[1][2][3] The N/OFQ-NOP receptor system is implicated in a wide array of physiological and pathological processes, including pain modulation, anxiety, and neurodegenerative diseases. Activation of the NOP receptor by its endogenous ligand N/OFQ typically leads to the inhibition of voltage-gated calcium channels and a subsequent decrease in intracellular calcium levels.[1] As a selective antagonist, this compound can be utilized to block these effects, making it an invaluable tool for investigating the role of the NOP receptor in cellular signaling pathways, particularly those involving calcium dynamics.
These application notes provide a comprehensive guide for the use of this compound in in vitro calcium imaging experiments, offering detailed protocols for both traditional fluorescence microscopy and high-throughput screening platforms.
Mechanism of Action
This compound functions by competitively binding to the NOP receptor, thereby preventing the binding of the endogenous agonist N/OFQ. This blockade inhibits the downstream signaling cascade initiated by NOP receptor activation. A primary consequence of NOP receptor activation is the inhibition of N-type voltage-gated calcium channels, leading to a reduction in calcium influx. By antagonizing the NOP receptor, this compound prevents this N/OFQ-mediated inhibition, resulting in a relative increase in intracellular calcium concentration in the presence of N/OFQ or other NOP receptor agonists.
Data Presentation
Quantitative Analysis of this compound Activity
| Parameter | Value | Assay Type | Tissue/Cell Type | Notes | Reference |
| pA2 | 6.44 | Electrophysiology (inhibition of EPSC) | Mouse Spinal Cord Slices | This value indicates the concentration of this compound required to shift the agonist dose-response curve by a factor of two. | [4] |
It is recommended to perform a concentration-response curve for this compound in your specific cell system to determine the optimal concentration for your experiments. A starting concentration range of 10 nM to 1 µM is suggested based on the available data.
Signaling Pathway Diagram
Caption: this compound signaling pathway.
Experimental Protocols
Protocol 1: In Vitro Calcium Imaging using Fluorescence Microscopy (Fura-2 AM)
This protocol is designed for researchers using cultured neuronal cells or other cell types expressing the NOP receptor.
Materials:
-
This compound
-
N/OFQ (or other NOP receptor agonist)
-
Cultured cells expressing NOP receptors (e.g., primary neurons, SH-SY5Y cells)
-
Glass-bottom imaging dishes or coverslips
-
Fura-2 AM (acetoxymethyl ester)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other physiological buffer
-
Dimethyl sulfoxide (DMSO)
-
Fluorescence microscope equipped for ratiometric imaging (340/380 nm excitation, ~510 nm emission)
Procedure:
-
Cell Preparation:
-
Plate cells onto glass-bottom dishes or coverslips and culture until they reach the desired confluency.
-
On the day of the experiment, remove the culture medium.
-
-
Fura-2 AM Loading:
-
Prepare a Fura-2 AM loading solution:
-
Dissolve Fura-2 AM in high-quality, anhydrous DMSO to make a 1-5 mM stock solution.
-
Prepare a working solution by diluting the Fura-2 AM stock to a final concentration of 2-5 µM in HBSS.
-
Add Pluronic F-127 (0.02-0.05%) to the working solution to aid in dye solubilization.
-
-
Add the Fura-2 AM loading solution to the cells and incubate for 30-60 minutes at 37°C in the dark.
-
After incubation, wash the cells 2-3 times with fresh HBSS to remove extracellular dye.
-
Incubate the cells in HBSS for an additional 30 minutes at room temperature to allow for complete de-esterification of the dye.
-
-
This compound Incubation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., water or DMSO).
-
Dilute the this compound stock solution in HBSS to the desired final concentration(s). A concentration range of 10 nM to 1 µM is a good starting point.
-
Incubate the Fura-2-loaded cells with the this compound solution for 15-30 minutes prior to agonist stimulation. For control wells, add vehicle only.
-
-
Calcium Imaging:
-
Mount the dish or coverslip onto the microscope stage.
-
Acquire a baseline fluorescence ratio (F340/F380) for a few minutes.
-
Prepare the N/OFQ agonist solution at the desired concentration (e.g., EC50 or EC80).
-
Add the N/OFQ solution to the cells while continuously recording the fluorescence ratio.
-
Observe the change in the F340/F380 ratio, which corresponds to changes in intracellular calcium concentration. In cells pre-treated with this compound, the N/OFQ-induced decrease in calcium should be attenuated or blocked.
-
-
Data Analysis:
-
Calculate the change in the fluorescence ratio (ΔR) by subtracting the baseline ratio from the peak ratio after agonist addition.
-
Compare the ΔR in control cells versus cells treated with this compound.
-
To determine the inhibitory potency of this compound, perform a concentration-response curve with varying concentrations of the antagonist against a fixed concentration of the agonist.
-
Protocol 2: High-Throughput Calcium Mobilization Assay (FLIPR)
This protocol is suitable for drug development professionals conducting high-throughput screening.
Materials:
-
This compound
-
N/OFQ (or other NOP receptor agonist)
-
Cells expressing the NOP receptor (adherent or suspension)
-
96- or 384-well black-walled, clear-bottom microplates
-
FLIPR Calcium Assay Kit (e.g., FLIPR Calcium 6 Assay Kit)
-
FLIPR (Fluorometric Imaging Plate Reader) instrument or equivalent
Procedure:
-
Cell Plating:
-
Seed cells into the microplate at an appropriate density and culture overnight.
-
-
Dye Loading:
-
Prepare the FLIPR Calcium Assay Kit dye-loading solution according to the manufacturer's instructions.
-
Remove the culture medium from the cell plate and add the dye-loading solution.
-
Incubate the plate for 1-2 hours at 37°C in the dark.
-
-
Compound Addition (Antagonist):
-
Prepare a plate containing this compound at various concentrations (typically in a dilution series).
-
Using the FLIPR instrument, add the this compound solutions to the cell plate.
-
Incubate for 15-30 minutes at room temperature.
-
-
Compound Addition (Agonist) and Measurement:
-
Prepare a plate containing the N/OFQ agonist at a fixed concentration (e.g., EC80).
-
Place both the cell plate and the agonist plate into the FLIPR instrument.
-
Configure the instrument to add the agonist to the cell plate and immediately begin recording fluorescence intensity over time.
-
The instrument will measure the change in fluorescence, which is indicative of intracellular calcium mobilization.
-
-
Data Analysis:
-
The FLIPR software will generate kinetic response curves for each well.
-
Calculate the peak fluorescence response or the area under the curve for each well.
-
Plot the response as a function of the this compound concentration to generate an inhibition curve and determine the IC50 value.
-
Experimental Workflow Diagrams
Caption: Fluorescence microscopy workflow.
References
- 1. UFP-101, a peptide antagonist selective for the nociceptin/orphanin FQ receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound [myskinrecipes.com]
- 3. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 4. UFP-101 antagonizes the spinal antinociceptive effects of nociceptin/orphanin FQ: behavioral and electrophysiological studies in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: UFP-101 TFA in GTPγS Binding Assays for the Nociceptin/Orphanin FQ (NOP) Receptor
For Researchers, Scientists, and Drug Development Professionals
Introduction
UFP-101 TFA is a potent and highly selective competitive antagonist for the Nociceptin/Orphanin FQ (NOP) receptor, also known as the opioid receptor-like 1 (ORL-1) receptor.[1][2][3] The NOP receptor and its endogenous ligand, nociceptin/orphanin FQ (N/OFQ), are implicated in a wide range of physiological and pathological processes, including pain, anxiety, depression, and substance abuse. This compound serves as an invaluable pharmacological tool for investigating the therapeutic potential of targeting the NOP receptor system.[2][3]
The GTPγS binding assay is a functional biochemical technique used to measure the activation of G protein-coupled receptors (GPCRs) like the NOP receptor.[4] This assay quantifies the binding of a non-hydrolyzable GTP analog, guanosine 5'-O-(3-[³⁵S]thio)triphosphate ([³⁵S]GTPγS), to Gα subunits upon agonist-induced receptor activation.[4] As a competitive antagonist, this compound does not stimulate [³⁵S]GTPγS binding on its own but effectively blocks the binding induced by NOP receptor agonists.[5] This characteristic allows for the determination of its antagonist potency, typically expressed as a pA₂ value derived from Schild analysis.[5][6]
These application notes provide a detailed protocol for utilizing this compound in a [³⁵S]GTPγS binding assay to characterize its antagonist properties at the human NOP receptor.
Data Presentation
The following tables summarize the quantitative data for NOP receptor agonists in the absence and presence of this compound in a [³⁵S]GTPγS binding assay.
Table 1: Potency of NOP Receptor Agonists in [³⁵S]GTPγS Binding Assay
| Agonist | pEC₅₀ (mean ± SEM) | Cell System |
| Nociceptin/Orphanin FQ (N/OFQ) | 8.75 ± 0.11 | CHO-hNOP |
| N/OFQ(1-13)NH₂ | 9.28 ± 0.15 | CHO-hNOP |
| [(pF)Phe⁴]N/OFQ(1-13)NH₂ | 9.69 ± 0.04 | CHO-hNOP |
| [Arg¹⁴,Lys¹⁵]N/OFQ | 9.12 ± 0.11 | CHO-hNOP |
| Ro 64-6198 | 8.09 ± 0.07 | CHO-hNOP |
Data sourced from McDonald et al., 2003.[5]
Table 2: Antagonist Potency of this compound against NOP Receptor Agonists
| Agonist | This compound pA₂ Value | Schild Slope |
| N/OFQ | 8.4 - 9.0 | ~1 |
| N/OFQ(1-13)NH₂ | 8.4 - 9.0 | ~1 |
| [(pF)Phe⁴]N/OFQ(1-13)NH₂ | 8.4 - 9.0 | ~1 |
| [Arg¹⁴,Lys¹⁵]N/OFQ | 8.4 - 9.0 | ~1 |
| Ro 64-6198 | 8.4 - 9.0 | ~1 |
Data sourced from McDonald et al., 2003.[5] A Schild slope of approximately 1 is indicative of competitive antagonism.
Signaling Pathway and Experimental Workflow
NOP Receptor Signaling Pathway
The NOP receptor is a Gi/o-coupled GPCR. Upon agonist binding, the receptor undergoes a conformational change, leading to the exchange of GDP for GTP on the α-subunit of the associated G protein. This results in the dissociation of the Gα-GTP and Gβγ subunits, which then modulate downstream effector systems. The primary signaling pathway involves the inhibition of adenylyl cyclase, leading to decreased intracellular cAMP levels.
Experimental Workflow for [³⁵S]GTPγS Binding Assay (Schild Analysis)
The following workflow outlines the key steps for determining the pA₂ value of this compound using a competitive [³⁵S]GTPγS binding assay with subsequent Schild analysis.
Experimental Protocols
Materials and Reagents
-
Cell Membranes: Membranes prepared from Chinese Hamster Ovary (CHO) cells stably expressing the human NOP receptor (CHO-hNOP).
-
This compound: Stock solution prepared in sterile water or a suitable buffer.
-
NOP Receptor Agonist: e.g., N/OFQ. Stock solution prepared in sterile water or a suitable buffer.
-
[³⁵S]GTPγS: (Specific activity >1000 Ci/mmol).
-
GTPγS (unlabeled): For determination of non-specific binding.
-
Guanosine 5'-diphosphate (GDP): Stock solution prepared in assay buffer.
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
Scintillation Cocktail.
-
96-well Filter Plates: (e.g., GF/B or equivalent).
-
Plate Scintillation Counter.
Membrane Preparation
-
Thaw frozen CHO-hNOP cell membrane aliquots on ice.
-
Resuspend the membranes in ice-cold assay buffer to a final protein concentration that will yield 5-20 µg of protein per well.
-
Keep the membrane suspension on ice until use.
[³⁵S]GTPγS Binding Assay Protocol (for Schild Analysis)
-
Assay Setup:
-
Prepare serial dilutions of the NOP receptor agonist in assay buffer.
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, set up the following conditions in triplicate:
-
Total Binding: Agonist concentration range.
-
Antagonist + Agonist: A fixed concentration of this compound with the agonist concentration range. Repeat for several concentrations of this compound.
-
Basal Binding: Assay buffer without agonist or antagonist.
-
Non-specific Binding: A saturating concentration of unlabeled GTPγS (e.g., 10 µM) with a high concentration of agonist.
-
-
-
Reagent Addition (to each well of the 96-well plate):
-
Add assay buffer.
-
Add GDP to a final concentration of 10-30 µM.
-
Add the appropriate concentration of this compound or its vehicle.
-
Add the appropriate concentration of agonist or its vehicle.
-
Add the CHO-hNOP membrane suspension (5-20 µg protein/well).
-
-
Pre-incubation:
-
Pre-incubate the plate at 30°C for 15-30 minutes.
-
-
Initiation and Incubation:
-
Initiate the binding reaction by adding [³⁵S]GTPγS to each well to a final concentration of 0.05-0.1 nM.
-
Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
-
Termination and Filtration:
-
Terminate the assay by rapid filtration through the 96-well filter plate using a cell harvester.
-
Wash the filters three times with ice-cold assay buffer to remove unbound [³⁵S]GTPγS.
-
-
Detection:
-
Dry the filter plate completely.
-
Add scintillation cocktail to each well.
-
Seal the plate and measure the radioactivity in a plate scintillation counter.
-
Data Analysis
-
Subtract the non-specific binding counts from all other measurements to obtain specific binding.
-
For each concentration of this compound, plot the specific [³⁵S]GTPγS binding as a function of the log of the agonist concentration.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the EC₅₀ of the agonist in the absence and presence of each concentration of this compound.
-
Calculate the dose ratio (DR) for each antagonist concentration: DR = (EC₅₀ in the presence of antagonist) / (EC₅₀ in the absence of antagonist).
-
Construct a Schild plot by graphing log(DR-1) versus the log of the molar concentration of this compound.
-
The pA₂ value is determined from the x-intercept of the linear regression of the Schild plot. The slope of the line should be approximately 1 for competitive antagonism.[7]
Conclusion
This compound is a critical tool for elucidating the pharmacology of the NOP receptor. The [³⁵S]GTPγS binding assay provides a robust and direct functional readout of NOP receptor activation and inhibition. The protocols and data presented herein offer a comprehensive guide for researchers to effectively characterize the competitive antagonist properties of this compound and other novel NOP receptor ligands, thereby advancing drug discovery efforts in this important therapeutic area.
References
- 1. research.unipd.it [research.unipd.it]
- 2. UFP-101, a peptide antagonist selective for the nociceptin/orphanin FQ receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. UFP‐101, a Peptide Antagonist Selective for the Nociceptin/Orphanin FQ Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 5. UFP-101, a high affinity antagonist for the nociceptin/orphanin FQ receptor: radioligand and GTPgamma(35)S binding studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Glaxo Wellcome and Science - Global [pdg.cnb.uam.es]
Schild Analysis of NOP Receptor Antagonism by UFP-101 TFA: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and experimental protocols for the characterization of the Nociceptin/Orphanin FQ (N/OFQ) peptide (NOP) receptor antagonist, UFP-101 TFA, using Schild analysis. This compound is a potent, selective, and competitive antagonist of the NOP receptor, a G protein-coupled receptor (GPCR) implicated in a variety of physiological processes including pain, mood, and addiction.[1] Schild analysis is a cornerstone of classical pharmacology used to quantify the affinity of a competitive antagonist for its receptor. This is achieved by measuring the parallel rightward shift in the concentration-response curve of an agonist in the presence of increasing concentrations of the antagonist. The analysis yields the pA2 value, which represents the negative logarithm of the molar concentration of the antagonist that necessitates a two-fold increase in the agonist concentration to elicit the same response. For a competitive antagonist, the pA2 value is theoretically equal to its pKb (the negative logarithm of the antagonist's equilibrium dissociation constant).
These protocols are designed for researchers in pharmacology, drug discovery, and related fields to accurately determine the antagonist affinity of this compound at the NOP receptor.
Data Presentation
The following table summarizes the quantitative data for this compound derived from Schild analysis and binding assays.
| Parameter | Value | Agonist(s) | Assay System | Reference |
| pA2 | 8.4 - 9.0 | N/OFQ and other NOP agonists | GTPγS Binding Assay in CHO-hNOP cells | CNS Drug Reviews, Vol. 11, No. 2, 2005[2] |
| pA2 | 7.0 - 7.7 | N/OFQ | Various functional assays (e.g., isolated tissues) | CNS Drug Reviews, Vol. 11, No. 2, 2005[2] |
| pA2 | 6.44 | N/OFQ | Electrophysiology in mouse spinal cord slices | Peptides. 2007 Feb;28(2):433-40[3] |
| pKi | 10.24 | - | Radioligand Binding Assay | MedChemExpress[1] |
Signaling Pathway
The NOP receptor primarily couples to inhibitory G proteins of the Gi/o family. Upon agonist binding, the G protein is activated, leading to the dissociation of the Gα and Gβγ subunits. The Gαi/o subunit inhibits adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. The Gβγ subunits can modulate the activity of various ion channels, including activating G protein-coupled inwardly rectifying potassium (GIRK) channels and inhibiting voltage-gated calcium channels (VGCCs). This leads to neuronal hyperpolarization and reduced neurotransmitter release.
References
Troubleshooting & Optimization
UFP-101 TFA Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of UFP-101 TFA in solution. It includes troubleshooting guides, frequently asked questions, detailed experimental protocols, and visual aids to ensure the successful design and execution of experiments involving this potent and selective NOP receptor antagonist.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common issues encountered when working with this compound solutions.
Q1: My this compound powder won't dissolve in my aqueous buffer. What should I do?
A1: Peptides with hydrophobic residues can be challenging to dissolve directly in aqueous solutions.[1] this compound is a relatively large and complex peptide, which can contribute to solubility issues.
-
Recommended Procedure:
-
First, attempt to dissolve the peptide in a small amount of sterile, distilled water.[1]
-
If solubility is poor, use a small quantity of an organic solvent such as dimethyl sulfoxide (DMSO) to initially dissolve the peptide.[1]
-
Once fully dissolved in the organic solvent, slowly add the aqueous buffer to the peptide solution drop-by-drop while gently vortexing.[1] This method helps to avoid localized high concentrations of the peptide that can lead to precipitation.[1]
-
Sonication can also be a useful technique to aid in the dissolution of aggregated peptides.[1][2]
-
Q2: I observed precipitation or cloudiness in my this compound solution after storage at 4°C. What is the cause and how can I prevent it?
A2: Peptide aggregation, the self-association of peptide molecules, can lead to the formation of insoluble structures and is a common issue, particularly with hydrophobic peptides.[1][3] This can be influenced by factors such as high peptide concentration, pH, temperature, and ionic strength.[1][2]
-
Troubleshooting and Prevention:
-
Storage: For long-term stability, it is recommended to store this compound as a lyophilized powder at -20°C or -80°C.[2]
-
Reconstitution: Prepare solutions on the same day of use whenever possible.[4]
-
Stock Solutions: If you need to prepare stock solutions in advance, aliquot them into tightly sealed vials and store them at -20°C.[4] This minimizes freeze-thaw cycles which can promote aggregation.
-
Thawing: When you need to use a frozen aliquot, thaw it quickly in a water bath and use it immediately.[1]
-
Concentration: Avoid preparing highly concentrated stock solutions in aqueous buffers if you observe precipitation.
-
Q3: How long is my this compound solution stable?
A3: The stability of this compound in solution is dependent on the solvent and storage temperature. It is always best to prepare fresh solutions for each experiment.[4]
-
General Guidelines:
Q4: I am seeing unexpected peaks in my HPLC analysis of a this compound solution. What could be the cause?
A4: The appearance of new peaks in an HPLC chromatogram can indicate degradation of the peptide. Common degradation pathways for peptides in solution include:
-
Hydrolysis: Cleavage of the peptide bonds, which can be acid or base catalyzed.
-
Deamidation: Of asparagine and glutamine residues.
The trifluoroacetic acid (TFA) counter-ion itself is generally stable in solution, but impurities in the TFA or degradation of the mobile phase over time can sometimes contribute to baseline noise or extraneous peaks.[5]
-
Troubleshooting:
-
Fresh Mobile Phase: Always use freshly prepared mobile phase for your HPLC analysis.
-
High-Quality Solvents: Use HPLC-grade solvents and fresh, high-purity TFA.[5]
-
Control Sample: Analyze a freshly prepared solution of this compound as a control to compare with your stored samples.
-
Quantitative Stability Data
The following table summarizes the recommended storage conditions and expected stability of this compound. Please note that these are general guidelines, and for critical applications, it is advisable to perform your own stability studies.
| Solvent | Storage Temperature | Recommended Duration | Reference |
| Lyophilized Powder | -20°C | Up to 2 years | [4] |
| DMSO | 4°C | Up to 2 weeks | [4] |
| DMSO | -80°C | Up to 6 months | [4] |
| Aqueous Buffer | -20°C | Up to 1 month | [4] |
Experimental Protocol: Assessing this compound Stability by RP-HPLC
This protocol provides a general framework for evaluating the stability of this compound in a specific solution over time.
1. Materials and Reagents:
-
This compound (lyophilized powder)
-
Solvent for reconstitution (e.g., DMSO, sterile water)
-
Buffer of interest (e.g., PBS pH 7.4)
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade water
-
Trifluoroacetic acid (TFA), HPLC-grade
-
Low-protein-binding microcentrifuge tubes
2. Preparation of this compound Stock Solution:
-
Allow the lyophilized this compound to equilibrate to room temperature for at least 1 hour before opening the vial.[4]
-
Prepare a concentrated stock solution (e.g., 1 mM) by dissolving the peptide in an appropriate solvent (e.g., DMSO). Ensure complete dissolution.
3. Stability Study Setup:
-
Dilute the this compound stock solution to the final desired concentration in your buffer of interest in low-protein-binding tubes.
-
Prepare multiple aliquots for each time point and storage condition to be tested (e.g., 4°C, room temperature, 37°C).
-
Include a "time zero" (T0) sample that is analyzed immediately after preparation.
4. Sample Incubation and Collection:
-
Store the aliquots at the designated temperatures.
-
At each predetermined time point (e.g., 0, 2, 4, 8, 24, 48 hours), remove one aliquot from each storage condition.
-
If the samples are not analyzed immediately, they should be flash-frozen and stored at -80°C until HPLC analysis.
5. RP-HPLC Analysis:
-
HPLC System: A standard HPLC system with a UV detector is required.
-
Column: A C18 reversed-phase column is typically suitable for peptide analysis.
-
Mobile Phase:
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
-
Gradient Elution: A linear gradient from a low percentage of Mobile Phase B to a high percentage is used to elute the peptide. An example gradient is:
-
0-5 min: 5% B
-
5-35 min: 5% to 95% B
-
35-40 min: 95% B
-
40-45 min: 95% to 5% B
-
45-50 min: 5% B
-
-
Detection: Monitor the absorbance at a wavelength of 220 nm or 280 nm.
-
Injection Volume: Typically 10-20 µL.
-
Data Analysis:
-
Integrate the peak area of the intact this compound at each time point.
-
Calculate the percentage of remaining this compound at each time point relative to the T0 sample.
-
The appearance of new peaks should be noted as potential degradation products.
-
Visualizations
This compound Troubleshooting Workflow
Caption: A flowchart for troubleshooting common issues with this compound solutions.
NOP Receptor Signaling Pathway Antagonized by this compound
Caption: this compound blocks the NOP receptor, preventing downstream signaling cascades.
References
UFP-101 TFA degradation and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the degradation, storage, and handling of UFP-101 TFA, a potent and selective NOP receptor antagonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a synthetic peptide that acts as a potent, selective, and competitive antagonist of the Nociceptin/Orphanin FQ (N/OFQ) peptide (NOP) receptor.[1][2][3] Its high selectivity makes it a valuable tool for investigating the physiological and pathological roles of the N/OFQ-NOP receptor system. The trifluoroacetate (TFA) salt form is common for synthetic peptides, aiding in their purification and solubility.
Q2: What are the recommended storage conditions for this compound?
A2: Proper storage is crucial to maintain the integrity and activity of this compound. Recommendations vary for the lyophilized powder and solutions.
Q3: How should I prepare stock solutions of this compound?
A3: It is recommended to prepare and use solutions on the same day.[1] For stock solutions, Dimethyl Sulfoxide (DMSO) is a common solvent. To prepare a stock solution, reconstitute the lyophilized this compound powder in anhydrous DMSO. It is advisable to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.
Q4: What is the stability of this compound in solution?
A4: The stability of this compound in solution is limited. For optimal performance, it is best to prepare solutions fresh for each experiment.[1] If storage is necessary, aliquoted stock solutions in DMSO can be stored at -20°C for up to a month or at -80°C for up to six months.[1] Stability in aqueous solutions, especially at physiological pH, is expected to be lower due to potential hydrolysis and other degradation pathways common to peptides.
Troubleshooting Guide
This guide addresses common issues that may arise during experiments involving this compound.
| Problem | Potential Cause | Suggested Solution |
| Reduced or no antagonist activity | Degradation of this compound: The peptide may have degraded due to improper storage, repeated freeze-thaw cycles, or instability in the experimental buffer. | - Ensure the lyophilized powder and stock solutions have been stored according to the recommendations. - Prepare fresh solutions for each experiment. - If using pre-made solutions, test their activity against a fresh batch. - Consider performing a stability check of this compound in your specific assay buffer. |
| Incorrect concentration: Errors in weighing the lyophilized powder or in dilution calculations can lead to a lower than expected concentration. | - Re-calculate all dilutions. - If possible, verify the concentration of the stock solution using a suitable analytical method like UV spectroscopy, if the peptide has a chromophore, or by amino acid analysis. | |
| Issues with the assay system: The lack of activity could be due to problems with the cells, receptor expression, or other reagents. | - Validate the assay system with a known NOP receptor agonist to ensure it is responsive. - Check for cellular health and appropriate receptor expression levels. | |
| Variability in experimental results | TFA counter-ion interference: Trifluoroacetic acid (TFA) is often present in purified synthetic peptides and can interfere with cellular assays, potentially affecting cell growth and signaling pathways. | - If TFA interference is suspected, consider using a salt-free version of the peptide or exchanging the TFA counter-ion for another one like hydrochloride (HCl). - Be aware that TFA itself can have biological effects and may need to be included as a control in sensitive assays. |
| Peptide adsorption: Peptides can adsorb to plasticware, leading to a decrease in the effective concentration. | - Use low-adsorption plasticware (e.g., siliconized or low-protein-binding tubes and plates). - Including a carrier protein like Bovine Serum Albumin (BSA) at a low concentration (e.g., 0.1%) in the buffer can help to reduce non-specific binding to surfaces. | |
| Solubility issues | Improper solvent: this compound may not be readily soluble in aqueous buffers. | - Reconstitute the lyophilized powder in a small amount of an organic solvent like DMSO first, and then dilute with the aqueous buffer. Ensure the final concentration of the organic solvent is compatible with your experimental system. |
| Precipitation in buffer: The peptide may precipitate out of solution when diluted into an aqueous buffer, especially at physiological pH. | - Check the pH of the final solution. - Sonication may help to dissolve the peptide. - If solubility issues persist, consider using a different buffer system or adding a solubilizing agent, ensuring it does not interfere with the assay. |
Data and Protocols
Storage Conditions Summary
| Form | Storage Temperature | Duration | Notes |
| Lyophilized Powder | -20°C | Up to 2 years[1] | Keep vial tightly sealed and protected from moisture. |
| Solution in DMSO | 4°C | Up to 2 weeks[1] | For short-term storage. |
| Solution in DMSO | -20°C | Up to 1 month[1] | Aliquot to avoid freeze-thaw cycles. |
| Solution in DMSO | -80°C | Up to 6 months[1] | For longer-term storage of stock solutions. Aliquot to avoid freeze-thaw cycles. |
Experimental Protocol: General Guideline for a Stability-Indicating HPLC Method
This protocol provides a general framework for assessing the stability of this compound under various stress conditions. This method should be optimized and validated for your specific laboratory conditions and equipment.
Objective: To develop and validate a stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method to detect and quantify the degradation of this compound.
Materials:
-
This compound
-
HPLC grade water
-
HPLC grade acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with a UV detector
-
C18 RP-HPLC column
Methodology:
-
Preparation of Stock Solution: Accurately weigh and dissolve this compound in an appropriate solvent (e.g., DMSO or a water/ACN mixture) to a known concentration (e.g., 1 mg/mL).
-
Forced Degradation Studies:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours). Neutralize the solution with NaOH before analysis.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at a controlled temperature (e.g., 60°C) for a defined period. Neutralize the solution with HCl before analysis.
-
Oxidative Degradation: Mix the stock solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂) and incubate at room temperature for a defined period.
-
Thermal Degradation: Incubate the stock solution at an elevated temperature (e.g., 70°C) for a defined period.
-
Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) for a defined period.
-
Control Sample: Keep a stock solution at the recommended storage temperature (-20°C) protected from light.
-
-
HPLC Analysis:
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in ACN
-
Gradient: Develop a suitable gradient elution program to separate the parent this compound peak from any degradation products. An example gradient could be:
-
0-5 min: 95% A, 5% B
-
5-25 min: Linear gradient to 60% A, 40% B
-
25-30 min: Linear gradient to 5% A, 95% B
-
30-35 min: Hold at 5% A, 95% B
-
35-40 min: Return to initial conditions
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 220 nm (or another appropriate wavelength for peptide bonds)
-
Injection Volume: 20 µL
-
-
Data Analysis:
-
Compare the chromatograms of the stressed samples to the control sample.
-
Identify the peak corresponding to intact this compound based on its retention time.
-
New peaks appearing in the stressed samples are potential degradation products.
-
Calculate the percentage of degradation by comparing the peak area of this compound in the stressed samples to the control sample.
-
Visualizations
References
troubleshooting inconsistent UFP-101 TFA results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing inconsistent results during experiments with UFP-101 TFA, a potent and selective NOP receptor antagonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: UFP-101 is a potent, selective, and competitive peptide antagonist for the Nociceptin/Orphanin FQ (N/OFQ) peptide receptor (NOP), a G-protein coupled receptor (GPCR).[1][2][3] Its chemical name is [Nphe¹, Arg¹⁴, Lys¹⁵]N/OFQ-NH₂. The TFA (trifluoroacetate) is a counter-ion remaining from the peptide synthesis and purification process.[4] The NOP receptor is primarily coupled to inhibitory G-proteins (Gi/o). When activated by its endogenous ligand N/OFQ, it inhibits adenylyl cyclase, decreases cAMP levels, modulates calcium and potassium ion channel activity, and influences neurotransmitter release.[5][6] UFP-101 exerts its effects by competitively blocking the binding of N/OFQ and other agonists to the NOP receptor, thereby preventing these downstream signaling events.[7][8]
Q2: My this compound results are inconsistent between experiments. What are the most common causes?
A2: Inconsistent results with this compound can stem from several factors:
-
Trifluoroacetate (TFA) Interference: Residual TFA from peptide synthesis can directly affect cell health, viability, and signaling pathways, leading to artifacts.[4] The concentration of TFA can vary between batches, causing variability.
-
Peptide Solubility and Aggregation: UFP-101, being a peptide, may not be fully solubilized or could aggregate in aqueous buffers, leading to inaccurate concentrations in your assay.
-
Peptide Stability: Improper storage and handling of stock solutions (e.g., multiple freeze-thaw cycles) can lead to degradation of the peptide over time.
-
Assay Conditions: Variations in cell density, incubation times, temperature, and buffer pH can significantly impact the results of sensitive functional assays.
-
Cellular Health: The passage number and general health of the cell line expressing the NOP receptor can affect receptor expression levels and signaling capacity.
Q3: How should I properly dissolve and store this compound?
A3: Proper handling is critical for reproducibility.
-
Solubilization: Due to its peptide nature, direct dissolution in aqueous buffers may be difficult.
-
First, attempt to dissolve the lyophilized peptide in a small amount of sterile, high-purity water.
-
If solubility is poor, use a small amount of an organic solvent like DMSO to fully dissolve the peptide.[1][9] Then, slowly add your aqueous buffer of choice (e.g., PBS or HBSS) to the desired final concentration while gently vortexing.[10]
-
Caution: For cell-based assays, the final DMSO concentration should typically be kept below 0.5% to avoid solvent-induced cytotoxicity.[3]
-
-
Storage:
-
Store the lyophilized peptide at -20°C or -80°C for long-term stability.
-
After reconstitution, prepare single-use aliquots of your stock solution to avoid repeated freeze-thaw cycles.
-
Store stock solutions at -20°C for short-term use (up to one month) or at -80°C for longer-term storage.[2] Before use, allow aliquots to thaw completely and equilibrate to room temperature.
-
Troubleshooting Guides
Issue 1: High background or low signal-to-noise ratio in functional assays (e.g., cAMP, Calcium Mobilization).
| Potential Cause | Troubleshooting Step | Rationale |
| TFA Interference | 1. Control for TFA: Run a vehicle control containing the same final concentration of TFA that would be present in your highest this compound concentration. 2. TFA Removal: If interference is confirmed, consider TFA salt exchange to a more biocompatible salt like hydrochloride (HCl) using ion-exchange chromatography. | Residual TFA is acidic and can alter the pH of your assay medium and directly impact cellular health, confounding results.[4] |
| Suboptimal Agonist Concentration | Titrate your NOP agonist (e.g., N/OFQ) to determine the EC₈₀ concentration. Use this concentration to stimulate the cells when testing the antagonist activity of UFP-101. | Using an agonist concentration that gives a submaximal response (EC₈₀) provides a sufficient window to observe competitive antagonism without saturating the system. |
| Incorrect Assay Buffer pH | Ensure your assay buffer is maintained at a physiological pH (typically 7.2-7.4) throughout the experiment. | GPCR binding and signaling are highly sensitive to pH. Acidic conditions, potentially caused by high TFA concentrations or improper buffering, can alter ligand-receptor interactions.[11][12] |
| Cell Health & Density | Use cells at a consistent and optimal density. Regularly check cell viability and use cells from a low passage number. | Over-confluent or unhealthy cells can have altered receptor expression and signaling capacity, leading to poor assay performance. |
Issue 2: Poor reproducibility of IC₅₀ values for UFP-101.
| Potential Cause | Troubleshooting Step | Rationale |
| Incomplete Solubilization / Aggregation | 1. Visual Inspection: Ensure your stock solution is a clear, particle-free solution. 2. Sonication: Briefly sonicate the stock solution in a water bath to break up potential aggregates. 3. Solvent Choice: Prepare the initial high-concentration stock in 100% DMSO before diluting into aqueous buffers.[9][10] | If the peptide is not fully dissolved or forms aggregates, the effective concentration in the assay will be lower and more variable than calculated, leading to inconsistent IC₅₀ values. |
| Peptide Degradation | 1. Aliquot Stocks: Prepare and use single-use aliquots to avoid freeze-thaw cycles. 2. Fresh Dilutions: Prepare serial dilutions fresh for each experiment from a frozen stock aliquot. Do not store diluted peptide solutions. | Peptides in solution, especially at low concentrations, are prone to degradation and adsorption to plasticware, which can reduce potency over time. |
| Batch-to-Batch Variability | If you suspect batch-to-batch issues, perform a quality control check. Run a full dose-response curve with a new batch alongside a previously validated batch to compare performance. | The peptide content and TFA percentage can vary between synthesis batches, affecting the net peptide concentration and potentially introducing different levels of TFA interference. |
| Incubation Time | Optimize the incubation time for both the antagonist (UFP-101) and the subsequent agonist stimulation. Ensure these times are kept consistent across all experiments. | Insufficient incubation with the antagonist may not allow for equilibrium to be reached at the receptor, while inconsistent timing can introduce variability. |
Experimental Protocols & Data
Key Pharmacological Data for UFP-101
| Parameter | Value | Assay System |
| pKi (Binding Affinity) | ~10.2 | CHO cells expressing human NOP receptor ([³H]N/OFQ competition)[8] |
| pA₂ (Functional Antagonism) | 8.4 - 9.1 | GTPγS binding assay in CHO-hNOP cells[7][8] |
| pA₂ (Functional Antagonism) | 7.3 - 7.7 | Isolated tissue bioassays (e.g., mouse vas deferens)[8] |
| In vivo effective dose | 10 nmol (i.c.v.) | Mouse tail withdrawal and locomotor activity assays[8][13][14] |
Protocol: NOP Receptor GTPγS Binding Assay
This protocol is adapted from established methods for GPCR functional assessment.[2][4]
-
Membrane Preparation: Prepare crude membrane fractions from cells stably expressing the human NOP receptor (e.g., CHO-hNOP).
-
Assay Buffer: 20 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4.
-
Reaction Setup (per well in a 96-well plate):
-
5-10 µg of cell membranes.
-
10 µM GDP (to reduce basal binding).
-
Varying concentrations of UFP-101 for antagonist curves.
-
EC₈₀ concentration of NOP agonist (e.g., N/OFQ).
-
Assay Buffer to bring the volume to 90 µL.
-
-
Pre-incubation: Incubate the plate for 15-30 minutes at 30°C.
-
Initiation: Add 10 µL of [³⁵S]GTPγS to a final concentration of 0.05-0.1 nM to initiate the reaction.
-
Incubation: Incubate for 60 minutes at 30°C with gentle shaking.
-
Termination: Terminate the reaction by rapid filtration through a GF/C filter plate using a cell harvester. Wash filters 3-5 times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
Detection: Dry the filter plate, add scintillation cocktail, and quantify radioactivity using a scintillation counter.
-
Data Analysis: Determine the IC₅₀ of UFP-101 by plotting the inhibition of agonist-stimulated [³⁵S]GTPγS binding against the log concentration of UFP-101.
Visualizations
Signaling Pathways & Workflows
Caption: UFP-101 competitively antagonizes the N/OFQ-activated NOP receptor signaling pathway.
Caption: A logical workflow for troubleshooting inconsistent this compound experimental results.
Caption: Standard experimental workflow for a [³⁵S]GTPγS binding assay with UFP-101.
References
- 1. jpt.com [jpt.com]
- 2. UFP-101, a peptide antagonist selective for the nociceptin/orphanin FQ receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biocat.com [biocat.com]
- 4. Peptide Synthesis Knowledge Base [peptide2.com]
- 5. UFP‐101, a Peptide Antagonist Selective for the Nociceptin/Orphanin FQ Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [Dmt1]N/OFQ(1–13)-NH2: a potent nociceptin/orphanin FQ and opioid receptor universal agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 7. UFP-101, a high affinity antagonist for the nociceptin/orphanin FQ receptor: radioligand and GTPgamma(35)S binding studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [Nphe1,Arg14,Lys15]Nociceptin-NH2, a novel potent and selective antagonist of the nociceptin/orphanin FQ receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 10. merckmillipore.com [merckmillipore.com]
- 11. The influence of urinary pH on antibiotic efficacy against bacterial uropathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Investigating pH Effects on Enzymes Catalyzing Polysorbate Degradation by Activity-Based Protein Profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Effects of [Nphe1, Arg14, Lys15] N/OFQ-NH2 (UFP-101), a potent NOP receptor antagonist, on molecular, cellular and behavioural alterations associated with chronic mild stress - PubMed [pubmed.ncbi.nlm.nih.gov]
potential off-target effects of UFP-101 TFA
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of UFP-101 TFA, a potent and selective antagonist of the Nociceptin/Orphanin FQ (NOP) receptor. This resource includes frequently asked questions (FAQs), troubleshooting guides for common experimental issues, detailed experimental protocols, and summaries of key quantitative data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a synthetic peptide that acts as a potent, selective, and competitive antagonist of the Nociceptin/Orphanin FQ (N/OFQ) peptide (NOP) receptor, also known as the opioid receptor-like 1 (ORL-1) receptor.[1][2][3][4] Its primary mechanism is to block the binding of the endogenous ligand N/OFQ to the NOP receptor, thereby inhibiting its downstream signaling pathways.
Q2: How selective is this compound for the NOP receptor?
This compound exhibits high selectivity for the NOP receptor. It has been shown to have over 3000-fold greater affinity for the NOP receptor compared to the classical opioid receptors (μ, δ, and κ).[1][2] This high selectivity minimizes the potential for direct effects on the classical opioid systems at appropriate concentrations.
Q3: What are the known on-target effects of this compound in preclinical models?
As a NOP receptor antagonist, this compound has been demonstrated to have several effects in preclinical studies, including:
-
Antidepressant-like effects: It has shown efficacy in animal models of depression.[1][5]
-
Modulation of motor function: In models of Parkinson's disease, UFP-101 has been shown to alleviate motor deficits.[6]
-
Anti-inflammatory effects: It can reduce microvascular inflammation in response to lipopolysaccharides in vivo.
Q4: What are the potential off-target effects of this compound?
While this compound is highly selective for the NOP receptor over classical opioid receptors, comprehensive screening against a broad panel of other receptors, ion channels, and enzymes is not extensively published. Therefore, the possibility of off-target effects, particularly at higher concentrations, cannot be entirely excluded. Researchers observing unexpected effects that are inconsistent with NOP receptor blockade should consider investigating potential off-target interactions.
Q5: What is the role of the Trifluoroacetic Acid (TFA) salt form?
Trifluoroacetic acid is often used as a counter-ion in the purification of synthetic peptides by high-performance liquid chromatography (HPLC). It helps to stabilize the peptide and improve its solubility. While generally considered biologically inert at the low concentrations present with the peptide, it is a strong acid and its potential effects should be considered in sensitive experimental systems.
Troubleshooting Guide
This guide addresses common issues that may arise during experiments with this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Variability in experimental results | Peptide degradation; Improper storage; Inconsistent solution preparation. | Ensure the peptide is stored at -20°C or lower for long-term storage.[2] Prepare fresh solutions for each experiment if possible. If stock solutions are necessary, aliquot and store at -20°C for up to one month.[2] Avoid repeated freeze-thaw cycles. |
| Poor solubility | Incorrect solvent; Peptide aggregation. | This compound is a peptide and may have limited solubility in aqueous buffers alone. For stock solutions, consider using a small amount of a polar organic solvent like DMSO, followed by dilution in the appropriate aqueous buffer. Sonication may help to dissolve the peptide. |
| Unexpected in vivo effects (e.g., sedation, hyperactivity) | Off-target effects; Dose-related effects. | If off-target effects are suspected, consider co-administration with selective antagonists for other potential targets. Perform a dose-response curve to determine if the effect is concentration-dependent. The use of knockout animals lacking the NOP receptor can help confirm if the observed effect is on-target. |
| Lower than expected potency in cell-based assays | Peptide adsorption to plasticware; Presence of proteases in serum-containing media. | To minimize adsorption, use low-protein-binding labware. In cell culture experiments with serum, consider using serum-free media for the duration of the treatment or increasing the concentration of this compound to account for potential degradation. |
| Inconsistent results in brain slice electrophysiology | Poor brain slice viability; Inadequate drug penetration. | Ensure brain slices are healthy and properly perfused. Allow for a sufficient pre-incubation period with this compound to ensure adequate penetration into the tissue. |
Quantitative Data Summary
The following table summarizes the key binding affinity data for this compound.
| Parameter | Value | Receptor | Species | Reference |
| pKi | 10.24 | NOP | Not Specified | [1][2] |
| Selectivity | >3000-fold over μ, δ, κ opioid receptors | NOP | Not Specified | [1][2] |
Experimental Protocols
Radioligand Binding Assay for NOP Receptor
Objective: To determine the binding affinity of this compound for the NOP receptor.
Materials:
-
Cell membranes expressing the NOP receptor (e.g., from CHO-K1 cells)
-
Radiolabeled NOP receptor agonist (e.g., [³H]-Nociceptin)
-
This compound
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4
-
96-well plates
-
Glass fiber filters
-
Scintillation fluid and counter
Methodology:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add cell membranes (10-20 µg of protein per well).
-
Add the various concentrations of this compound or vehicle control.
-
Add the radiolabeled NOP receptor agonist at a concentration close to its Kd.
-
To determine non-specific binding, add a high concentration of unlabeled Nociceptin (e.g., 1 µM) to a separate set of wells.
-
Incubate the plate at room temperature for 60-90 minutes.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer.
-
Place the filters in scintillation vials, add scintillation fluid, and quantify the bound radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC₅₀ value of this compound by non-linear regression analysis and calculate the Ki value using the Cheng-Prusoff equation.
In Vivo Administration for Behavioral Studies (Mouse)
Objective: To assess the behavioral effects of this compound following intracerebroventricular (i.c.v.) injection.
Materials:
-
This compound
-
Sterile artificial cerebrospinal fluid (aCSF)
-
Hamilton syringe
-
Stereotaxic apparatus
-
Anesthetic
Methodology:
-
Dissolve this compound in sterile aCSF to the desired concentration (e.g., 10 nmol in a volume of 1-5 µL).[5]
-
Anesthetize the mouse and place it in a stereotaxic apparatus.
-
Perform a small craniotomy over the target ventricle.
-
Slowly infuse the this compound solution into the ventricle using a Hamilton syringe.
-
Remove the syringe, suture the incision, and allow the animal to recover.
-
Conduct behavioral testing at the appropriate time point following the injection.
Visualizations
References
- 1. This compound|CAS |DC Chemicals [dcchemicals.com]
- 2. This compound|COA [dcchemicals.com]
- 3. UFP-101, a peptide antagonist selective for the nociceptin/orphanin FQ receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound [myskinrecipes.com]
- 5. Antidepressant-like effects of the nociceptin/orphanin FQ receptor antagonist UFP-101: new evidence from rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Managing Parkinson's disease: moving ON with NOP - PMC [pmc.ncbi.nlm.nih.gov]
optimizing UFP-101 TFA concentration for experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of UFP-101 TFA in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is UFP-101 and how does it work?
A1: UFP-101 is a potent and highly selective antagonist of the Nociceptin/Orphanin FQ (N/OFQ) peptide receptor (NOP), also known as the opioid receptor-like 1 (ORL1) receptor.[1][2][3][4] It functions by competitively blocking the binding of the endogenous ligand N/OFQ to the NOP receptor, thereby inhibiting its downstream signaling pathways.[2][5] The NOP receptor is a G protein-coupled receptor (GPCR) that, upon activation, can lead to the inhibition of adenylyl cyclase, modulation of calcium and potassium channels, and regulation of various cellular processes.[6] UFP-101 is a valuable tool for investigating the physiological and pathological roles of the N/OFQ-NOP system.[1][3]
Q2: What does "TFA" in this compound signify?
A2: TFA stands for trifluoroacetic acid. Peptides like UFP-101 are often synthesized using solid-phase peptide synthesis, and TFA is commonly used in the final step to cleave the peptide from the resin and in the purification process.[7] As a result, the final lyophilized peptide product is typically a salt with TFA as the counter-ion.[7] It is important to be aware of the presence of TFA, as it can potentially influence experimental results.[7]
Q3: What are the recommended storage conditions for this compound?
A3: For long-term storage, this compound powder should be kept at -20°C for up to two years.[8] Once reconstituted in a solvent, it is recommended to prepare aliquots and store them at -20°C for up to one month to avoid repeated freeze-thaw cycles.[8] Before use, allow the vial to equilibrate to room temperature for at least one hour.[8]
Q4: In what solvents can I dissolve this compound?
A4: The solubility of this compound can vary depending on the desired concentration. For stock solutions, it is generally recommended to use sterile, nuclease-free water or an aqueous buffer. To aid dissolution, especially at higher concentrations, gentle vortexing or sonication can be used. Always refer to the manufacturer's datasheet for specific solubility information.
Troubleshooting Guides
Issue 1: Variability or unexpected results in cell-based assays.
-
Possible Cause 1: TFA Interference. The trifluoroacetate counter-ion can sometimes affect cell viability and signaling pathways, leading to inconsistent or unexpected outcomes.[7]
-
Troubleshooting Step:
-
Run a TFA control: Prepare a solution of TFA in your cell culture medium at the same concentration as that present in your this compound solution. Treat a set of cells with this TFA control to determine if the counter-ion itself is responsible for the observed effects.
-
Consider salt exchange: If TFA interference is confirmed, you may need to perform a salt exchange to replace the trifluoroacetate with a more biologically compatible counter-ion, such as hydrochloride (HCl). This can be achieved through techniques like ion-exchange chromatography or dialysis.
-
-
-
Possible Cause 2: Incorrect UFP-101 Concentration. The optimal concentration of UFP-101 can vary significantly between different cell types and experimental conditions.
-
Troubleshooting Step:
-
Perform a dose-response curve: Test a wide range of UFP-101 concentrations to determine the optimal concentration for achieving the desired level of NOP receptor antagonism without causing off-target effects. A typical starting range for in vitro studies can be from 1 nM to 10 µM.
-
-
Issue 2: Poor solubility of this compound.
-
Possible Cause: Inappropriate solvent or concentration.
-
Troubleshooting Step:
-
Consult the manufacturer's data sheet: This should provide information on the recommended solvents and maximum solubility.
-
Use a different solvent: If water or aqueous buffers are not effective, consider using a small amount of a polar organic solvent like DMSO to initially dissolve the peptide, followed by dilution with the aqueous experimental buffer. Ensure the final concentration of the organic solvent is compatible with your experimental system.
-
Sonication: Gentle sonication can help to break up any aggregates and improve solubility.
-
-
Experimental Protocols & Data
Determining the Optimal UFP-101 Concentration for an In Vitro cAMP Assay
This protocol outlines a method to determine the effective concentration (IC50) of UFP-101 in a forskolin-stimulated cAMP accumulation assay in CHO-K1 cells stably expressing the human NOP receptor (CHO-hNOP).
Methodology:
-
Cell Culture: Culture CHO-hNOP cells in a suitable medium (e.g., DMEM/F-12) supplemented with 10% fetal bovine serum, penicillin/streptomycin, and a selection antibiotic.
-
Assay Preparation: Seed the cells into a 96-well plate and allow them to reach 80-90% confluency.
-
UFP-101 Treatment: Prepare serial dilutions of this compound in assay buffer. Pre-incubate the cells with varying concentrations of UFP-101 (e.g., 10⁻¹¹ to 10⁻⁵ M) for 15 minutes.
-
Stimulation: Add a fixed concentration of the NOP receptor agonist, N/OFQ (e.g., 10 nM), along with a stimulant of adenylyl cyclase, forskolin (e.g., 10 µM), to all wells except the negative control.
-
Incubation: Incubate the plate at 37°C for 30 minutes.
-
cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA).
-
Data Analysis: Plot the cAMP concentration against the log of the UFP-101 concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Expected Results:
The results should demonstrate a concentration-dependent inhibition of N/OFQ-induced cAMP accumulation by UFP-101. The IC50 value represents the concentration of UFP-101 required to inhibit 50% of the maximal response to N/OFQ.
Quantitative Data Summary
| Parameter | Value | Reference |
| UFP-101 pKi at human NOP receptor | 10.24 | [8][9][10] |
| UFP-101 Selectivity over µ, δ, κ opioid receptors | >3000-fold | [8][9][10] |
| UFP-101 pA2 in GTPγ³⁵S binding assay (CHO-hNOP cells) | 9.1 | [5] |
| UFP-101 pA2 in cAMP accumulation assay (CHO-hNOP cells) | 7.1 | [5] |
Visualizations
Caption: UFP-101 blocks N/OFQ binding to the NOP receptor.
Caption: Workflow for determining UFP-101 IC50 in a cAMP assay.
Caption: Logic for troubleshooting unexpected experimental results.
References
- 1. UFP-101, a peptide antagonist selective for the nociceptin/orphanin FQ receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. UFP-101-A Peptide Antagonist - Creative Peptides [creative-peptides.com]
- 3. UFP‐101, a Peptide Antagonist Selective for the Nociceptin/Orphanin FQ Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. iscabiochemicals.com [iscabiochemicals.com]
- 5. [Nphe1,Arg14,Lys15]Nociceptin-NH2, a novel potent and selective antagonist of the nociceptin/orphanin FQ receptor - ProQuest [proquest.com]
- 6. The Nociceptin/Orphanin FQ Receptor Antagonist UFP-101 Reduces Microvascular Inflammation to Lipopolysaccharide In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. genscript.com [genscript.com]
- 8. This compound|COA [dcchemicals.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. This compound|CAS |DC Chemicals [dcchemicals.com]
UFP-101 TFA In Vivo Studies: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for the use of UFP-101 TFA in in vivo studies. This guide offers troubleshooting advice and frequently asked questions to ensure the successful design and execution of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and highly selective competitive antagonist of the Nociceptin/Orphanin FQ (N/OFQ) peptide receptor (NOP), also known as the ORL1 receptor.[1][2][3] It is a synthetic peptide, [Nphe1, Arg14, Lys15]N/OFQ-NH2, where the trifluoroacetate (TFA) salt is a result of the purification process.[4][5] By blocking the NOP receptor, this compound is a valuable tool for investigating the physiological and pathological roles of the N/OFQ system in various biological processes, including pain, inflammation, anxiety, and addiction.[5][6][7]
Q2: What is the appropriate vehicle control for an in vivo study with this compound?
A2: The ideal vehicle control for this compound should mimic the final formulation of the drug solution without the active peptide. However, the presence of the trifluoroacetate (TFA) counter-ion in the this compound salt introduces a critical consideration. TFA itself can exert biological effects, including altering cell proliferation and eliciting immune responses.[1][4][8][9][10]
Therefore, the most rigorous vehicle control would be a solution containing the same concentration of TFA as the this compound solution, dissolved in the same final solvent (e.g., sterile saline or a buffer). This accounts for any potential effects of the TFA counter-ion. For example, if this compound is administered at a concentration of 1 mg/mL, the vehicle control should be a 1 mg/mL solution of TFA in the same buffer.
Q3: Should I be concerned about the biological activity of the TFA salt in my experiments?
A3: Yes, researchers should be aware of the potential for TFA to influence experimental outcomes. Studies have shown that TFA can inhibit or, in some cases, promote cell growth and may act as an allosteric modulator of certain receptors.[4] In in vivo settings, TFA has the potential to trifluoroacetylate proteins and phospholipids, which could trigger an antibody response.[4] To mitigate these confounding effects, it is best practice to perform a counter-ion exchange to replace TFA with a more biologically inert counter-ion, such as hydrochloride (HCl) or acetate.[1][4][8]
Q4: How do I perform a counter-ion exchange for this compound?
A4: A common method for counter-ion exchange from TFA to hydrochloride (Cl-) involves repeated lyophilization (freeze-drying) from a dilute HCl solution. A general procedure is as follows:
-
Dissolve the this compound peptide in a dilute solution of hydrochloric acid (e.g., 10 mM HCl).[1]
-
Freeze the solution at -80°C.
-
Lyophilize the frozen solution until all the solvent has been removed.
-
Repeat this process of dissolution in dilute HCl and lyophilization 2-3 times to ensure complete exchange of the TFA for chloride ions.[1]
It is crucial to validate the removal of TFA using analytical methods such as 19F-NMR or HPLC with an evaporative light-scattering detector (ELSD).[1]
Troubleshooting Guide
Issue 1: Poor Solubility of this compound
-
Problem: this compound powder does not readily dissolve in sterile saline or phosphate-buffered saline (PBS).
-
Cause: UFP-101 is a peptide, and its solubility is dependent on its amino acid composition and the pH of the solvent. As a peptide with basic residues (Arginine and Lysine), it is expected to be more soluble in acidic solutions.[5][11] Buffers containing salts, like PBS, can sometimes hinder peptide solubility.[6]
-
Solution:
-
Start with Sterile Water: Attempt to dissolve a small amount of the peptide in sterile, distilled water first.
-
Acidify the Solution: If solubility in water is poor, try adding a small amount of a dilute acidic solution, such as 10% acetic acid or 0.1% TFA, to lower the pH.[5][11][12]
-
Use an Organic Solvent: For highly hydrophobic peptides, a small amount of an organic solvent like DMSO can be used to initially dissolve the peptide, followed by a stepwise dilution with your aqueous buffer of choice.[11][13] Be mindful of the final concentration of the organic solvent, as it may have its own biological effects.
-
Sonication: Gentle sonication can help to break up aggregates and aid in dissolution.[5][13]
-
Issue 2: Instability of this compound Solution
-
Problem: The prepared this compound solution appears cloudy or forms a precipitate over time, especially when stored.
-
Cause: Peptides in solution can be prone to degradation or aggregation, particularly with repeated freeze-thaw cycles.[6] The stability is also dependent on the storage conditions and the solvent used.
-
Solution:
-
Prepare Fresh Solutions: It is always recommended to prepare solutions fresh on the day of use.[2]
-
Proper Storage of Stock Solutions: If a stock solution must be prepared in advance, it should be aliquoted into single-use volumes and stored at -20°C or -80°C to minimize freeze-thaw cycles.[2][6] Stock solutions in DMSO are generally stable for up to one month at -20°C.[2]
-
Avoid Buffers for Long-Term Storage: Do not store peptide solutions in buffers like PBS for extended periods, as salts can promote precipitation.[6]
-
Filter Sterilization: After dissolution, filter the solution through a 0.22 µm sterile filter to remove any potential aggregates or microbial contamination.
-
Issue 3: Unexpected or Inconsistent In Vivo Results
-
Problem: The observed in vivo effects are variable between experiments or do not align with published data.
-
Cause: Several factors could contribute to this, including issues with the vehicle control, the stability of the injected solution, or off-target effects of the TFA counter-ion.
-
Solution:
-
Implement a Proper Vehicle Control: As detailed in the FAQs, use a vehicle control that includes the TFA counter-ion to account for its potential biological effects.
-
Perform Counter-Ion Exchange: For the most rigorous studies, exchange the TFA for a more biologically inert counter-ion like hydrochloride to eliminate any confounding effects of TFA.[1][4][8]
-
Confirm Solution Integrity: Ensure that the this compound solution is freshly prepared and fully solubilized before each experiment. Visual inspection for clarity is a simple but important step.
-
Review Administration Protocol: Verify the accuracy of the dosage calculations and the administration technique (e.g., injection volume, rate, and location).
-
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C84H139F3N32O23 | [2] |
| Molecular Weight | 2022.19 g/mol | [2] |
| Receptor Binding Affinity (pKi) | 10.24 (for NOP receptor) | [2][3] |
| Selectivity | >3000-fold over δ, μ, and κ opioid receptors | [2][3] |
Experimental Protocols
Protocol 1: Preparation of this compound Solution for In Vivo Administration
-
Calculate the required amount: Determine the total amount of this compound needed based on the desired dose, the number of animals, and the injection volume.
-
Initial Solubilization:
-
Method A (Aqueous): Weigh the this compound powder and dissolve it in a minimal amount of sterile, distilled water. If needed, add a small volume of 10% acetic acid dropwise while vortexing until the peptide is fully dissolved.
-
Method B (Organic Solvent): If the peptide is difficult to dissolve in aqueous solutions, first dissolve it in a small volume of DMSO.
-
-
Dilution to Final Concentration: Slowly add sterile saline or the desired buffer to the concentrated peptide solution to reach the final injection volume. If using an organic solvent, add the aqueous buffer dropwise while vortexing to avoid precipitation.
-
Sterile Filtration: Filter the final solution through a 0.22 µm syringe filter into a sterile vial.
-
Use Immediately: It is recommended to use the prepared solution immediately.
Protocol 2: Preparation of TFA Vehicle Control
-
Determine TFA Concentration: Calculate the molar concentration of TFA in your final this compound drug solution.
-
Prepare Vehicle: Prepare a solution of trifluoroacetic acid in the same final solvent (e.g., sterile saline) at the same molar concentration as in the drug solution.
-
pH Adjustment: Adjust the pH of the TFA vehicle control to match the pH of the this compound drug solution.
-
Sterile Filtration: Filter the vehicle control solution through a 0.22 µm syringe filter.
Visualizations
Caption: Experimental workflow for in vivo studies using this compound.
Caption: Troubleshooting logic for inconsistent in vivo results with this compound.
References
- 1. Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound|COA [dcchemicals.com]
- 3. This compound|CAS |DC Chemicals [dcchemicals.com]
- 4. genscript.com [genscript.com]
- 5. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 6. biosynth.com [biosynth.com]
- 7. UFP-101, a peptide antagonist selective for the nociceptin/orphanin FQ receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Counter-ion effect on antistaphylococcal activity and cytotoxicity of selected antimicrobial peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. research.manchester.ac.uk [research.manchester.ac.uk]
- 10. The Role of Counter-Ions in Peptides—An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jpt.com [jpt.com]
- 12. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: UFP-101 TFA in Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of UFP-101 TFA in animal studies, with a core focus on minimizing experimental stress.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent, selective, and competitive antagonist for the nociceptin/orphanin FQ (NOP) receptor.[1] The NOP receptor, also known as the opioid receptor-like 1 (ORL-1) receptor, is a G protein-coupled receptor involved in a variety of physiological processes, including pain modulation, anxiety, and stress responses. By blocking the binding of the endogenous ligand nociceptin/orphanin FQ (N/OFQ) to the NOP receptor, UFP-101 can modulate these pathways. It has demonstrated antidepressant-like and anxiolytic-like effects in preclinical animal models.[2][3]
Q2: What is the significance of the TFA salt form?
A2: TFA stands for trifluoroacetate, which is a counterion used to form a salt of the UFP-101 peptide, enhancing its stability and solubility for experimental use. Trifluoroacetic acid (TFA) itself has been shown to have low acute toxicity in mammals.[4]
Q3: What are the general recommendations for storing and handling this compound?
A3: this compound should be stored at -20°C in a sealed, dry container. For optimal stability, it is recommended to prepare solutions on the day of use. If stock solutions need to be prepared in advance, they should be aliquoted and stored at -20°C for up to one month. Before use, allow the vial to equilibrate to room temperature for at least one hour to prevent condensation.
Q4: Can this compound be administered systemically, or is central administration required?
A4: The majority of published research on the behavioral effects of UFP-101, particularly in relation to stress, anxiety, and depression, has utilized central administration routes such as intracerebroventricular (i.c.v.) or intrathecal (i.t.) injections. This is because, as a peptide, UFP-101 may have limited ability to cross the blood-brain barrier. Central administration ensures that the compound directly reaches its target, the NOP receptors in the central nervous system.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Precipitation of this compound in solution | - Improper solvent/vehicle.- Solution prepared at too high a concentration.- pH of the solution is not optimal for solubility. | - this compound is a peptide and should be soluble in sterile saline or artificial cerebrospinal fluid (aCSF).- If precipitation occurs, gentle warming or brief sonication may help. However, always check for degradation after these procedures.- Ensure the final pH of the solution is within a physiological range (typically 7.2-7.4). |
| High variability in behavioral results | - Inconsistent injection placement.- Animal stress unrelated to the experimental variable.- Improper handling and habituation. | - Verify the accuracy of stereotaxic coordinates for i.c.v. injections. Post-experiment histological verification is recommended.- Implement consistent and gentle handling procedures. Habituate animals to the experimental room and handling for several days prior to the experiment.- Minimize environmental stressors such as loud noises, bright lights, and strong odors. |
| No observable effect of this compound | - Incorrect dosage.- Inactive compound due to improper storage or handling.- Inaccurate injection. | - Consult dose-response studies to ensure an appropriate dose is being used for the species and intended effect. A common dose for antidepressant-like effects in rodents is 10 nmol, i.c.v.[3]- Ensure the compound has been stored correctly at -20°C and that solutions are freshly prepared.- Confirm successful i.c.v. injection, potentially by co-injecting a dye in a subset of animals for verification. |
| Adverse reactions post-injection (e.g., seizures, excessive grooming) | - Injection volume or rate is too high.- Contamination of the injectate.- Non-specific effects of the compound at high doses. | - For i.c.v. injections in mice, the volume should typically be 1-2 µL, and for rats, 2-5 µL. The injection should be performed slowly over several minutes.[5][6]- Ensure sterile surgical and injection procedures are followed to prevent infection.- Consider a dose-response study to determine the optimal therapeutic window and identify potential off-target effects at higher concentrations. |
Data Summary
This compound In Vivo Administration Parameters
| Parameter | Mice | Rats | Reference(s) |
| Route of Administration | Intracerebroventricular (i.c.v.) | Intracerebroventricular (i.c.v.) | [3] |
| Effective Dose (Antidepressant-like effects) | 10 nmol | 10 nmol | [3] |
| Injection Volume (i.c.v.) | 1-2 µL | 2-5 µL | [5][6] |
| Vehicle | Sterile Saline / aCSF | Sterile Saline / aCSF | General Practice |
Experimental Protocols
Detailed Methodology: Intracerebroventricular (i.c.v.) Cannulation and Injection
Objective: To provide a step-by-step guide for the surgical implantation of a guide cannula into the lateral ventricle of a rodent for the subsequent injection of this compound, with an emphasis on minimizing stress.
Materials:
-
Stereotaxic apparatus
-
Anesthesia system (e.g., isoflurane)
-
Surgical drill
-
Guide cannula and dummy cannula
-
Dental cement
-
Suturing material
-
Analgesics and antibiotics
-
This compound
-
Sterile saline or aCSF
-
Microsyringe pump and Hamilton syringe
Procedure:
-
Animal Habituation: For at least 3-5 days prior to surgery, handle the animals daily to acclimate them to the researcher and reduce handling stress.
-
Anesthesia and Analgesia: Anesthetize the animal using isoflurane. Once the animal is fully anesthetized (confirmed by lack of pedal reflex), administer a pre-operative analgesic as per approved institutional protocols.
-
Surgical Preparation: Place the animal in the stereotaxic frame. Shave the scalp and sterilize the area with an appropriate antiseptic solution.
-
Cannula Implantation: Make a midline incision on the scalp to expose the skull. Use a surgical drill to create a small burr hole at the desired stereotaxic coordinates for the lateral ventricle (coordinates will vary by species and age). Slowly lower the guide cannula to the target depth and secure it to the skull using dental cement.
-
Post-operative Care: Suture the scalp incision around the cannula base. Administer post-operative analgesics and antibiotics as required. House the animals individually post-surgery to prevent damage to the implant and monitor for signs of pain or distress. Allow for a recovery period of at least 5-7 days before any injections.
-
This compound Preparation: On the day of injection, dissolve this compound in sterile saline or aCSF to the desired concentration.
-
Injection Procedure: Gently restrain the animal and remove the dummy cannula. Connect the injection cannula (which extends slightly beyond the guide cannula) to a microsyringe pump. Slowly infuse the this compound solution at a low rate (e.g., 0.5-1 µL/min) to minimize intracranial pressure changes. After the infusion, leave the injector in place for an additional minute to allow for diffusion before replacing the dummy cannula.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: NOP receptor signaling pathway and the antagonistic action of this compound.
Caption: Experimental workflow for in vivo studies with this compound.
Caption: Troubleshooting logic for high variability in behavioral results.
References
- 1. This compound|CAS |DC Chemicals [dcchemicals.com]
- 2. An optimized intracerebroventricular injection of CD4+ T cells into mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antidepressant-like effects of the nociceptin/orphanin FQ receptor antagonist UFP-101: new evidence from rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. criver.com [criver.com]
- 6. Intracerebroventricular Administration of hNSCs Improves Neurological Recovery after Cardiac Arrest in rats - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: UFP-101 Trifluoroacetate Salt
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with UFP-101 trifluoroacetate (TFA) salt. UFP-101 is a potent and selective antagonist of the Nociceptin/Orphanin FQ (NOP) receptor, also known as the opioid receptor-like 1 (ORL1) receptor.
Frequently Asked Questions (FAQs)
Q1: What is UFP-101 and what is its primary mechanism of action?
UFP-101, with the full chemical name [Nphe¹, Arg¹⁴, Lys¹⁵]N/OFQ-NH₂, is a synthetic peptide that acts as a potent and selective competitive antagonist at the NOP receptor.[1][2] Its antagonism of the NOP receptor blocks the biological effects of its endogenous ligand, Nociceptin/Orphanin FQ (N/OFQ). The NOP receptor is a G protein-coupled receptor (GPCR) that, upon activation, typically couples to Gαi/o proteins, leading to the inhibition of adenylyl cyclase, a decrease in intracellular cAMP levels, inhibition of voltage-gated calcium channels, and activation of inwardly rectifying potassium channels.[3]
Q2: Why is UFP-101 supplied as a trifluoroacetate (TFA) salt?
Peptides synthesized via solid-phase peptide synthesis (SPPS) are often cleaved from the resin and purified using trifluoroacetic acid. This process results in the peptide being isolated as a TFA salt, which helps to protonate basic amino acid residues and improve solubility and stability of the lyophilized powder.[4][5][6][7]
Q3: What are the recommended storage conditions for UFP-101 TFA?
For long-term storage, lyophilized this compound powder should be kept at -20°C.[8][9] Once reconstituted in a solvent such as DMSO, it is recommended to store the solution in aliquots at -20°C for up to one month or at -80°C for up to six months to minimize freeze-thaw cycles.[8] Before use, allow the vial to equilibrate to room temperature for at least one hour.[8]
Q4: In which solvents can I dissolve this compound?
This compound is a peptide and its solubility can be influenced by the TFA counter-ion. For initial stock solutions, sterile, high-purity water or aqueous buffers are often suitable.[4] For some applications, organic solvents like dimethyl sulfoxide (DMSO) may be used to create a concentrated stock solution, which can then be further diluted into aqueous buffers for experiments.[8] It is crucial to perform a solubility test with a small amount of the peptide in your desired buffer.
Troubleshooting Guide
Issue 1: Poor Solubility or Precipitation of this compound in Biological Buffers
Possible Cause:
-
pH of the Buffer: The solubility of peptides is highly dependent on the pH of the solution. At its isoelectric point (pI), a peptide will have its lowest solubility.
-
TFA Counter-ion: The trifluoroacetate counter-ion can affect the overall hydrophobicity and solubility of the peptide.
-
Buffer Composition: Certain salts or components in the buffer may interact with the peptide, leading to precipitation.
Solutions:
-
Adjust pH: Try dissolving the peptide in a buffer with a pH that is at least one unit away from its theoretical pI. For basic peptides, a slightly acidic buffer may improve solubility, while for acidic peptides, a slightly basic buffer may be more effective.
-
Use a Different Buffer System: Consider using common biological buffers such as phosphate-buffered saline (PBS), TRIS, or HEPES.[10][11] For peptides prone to precipitation, a phosphate buffer (e.g., 50mM phosphate, 100mM NaCl) may improve solubility.[4][12]
-
Sonication: Gentle sonication can help to break up aggregates and facilitate dissolution.
-
TFA Salt Exchange: If solubility issues persist and are suspected to be related to the TFA salt, consider performing a salt exchange to a hydrochloride (HCl) or acetate salt form. This can be achieved through lyophilization from an acidic solution (e.g., 2-10 mM HCl) or via ion-exchange chromatography.[4][6][12]
Issue 2: Inconsistent or Unexpected Results in Cell-Based Assays
Possible Cause:
-
TFA Interference: Residual trifluoroacetic acid in the peptide preparation can be cytotoxic or affect cell proliferation, even at nanomolar concentrations.[7] This can lead to an overestimation or underestimation of cell viability depending on the cell type and assay conditions.[7][13]
-
pH Shift: The addition of the this compound solution to the cell culture medium may alter the pH, affecting cell health and experimental outcomes.
-
Peptide Degradation: Improper storage or handling of the peptide solution can lead to degradation, reducing its effective concentration.
Solutions:
-
TFA Removal: For sensitive cell-based assays, it is highly recommended to either remove the TFA by performing a salt exchange to a more biocompatible counter-ion like acetate or HCl, or to purchase the peptide in a different salt form.[6][9]
-
Control Experiments: Always include a vehicle control (the buffer used to dissolve UFP-101) and a TFA salt control (a solution of TFA at the same concentration as in the UFP-101 solution) to assess the effect of the counter-ion and solvent on your cells.
-
pH Measurement: After adding the this compound solution to your assay medium, verify that the final pH is within the optimal range for your cells.
-
Freshly Prepared Solutions: Whenever possible, prepare fresh solutions of UFP-101 for each experiment to ensure its integrity.[8]
Issue 3: Low Binding Affinity or Potency Observed in In Vitro Assays
Possible Cause:
-
Inaccurate Peptide Concentration: The presence of TFA and water in the lyophilized powder means the net peptide content is less than the total weight. Using the gross weight for concentration calculations will lead to an overestimation of the peptide concentration.
-
Peptide Adsorption: Peptides can adsorb to the surface of plasticware, reducing the actual concentration in the assay.
-
Suboptimal Assay Conditions: The binding of UFP-101 can be sensitive to factors such as ion concentration (e.g., Na⁺) and the presence of GTP analogs in the buffer.[14]
Solutions:
-
Accurate Quantification: Determine the net peptide content of your this compound vial. This information is often provided by the supplier. Alternatively, perform amino acid analysis to determine the precise peptide concentration.
-
Use Low-Binding Tubes and Plates: Utilize low-protein-binding microplates and pipette tips to minimize peptide loss due to adsorption.
-
Optimize Assay Buffer: Ensure your binding buffer composition is optimized for the NOP receptor. For antagonist binding studies with UFP-101, the presence of Na⁺ may be important, and the binding is generally unaffected by GTPγS.[14]
-
Equilibration Time: Ensure that the incubation time is sufficient to reach binding equilibrium.
Quantitative Data
Table 1: Binding Affinity of UFP-101 at NOP Receptors
| Radioligand | Preparation | pKD / pKi | Bmax (fmol/mg protein) | Reference |
| [³H]UFP-101 | CHO cells expressing human NOP | 9.97 | 561 | [14] |
| [³H]UFP-101 | Rat cerebrocortex | 10.12 | 65 | [14] |
| UFP-101 | CHO cells expressing human NOP | 10.14 ± 0.09 (pKi) | N/A | [15] |
| UFP-101 | N/A | 10.24 (pKi) | N/A | [8][16] |
Table 2: Comparative Binding Affinities and Functional Activities of NOP Receptor Ligands
| Compound | Receptor | Binding Affinity (Ki, nM) | Functional Activity (pEC₅₀ / pA₂) | Reference |
| UFP-101 | NOP | ~0.07 | **8.4 - 9.0 (pA₂) ** | [15] |
| UFP-101 | MOP (μ) | >1000 | Inactive | [16] |
| UFP-101 | DOP (δ) | >1000 | Inactive | [16] |
| UFP-101 | KOP (κ) | >1000 | Inactive | [16] |
| N/OFQ | NOP | N/A | 8.75 ± 0.11 (pEC₅₀) | [15] |
| [Nphe¹]N/OFQ(1-13)-NH₂ | NOP | N/A | 7.33 ± 0.08 (pA₂) | [15] |
| J-113397 | NOP | N/A | N/A | [1][2] |
| Ro 64-6198 | NOP | N/A | 8.09 ± 0.07 (pEC₅₀) | [15] |
Note: pKD and pKi are the negative logarithms of the dissociation constant and inhibition constant, respectively. pA₂ is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist. pEC₅₀ is the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect.
Experimental Protocols
Detailed Methodology: [³H]UFP-101 Competition Binding Assay
This protocol is adapted from established methods for GPCR radioligand binding assays.
1. Membrane Preparation: a. Culture Chinese Hamster Ovary (CHO) cells stably expressing the human NOP receptor (CHO-hNOP) to ~90% confluency. b. Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4) using a Polytron homogenizer. c. Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei and cellular debris. d. Centrifuge the supernatant at 48,000 x g for 20 minutes at 4°C to pellet the membranes. e. Resuspend the membrane pellet in fresh lysis buffer and repeat the centrifugation step. f. Resuspend the final pellet in binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4) and determine the protein concentration using a BCA or Bradford assay. g. Store membrane preparations at -80°C until use.
2. Competition Binding Assay: a. In a 96-well plate, add the following in order: i. 25 µL of binding buffer or competing non-labeled ligand (e.g., UFP-101, N/OFQ) at various concentrations. ii. 25 µL of [³H]UFP-101 (radiolabeled ligand) at a final concentration close to its KD. iii. 50 µL of the prepared cell membrane suspension (typically 10-20 µg of protein). b. For determining non-specific binding, use a high concentration of a non-labeled NOP ligand (e.g., 10 µM N/OFQ). c. Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.
3. Filtration and Scintillation Counting: a. Terminate the binding reaction by rapid filtration through a GF/B or GF/C glass fiber filter plate pre-soaked in 0.5% polyethyleneimine (PEI) using a cell harvester. b. Wash the filters rapidly with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioligand. c. Dry the filter plate, add scintillation cocktail to each well, and seal the plate. d. Count the radioactivity in a scintillation counter.
4. Data Analysis: a. Subtract the non-specific binding counts from the total binding counts to obtain specific binding. b. Plot the specific binding as a function of the logarithm of the competitor concentration. c. Fit the data using a non-linear regression model (one-site fit, log(inhibitor) vs. response) to determine the IC₅₀ value. d. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/KD), where [L] is the concentration of the radioligand and KD is its dissociation constant.
Visualizations
Caption: NOP Receptor Signaling Pathway Antagonized by UFP-101.
Caption: Workflow for a UFP-101 Competitive Binding Assay.
References
- 1. research.unipd.it [research.unipd.it]
- 2. UFP‐101, a Peptide Antagonist Selective for the Nociceptin/Orphanin FQ Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Nociceptin Opioid Receptor (NOP) as a Therapeutic Target: Progress in Translation from Preclinical Research to Clinical Utility - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lifetein.com [lifetein.com]
- 5. Which salt form should I choose for my peptide? | AmbioPharm [ambiopharm.com]
- 6. lifetein.com [lifetein.com]
- 7. genscript.com [genscript.com]
- 8. This compound|COA [dcchemicals.com]
- 9. biocat.com [biocat.com]
- 10. Biological Buffers - مقالات - Hopax Fine Chemicals [hopaxfc.com]
- 11. Life Science Buffers | Thermo Fisher Scientific - JP [thermofisher.com]
- 12. benchchem.com [benchchem.com]
- 13. genscript.com [genscript.com]
- 14. Binding of the novel radioligand [(3)H]UFP-101 to recombinant human and native rat nociceptin/orphanin FQ receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. UFP-101, a high affinity antagonist for the nociceptin/orphanin FQ receptor: radioligand and GTPgamma(35)S binding studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. This compound|CAS |DC Chemicals [dcchemicals.com]
interpreting unexpected results with UFP-101 TFA
Welcome to the technical support center for UFP-101 TFA, a potent and selective antagonist of the Nociceptin/Orphanin FQ (N/OFQ) peptide (NOP) receptor. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on interpreting unexpected results and to offer troubleshooting strategies for common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a synthetic peptide that acts as a potent, selective, and competitive antagonist of the NOP receptor (also known as the opioid receptor-like 1 or ORL1).[1][2][3] Its high affinity (pKi of 10.24) and over 3000-fold selectivity against classical opioid receptors (μ, δ, and κ) make it a valuable tool for studying the N/OFQ-NOP receptor system.[1][2][3][4] this compound exerts its effects by blocking the binding of the endogenous ligand N/OFQ to the NOP receptor, thereby inhibiting its downstream signaling pathways.[5][6][7]
Q2: How should I store and handle this compound to ensure its stability?
Proper storage and handling are critical for maintaining the integrity of this compound. For long-term storage, the lyophilized powder should be kept at -20°C for up to two years or -80°C for extended periods.[8] Once dissolved in DMSO, the solution is stable for up to two weeks at 4°C or for six months at -80°C.[1][2][3] To avoid degradation from repeated freeze-thaw cycles, it is recommended to prepare aliquots of the stock solution.[1] Before use, allow the vial to equilibrate to room temperature for at least one hour to prevent condensation.[1]
Q3: Are there any known off-target effects of this compound?
This compound is highly selective for the NOP receptor.[1][2][3] However, as with any pharmacological agent, the possibility of off-target effects, particularly at high concentrations, cannot be entirely ruled out. It is crucial to use the lowest effective concentration and include appropriate controls in your experiments. The trifluoroacetate (TFA) counter-ion present in the preparation can also have biological effects, which are discussed in the troubleshooting section below.[9][10][11][12]
Q4: Can this compound exhibit agonist activity?
Current literature consistently characterizes this compound as a pure antagonist.[5][6] In functional assays, it has been shown to be inactive on its own and competitively blocks the effects of N/OFQ and other NOP receptor agonists.[6] There is no evidence to suggest that this compound displays partial or full agonist activity, even at high concentrations.
Troubleshooting Guide
This guide addresses specific issues that users may encounter during their experiments with this compound, providing potential causes and solutions.
Issue 1: Inconsistent or No Antagonistic Effect Observed
Potential Cause 1: Improper Storage or Handling Degradation of the peptide due to improper storage can lead to a loss of activity.
-
Solution: Review the storage and handling guidelines in the FAQs. Ensure that the compound has been stored at the correct temperature and protected from moisture and light.[8] Prepare fresh solutions for each experiment if possible.
Potential Cause 2: Incorrect Concentration The effective concentration of this compound can vary significantly depending on the experimental system (e.g., cell type, tissue preparation, in vivo model).
-
Solution: Perform a dose-response curve to determine the optimal concentration for your specific assay. Consult the literature for concentrations used in similar experimental setups.
Potential Cause 3: TFA Counter-ion Interference The TFA counter-ion can alter the pH of your experimental buffer, which may affect receptor binding or cell viability.[9][10]
-
Solution: Check the pH of your final assay solution after adding this compound. If necessary, adjust the pH. For sensitive assays, consider exchanging the TFA counter-ion for a more biologically compatible one, such as chloride or acetate.[13]
Issue 2: Unexpected or Contradictory Results
Potential Cause 1: Site-Specific and Species-Specific Effects of NOP Receptor Modulation The physiological effects of blocking the NOP receptor can differ depending on the location within the central nervous system and the animal model used. For instance, N/OFQ can produce hyperalgesia when administered supraspinally in rodents, but analgesia in primates.[14][15]
-
Solution: Carefully consider the anatomical region and species you are studying. Interpret your results in the context of the known complexities of the N/OFQ-NOP system. Be cautious when extrapolating findings from one model system to another.
Potential Cause 2: Complex NOP Receptor Signaling Recent studies have revealed that both NOP receptor agonists and antagonists can decrease the activity of dopaminergic neurons in the ventral tegmental area (VTA), but through distinct mechanisms.[16] This could lead to unexpected behavioral outcomes.
-
Solution: When investigating the effects of this compound on complex neuronal circuits, consider the possibility of indirect effects and interactions with other neurotransmitter systems, such as the GABAergic system.[16]
Potential Cause 3: Biological Activity of the TFA Counter-ion Residual TFA from the synthesis and purification process can have its own biological effects, including the modulation of cell proliferation and receptor activity.[9][10][11][12]
-
Solution: Run a control experiment with a TFA salt solution (without the peptide) to determine if the observed effects are due to the counter-ion. If TFA interference is suspected, perform a counter-ion exchange.[13]
Issue 3: Poor Solubility
Potential Cause: Inappropriate Solvent this compound is a peptide and may have limited solubility in aqueous solutions.
-
Solution: The recommended solvent for preparing stock solutions is DMSO.[1][2][3] For final dilutions in aqueous buffers, ensure that the concentration of DMSO is compatible with your experimental system and does not exceed a level that could cause cellular toxicity.
Data Summary
This compound Product Information
| Property | Value | Reference |
| Molecular Formula | C₈₄H₁₃₉F₃N₃₂O₂₃ | [1][2][8] |
| Molecular Weight | 2022.19 g/mol | [1][2][8] |
| Purity (HPLC) | >99% | [8] |
| Storage (Powder) | -20°C (2 years) or -80°C (long-term) | [1][8] |
| Storage (in DMSO) | 4°C (2 weeks) or -80°C (6 months) | [1][2][3] |
Pharmacological Profile of this compound
| Parameter | Value | Species/System | Reference |
| Binding Affinity (pKi) | 10.24 | Human NOP receptor | [1][2][3] |
| Selectivity | >3000-fold over μ, δ, κ opioid receptors | Recombinant receptors | [1][2][3][4] |
| Functional Activity | Competitive Antagonist | Various in vitro and in vivo models | [5][6][7] |
Experimental Protocols
General Protocol for In Vitro Cell-Based Assays
-
Preparation of this compound Stock Solution:
-
Allow the lyophilized this compound to equilibrate to room temperature for at least 1 hour.
-
Reconstitute the peptide in sterile DMSO to a stock concentration of 1-10 mM.
-
Vortex briefly to ensure complete dissolution.
-
Aliquot the stock solution into small volumes and store at -80°C.
-
-
Cell Culture and Treatment:
-
Culture your cells of interest (e.g., CHO cells expressing the NOP receptor) under standard conditions.
-
On the day of the experiment, prepare serial dilutions of the this compound stock solution in your assay buffer or cell culture medium.
-
Pre-incubate the cells with the desired concentrations of this compound for a sufficient period (e.g., 15-30 minutes) to allow for receptor binding.
-
Add the NOP receptor agonist (e.g., N/OFQ) at a fixed concentration (e.g., EC₅₀ or EC₈₀) and incubate for the appropriate time.
-
Include appropriate controls: vehicle control, agonist-only control, and antagonist-only control.
-
-
Measurement of Cellular Response:
-
Measure the downstream signaling event of interest, such as cAMP accumulation, calcium mobilization, or reporter gene expression, using a suitable assay kit.
-
General Protocol for In Vivo Administration (Rodent Model)
-
Preparation of Dosing Solution:
-
On the day of the experiment, dilute the this compound stock solution in sterile saline or another appropriate vehicle.
-
The final concentration should be adjusted to deliver the desired dose in a suitable injection volume (e.g., 5-10 µL for intracerebroventricular injection).
-
-
Animal Handling and Administration:
-
Handle animals according to approved institutional guidelines.
-
Administer this compound via the desired route (e.g., intravenous, intraperitoneal, intracerebroventricular).
-
Administer the compound a set time before the experimental challenge (e.g., administration of an agonist or a behavioral test).
-
-
Behavioral or Physiological Assessment:
-
Conduct the planned behavioral test (e.g., tail-flick test, forced swim test) or physiological measurement (e.g., blood pressure, hormone levels) at the appropriate time points after this compound administration.
-
Include vehicle-treated control groups to account for any effects of the injection procedure.
-
Visualizations
Caption: NOP Receptor Signaling and this compound Inhibition.
Caption: Troubleshooting Workflow for this compound Experiments.
References
- 1. This compound|COA [dcchemicals.com]
- 2. This compound Datasheet DC Chemicals [dcchemicals.com]
- 3. This compound|CAS |DC Chemicals [dcchemicals.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. UFP-101, a peptide antagonist selective for the nociceptin/orphanin FQ receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. research.unipd.it [research.unipd.it]
- 7. go.drugbank.com [go.drugbank.com]
- 8. file.medchemexpress.eu [file.medchemexpress.eu]
- 9. genscript.com [genscript.com]
- 10. benchchem.com [benchchem.com]
- 11. The Role of Counter-Ions in Peptides—An Overview [mdpi.com]
- 12. genscript.com [genscript.com]
- 13. Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. mdpi.com [mdpi.com]
- 16. Pharmacological blockage of NOP receptors decreases ventral tegmental area dopamine neuronal activity through GABAB receptor-mediated mechanism - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving UFP-101 TFA Delivery to the CNS
Welcome to the technical support center for UFP-101 TFA. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the delivery of this compound to the Central Nervous System (CNS). Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and highly selective competitive antagonist of the Nociceptin/Orphanin FQ (N/OFQ) peptide (NOP) receptor, also known as the opioid receptor-like 1 (ORL-1) receptor.[1][2][3][4] Its primary mechanism of action is to block the signaling pathway of the endogenous ligand N/OFQ at the NOP receptor.[3][4] This receptor system is involved in a variety of biological functions, including pain modulation, mood, and behavior.[4][5]
Q2: What are the main challenges in delivering this compound to the CNS?
A2: As a peptide, this compound faces several challenges in crossing the blood-brain barrier (BBB), a highly selective barrier that protects the CNS. These challenges include its relatively large molecular weight, potential for enzymatic degradation, and low passive diffusion. Direct administration methods are often required to bypass the BBB and achieve therapeutic concentrations in the CNS.
Q3: What are the recommended storage conditions for this compound?
A3: this compound powder should be stored at -20°C for long-term stability (up to 2 years).[2][6] Stock solutions prepared in DMSO can be stored at -80°C for up to 6 months or at 4°C for up to two weeks.[2][6] It is recommended to prepare solutions on the day of use whenever possible.[6] Before use, allow the product to equilibrate to room temperature for at least one hour prior to opening the vial.[6]
Troubleshooting Guide
This guide addresses specific issues that may arise during the preparation and administration of this compound for CNS delivery studies.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or no behavioral/physiological effect after administration | 1. Incorrect injection site: The injection may not have reached the intended CNS compartment (e.g., lateral ventricle).2. Suboptimal dosage: The administered dose may be too low to elicit a response.3. Degradation of this compound: The peptide may have degraded due to improper storage or handling. | 1. Verify injection accuracy: Co-inject a dye (e.g., Trypan Blue) in a subset of animals to visually confirm correct placement within the ventricles.[1] Refine surgical technique and ensure stereotaxic coordinates are accurate for the animal's age and strain.[7]2. Perform a dose-response study: Test a range of doses to determine the optimal concentration for your experimental model. Published studies have used doses around 10 nmol for intracerebroventricular (i.c.v.) injections in rodents.[8][9]3. Ensure proper handling: Follow recommended storage and handling procedures.[6] Prepare fresh solutions for each experiment. |
| Precipitation of this compound in solution | 1. Low solubility in aqueous buffers: this compound has limited solubility in aqueous solutions.2. Incorrect solvent: The chosen solvent may not be appropriate for the desired concentration. | 1. Use a suitable solvent: Initially dissolve this compound in a small amount of DMSO before further dilution in sterile saline or artificial cerebrospinal fluid (aCSF). Ensure the final DMSO concentration is compatible with in vivo administration and does not exceed recommended limits (typically <1-5%).2. Sonication: Briefly sonicate the solution to aid dissolution. |
| High variability in experimental results | 1. Inconsistent injection volume or rate: Variations in the volume or speed of injection can lead to inconsistent distribution within the CNS.2. Animal-to-animal variability: Biological differences between animals can contribute to varied responses. | 1. Use a microinjection pump: Employ a pump for precise and consistent delivery of the injection volume at a controlled rate (e.g., 1 µL/min).[7]2. Increase sample size: Use a sufficient number of animals per group to account for biological variability and ensure statistical power. |
| Adverse effects or toxicity observed in animals | 1. High concentration of co-solvent (e.g., DMSO): High levels of DMSO can be toxic.2. Too rapid injection rate: A fast injection can cause a sudden increase in intracranial pressure.3. Contamination of the injectate: The solution may be contaminated with bacteria or endotoxins. | 1. Minimize co-solvent concentration: Keep the final concentration of DMSO as low as possible.2. Slow the injection rate: Use a slow and steady injection rate (e.g., 1 µL/min) to minimize changes in intracranial pressure.[7]3. Ensure sterility: Use sterile reagents and aseptic techniques for preparing and handling all solutions for injection. |
Data Presentation
Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₈₄H₁₃₉F₃N₃₂O₂₃ | [2] |
| Molecular Weight | 2022.19 g/mol | [2][6] |
| Appearance | Powder | [2] |
| Storage (Powder) | -20°C for 2 years | [2][6] |
| Storage (in DMSO) | -80°C for 6 months, 4°C for 2 weeks | [2][6] |
Reported In Vivo Dosages for CNS Studies
| Animal Model | Administration Route | Dosage | Reference |
| Mouse | Intracerebroventricular (i.c.v.) | 10 nmol | [8] |
| Rat | Intracerebroventricular (i.c.v.) | 10 nmol | [9] |
| Mouse | Intrathecal (i.t.) | 1 and 10 nmol | [10] |
Experimental Protocols
Detailed Methodology for Intracerebroventricular (i.c.v.) Injection in Mice
This protocol provides a general guideline for i.c.v. injection of this compound in mice. Researchers should adapt this protocol to their specific experimental needs and adhere to all institutional animal care and use guidelines.
1. Preparation of this compound Solution:
-
Allow the this compound vial to equilibrate to room temperature for at least one hour before opening.[6]
-
Reconstitute the this compound powder in a minimal amount of sterile DMSO to create a concentrated stock solution.
-
Further dilute the stock solution with sterile, pyrogen-free saline or artificial cerebrospinal fluid (aCSF) to the desired final concentration. The final DMSO concentration should be minimized (ideally below 1%).
-
Vortex the final solution gently to ensure it is well-mixed.
2. Surgical Procedure:
-
Anesthetize the mouse using an appropriate anesthetic agent (e.g., isoflurane or a ketamine/xylazine cocktail).
-
Place the anesthetized mouse in a stereotaxic frame.
-
Shave the scalp and sterilize the area with an antiseptic solution.
-
Make a midline incision on the scalp to expose the skull.
-
Identify the bregma and lambda landmarks on the skull.[7]
-
Drill a small burr hole at the desired coordinates for the lateral ventricle. Typical coordinates relative to bregma are: Anteroposterior (AP): -0.25 mm; Mediolateral (ML): ±1.0 mm; Dorsoventral (DV): -2.5 mm. These coordinates may need to be adjusted based on the age and strain of the mouse.[7]
3. Injection:
-
Load a Hamilton syringe with the prepared this compound solution.
-
Mount the syringe on the stereotaxic arm and slowly lower the needle through the burr hole to the target DV coordinate.
-
Infuse the solution at a slow, controlled rate (e.g., 1 µL/min) using a microinjection pump.[7]
-
After the infusion is complete, leave the needle in place for an additional 2-5 minutes to prevent backflow upon withdrawal.[7][11]
-
Slowly retract the needle.
-
Suture the scalp incision.
4. Post-operative Care:
-
Monitor the animal closely until it has fully recovered from anesthesia.
-
Provide appropriate post-operative analgesia as recommended by your institution's veterinary staff.
-
House the animals individually after surgery to prevent injury.
Quantification of this compound in Brain Tissue (General Approach)
Direct quantification of this compound in brain tissue is challenging and typically requires specialized analytical techniques. A common approach involves:
1. Brain Tissue Homogenization:
-
Euthanize the animal at the desired time point post-injection.
-
Perfuse transcardially with ice-cold saline to remove blood from the brain.
-
Dissect the brain and specific regions of interest.
-
Homogenize the tissue in an appropriate buffer.
2. Sample Extraction:
-
Perform a protein precipitation or solid-phase extraction to remove larger molecules and interfering substances from the brain homogenate.
3. LC-MS/MS Analysis:
-
Use Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to separate and quantify this compound. This technique offers high sensitivity and specificity for peptide analysis.
-
A stable isotope-labeled internal standard of UFP-101 would be required for accurate quantification.
Alternatively, as this compound contains a trifluoroacetic acid counter-ion, it may be possible to quantify its presence in tissue samples using fluorine-19 nuclear magnetic resonance (¹⁹F NMR), which can detect the fluorine atoms in TFA.[12]
Mandatory Visualizations
Caption: NOP Receptor Signaling and this compound Inhibition.
Caption: Experimental Workflow for i.c.v. Delivery of this compound.
References
- 1. Delivery of Therapeutic Agents Through Intracerebroventricular (ICV) and Intravenous (IV) Injection in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound|CAS |DC Chemicals [dcchemicals.com]
- 3. UFP‐101, a Peptide Antagonist Selective for the Nociceptin/Orphanin FQ Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. UFP-101, a peptide antagonist selective for the nociceptin/orphanin FQ receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound [myskinrecipes.com]
- 6. This compound|COA [dcchemicals.com]
- 7. An optimized intracerebroventricular injection of CD4+ T cells into mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antidepressant-like effects of the nociceptin/orphanin FQ receptor antagonist UFP-101: new evidence from rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of [Nphe1, Arg14, Lys15] N/OFQ-NH2 (UFP-101), a potent NOP receptor antagonist, on molecular, cellular and behavioural alterations associated with chronic mild stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pharma.uzh.ch [pharma.uzh.ch]
- 11. Free-Hand Intracerebroventricular Injections in Mice [jove.com]
- 12. Rapid quantification of inflammation in tissue samples using perfluorocarbon emulsion and fluorine-19 nuclear magnetic resonance - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Comparison of NOP Receptor Antagonists: UFP-101 TFA vs. J-113397
In the landscape of nociceptin/orphanin FQ (NOP) receptor research, the selection of a suitable antagonist is critical for elucidating the physiological roles of this unique opioid receptor system and for the development of novel therapeutics. Among the available tools, the peptide antagonist UFP-101 TFA and the non-peptide antagonist J-113397 are two of the most widely utilized and characterized compounds. This guide provides a comprehensive, data-driven comparison of their pharmacological properties to aid researchers, scientists, and drug development professionals in making informed decisions for their experimental needs.
At a Glance: Key Pharmacological Parameters
| Parameter | This compound | J-113397 |
| Chemical Nature | Peptide ([Nphe¹,Arg¹⁴,Lys¹⁵]N/OFQ-NH₂) | Non-peptide (Benzimidazolone derivative) |
| Binding Affinity (pKi/Ki) | pKi: 10.24 (human NOP)[1][2] | Ki: 1.8 nM (human NOP), 1.1 nM (mouse NOP)[3] |
| Selectivity | >3000-fold over μ, δ, and κ opioid receptors[1][2] | ~555-fold over μ, >5555-fold over δ, ~355-fold over κ[3] |
| Mechanism of Action | Competitive Antagonist[1] | Competitive Antagonist[3] |
In Vitro Performance: A Quantitative Comparison
The antagonistic properties of this compound and J-113397 have been extensively evaluated in a variety of in vitro functional assays. The data below, gathered from studies utilizing Chinese Hamster Ovary (CHO) cells expressing the human NOP receptor, highlight their potency in inhibiting agonist-stimulated signaling.
| Assay | This compound | J-113397 |
| GTPγS Binding Assay (pA₂ / IC₅₀) | pA₂: 8.4 - 9.0[4] | IC₅₀: 5.3 nM[3] |
| cAMP Accumulation Assay | Competitive antagonist[5] | Competitive antagonist[3] |
Note: pA₂ is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. A higher pA₂ value indicates greater antagonist potency. IC₅₀ represents the concentration of an antagonist that inhibits 50% of the agonist's maximal response.
In Vivo Activity: Preclinical Evidence
Both this compound and J-113397 have demonstrated efficacy in various animal models, underscoring their utility in investigating the in vivo functions of the NOP receptor system.
This compound:
-
Exhibits antidepressant-like effects in the mouse forced swimming test and tail suspension test.[1][6]
-
Reduces microvascular inflammation in response to lipopolysaccharide in vivo.
-
Antagonizes spinal antinociceptive effects of N/OFQ in behavioral and electrophysiological studies in mice.[7]
J-113397:
-
Dose-dependently inhibits hyperalgesia induced by intracerebroventricular administration of N/OFQ in the mouse tail-flick test.[3]
-
Shows potential in attenuating experimental Parkinsonism, particularly in combination with L-DOPA.[8]
-
Has been used to demonstrate that the NOP receptor mediates the anti-analgesic effects of certain mixed agonist-antagonist opioids.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and the experimental context in which these antagonists are evaluated, the following diagrams are provided.
Detailed Experimental Protocols
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of this compound or J-113397 for the NOP receptor.
Materials:
-
Cell membranes from CHO cells stably expressing the human NOP receptor.
-
Radioligand: [³H]Nociceptin or a suitable labeled NOP antagonist.
-
Test compounds: this compound or J-113397 at various concentrations.
-
Non-specific binding control: A high concentration of unlabeled N/OFQ (e.g., 1 µM).
-
Assay buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.5% polyethyleneimine.
-
Scintillation cocktail and a liquid scintillation counter.
Procedure:
-
In a 96-well plate, combine the cell membranes (10-20 µg protein), radioligand (at a concentration near its Kd), and varying concentrations of the test compound (this compound or J-113397) or the non-specific binding control in the assay buffer.
-
Incubate the plate for 60 minutes at room temperature with gentle agitation to reach binding equilibrium.
-
Terminate the reaction by rapid filtration through the pre-soaked glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Transfer the filters to scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
[³⁵S]GTPγS Binding Assay
Objective: To functionally assess the antagonist activity of this compound or J-113397 by measuring their ability to inhibit agonist-stimulated G-protein activation.
Materials:
-
Cell membranes from CHO cells expressing the human NOP receptor.
-
[³⁵S]GTPγS.
-
GDP.
-
A NOP receptor agonist (e.g., N/OFQ).
-
Test compounds: this compound or J-113397 at various concentrations.
-
Assay buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
Unlabeled GTPγS for determining non-specific binding.
Procedure:
-
Pre-incubate the cell membranes (10-20 µg protein) with GDP (typically 10-30 µM) in the assay buffer on ice.
-
In a 96-well plate, add the membrane/GDP mixture, the NOP agonist at a concentration that elicits a submaximal response (e.g., EC₈₀), and varying concentrations of the antagonist (this compound or J-113397).
-
Initiate the reaction by adding [³⁵S]GTPγS (typically 0.05-0.1 nM).
-
Incubate the plate at 30°C for 60 minutes with gentle shaking.
-
Terminate the assay by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold wash buffer.
-
Quantify the filter-bound radioactivity by scintillation counting.
-
Plot the percentage of inhibition of agonist-stimulated [³⁵S]GTPγS binding against the antagonist concentration to determine the IC₅₀ value. For competitive antagonists, a Schild analysis can be performed by measuring the rightward shift of the agonist dose-response curve in the presence of different antagonist concentrations to determine the pA₂ value.[3]
cAMP Accumulation Assay
Objective: To measure the ability of this compound or J-113397 to block the agonist-induced inhibition of adenylyl cyclase activity.
Materials:
-
Whole CHO cells expressing the human NOP receptor.
-
A phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Forskolin or another adenylyl cyclase activator.
-
A NOP receptor agonist (e.g., N/OFQ).
-
Test compounds: this compound or J-113397 at various concentrations.
-
A commercial cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).
Procedure:
-
Plate the cells in a 96-well or 384-well plate and allow them to adhere.
-
Pre-treat the cells with the phosphodiesterase inhibitor (IBMX) for a short period.
-
Add varying concentrations of the antagonist (this compound or J-113397) to the cells.
-
Add the NOP agonist at a fixed concentration.
-
Stimulate adenylyl cyclase with forskolin.
-
Incubate for a specified time (e.g., 30 minutes) at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels according to the instructions of the chosen cAMP assay kit.
-
The antagonist activity is determined by its ability to reverse the agonist-induced decrease in forskolin-stimulated cAMP levels. Data are analyzed to determine the IC₅₀ or pA₂ values.
Conclusion
Both this compound and J-113397 are potent and selective NOP receptor antagonists, each with a substantial body of literature supporting their use.
-
This compound , as a peptide, offers high affinity and selectivity. Its utility has been demonstrated in a range of in vivo models, particularly in studies related to mood and inflammation. However, as with most peptide-based ligands, its pharmacokinetic properties, such as stability and blood-brain barrier penetration, may be a consideration for certain in vivo applications. The presence of Trifluoroacetic acid (TFA) as a counter-ion is a result of the purification process and is a common feature of synthetic peptides. While generally not a concern for in vitro assays, researchers should be aware of potential, though rare, off-target effects of TFA in sensitive biological systems.
-
J-113397 , being a non-peptide small molecule, generally possesses more favorable pharmacokinetic properties for systemic administration and CNS studies. It was the first potent and selective non-peptidyl NOP antagonist to be discovered and has been instrumental in a wide array of in vivo studies, from pain to neurodegenerative disease models.[3]
The choice between this compound and J-113397 will ultimately depend on the specific requirements of the experiment, including the desired route of administration, the biological system under investigation, and the need for a peptide versus a non-peptide pharmacological tool. This guide provides the foundational data to assist in making that selection.
References
- 1. rndsystems.com [rndsystems.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. UFP‐101, a Peptide Antagonist Selective for the Nociceptin/Orphanin FQ Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of the first potent and selective small molecule opioid receptor-like (ORL1) antagonist: 1-[(3R,4R)-1-cyclooctylmethyl-3- hydroxymethyl-4-piperidyl]-3-ethyl-1, 3-dihydro-2H-benzimidazol-2-one (J-113397) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Activities of mixed NOP and μ-opioid receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
UFP-101 TFA: A Comparative Guide to a Potent and Selective NOP Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of UFP-101 TFA with other peptide nociceptin/orphanin FQ (NOP) receptor antagonists, supported by experimental data. This compound has emerged as a highly potent and selective tool for investigating the physiological and pathological roles of the NOP receptor system.
Performance Comparison of Peptide NOP Antagonists
This compound distinguishes itself from other peptide NOP antagonists primarily through its high binding affinity and potency. The introduction of the [Arg14,Lys15] substitution into the [Nphe1]N/OFQ(1-13)NH2 template significantly enhances its pharmacological profile.
| Compound | Binding Affinity (pKi) | Functional Potency (pA2) | Selectivity vs. Classical Opioid Receptors (MOP, DOP, KOP) | Reference(s) |
| This compound | 10.24 | 8.4 - 9.1 | >3000-fold | [1][2][3] |
| [Nphe1]N/OFQ(1-13)NH2 | ~8.0 | 6.0 - 7.33 | High | [1][4][5] |
| Ac-RYYRIK-NH2 | Not Reported | 6.00 | Not Reported | [5] |
| Hybrid 13a | Ki (nM): 47 ± 9 | 6.25 ± 0.25 | Moderate | [5] |
| Hybrid 13b | Ki (nM): 27 ± 3 | 6.01 ± 0.02 | Moderate | [5] |
| Hybrid 13c | Ki (nM): 38 ± 4 | 6.25 ± 0.25 | Moderate | [5] |
| Hybrid 13d | Ki (nM): 47 ± 9 | 6.01 ± 0.02 | Moderate | [5] |
Table 1: Comparative Quantitative Data for Peptide NOP Antagonists. This table summarizes the binding affinity (pKi or Ki) and functional potency (pA2) of this compound and other peptide NOP antagonists. Higher pKi and pA2 values indicate greater affinity and potency, respectively.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the NOP receptor signaling cascade and the experimental workflows typically employed to characterize NOP receptor antagonists like this compound.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Radioligand Binding Assay (for Ki Determination)
This assay measures the affinity of a ligand for a receptor by quantifying the displacement of a radiolabeled ligand.
Materials:
-
Cell membranes expressing the NOP receptor (e.g., from CHO-hNOP cells)
-
Radioligand (e.g., [³H]UFP-101 or [³H]N/OFQ)
-
Unlabeled NOP antagonist (e.g., this compound) for competition
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4
-
96-well filter plates
-
Scintillation cocktail and counter
Procedure:
-
Incubation: In a 96-well plate, incubate cell membranes (50-100 µg protein/well) with a fixed concentration of radioligand and varying concentrations of the unlabeled antagonist.
-
Equilibration: Allow the binding to reach equilibrium by incubating for 60-90 minutes at room temperature.
-
Filtration: Rapidly filter the incubation mixture through the filter plates to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Quantification: After drying the filters, add scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: The concentration of the antagonist that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
[³⁵S]GTPγS Binding Assay (for Functional Potency - pA2 Determination)
This functional assay measures the activation of G-proteins coupled to the NOP receptor. Antagonists will inhibit the agonist-stimulated binding of [³⁵S]GTPγS.
Materials:
-
Cell membranes from cells expressing the NOP receptor (e.g., CHO-hNOP)
-
[³⁵S]GTPγS
-
GDP
-
NOP receptor agonist (e.g., N/OFQ)
-
NOP receptor antagonist (e.g., this compound)
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4
-
96-well filter plates
-
Scintillation cocktail and counter
Procedure:
-
Pre-incubation: Pre-incubate cell membranes with varying concentrations of the antagonist for 15-30 minutes at 30°C in the assay buffer containing GDP.
-
Agonist Stimulation: Add a fixed concentration of the NOP agonist to stimulate G-protein activation.
-
Initiation of Reaction: Add [³⁵S]GTPγS to initiate the binding reaction and incubate for 60 minutes at 30°C.
-
Termination and Filtration: Terminate the reaction by rapid filtration through the filter plates.
-
Washing: Wash the filters with ice-cold assay buffer.
-
Quantification: Measure the radioactivity on the filters using a scintillation counter.
-
Data Analysis (Schild Analysis):
-
Generate dose-response curves for the agonist in the absence and presence of different concentrations of the antagonist.
-
Calculate the dose ratio (DR), which is the ratio of the EC50 of the agonist in the presence of the antagonist to the EC50 in the absence of the antagonist.
-
Create a Schild plot by graphing log(DR-1) versus the logarithm of the molar concentration of the antagonist.
-
The pA2 value is the x-intercept of the Schild plot, which represents the negative logarithm of the antagonist concentration that produces a 2-fold shift in the agonist's dose-response curve. A slope of the regression line close to 1 is indicative of competitive antagonism.[6]
-
Conclusion
This compound is a valuable pharmacological tool for researchers studying the NOP receptor system. Its high potency, selectivity, and competitive antagonist nature make it a superior choice for elucidating the roles of the NOP receptor in various physiological and pathological processes. The experimental protocols and workflows provided in this guide offer a framework for the characterization and comparison of NOP receptor antagonists.
References
- 1. Glaxo Wellcome and Science - Global [pdg.cnb.uam.es]
- 2. Taking The Time To Study Competitive Antagonism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. UFP-101-A Peptide Antagonist - Creative Peptides [creative-peptides.com]
- 4. research.unipd.it [research.unipd.it]
- 5. Bifunctional Peptide-Based Opioid Agonist–Nociceptin Antagonist Ligands for Dual Treatment of Acute and Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. derangedphysiology.com [derangedphysiology.com]
Validating UFP-101 TFA Specificity: A Comparative Guide Using Knockout Mice
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of UFP-101 TFA's performance against other alternatives, supported by experimental data, to validate its specificity for the Nociceptin/Orphanin FQ (N/OFQ) peptide (NOP) receptor. The use of NOP receptor knockout (KO) mice serves as the gold standard for confirming the on-target effects of this potent and selective antagonist.
Unveiling the Specificity of this compound
This compound is a highly selective antagonist for the NOP receptor, a G protein-coupled receptor involved in a wide array of physiological and pathological processes, including pain, mood, and addiction.[1][2] Validating the specificity of pharmacological tools like this compound is paramount to ensure that observed effects are indeed mediated by the intended target and not due to off-target interactions. The most rigorous approach for this validation is the use of knockout animals, where the target receptor has been genetically deleted. If this compound is truly specific for the NOP receptor, its effects should be absent in NOP receptor KO mice.
Comparative Data: this compound vs. Other NOP Antagonists in Wild-Type and NOP KO Mice
The following table summarizes quantitative data from key studies, comparing the effects of this compound and other NOP receptor antagonists in wild-type (WT) and NOP receptor knockout (KO) mice across various behavioral and electrophysiological assays.
| Compound | Assay | Animal Model | Dose/Concentration | Effect in Wild-Type (WT) | Effect in NOP Receptor Knockout (KO) | Reference |
| This compound | Tail Suspension Test | Swiss Mice | 10 nmol, i.c.v. | Reduced immobility time from 179±11 s to 111±10 s | No significant difference in baseline immobility compared to WT (KO: 75±11 s vs. WT: 144±17 s) | [3] |
| This compound | Tail Withdrawal Assay | C57BL/6J Mice | 10 nmol, i.t. | Prevented N/OFQ-induced antinociception | N/OFQ had no effect, thus UFP-101 effect could not be assessed | [4] |
| This compound | Patch-Clamp on Spinal Cord Dorsal Horn Neurons | C57BL/6J Mice | 1 µM | Reversed N/OFQ-induced reduction of EPSC (pA2 value of 6.44) | N/OFQ had no effect on EPSC | [4] |
| J-113397 | [³⁵S]GTPγS Binding Assay | Mouse Brain Membranes | IC₅₀ = 7.6 nM | Antagonized N/OFQ-stimulated binding | No N/OFQ-stimulated binding to antagonize | [5] |
| [Nphe¹]N/OFQ(1-13)NH₂ | Antinociception Assay | Wild-Type and NOP KO Mice | Not specified | Produced antinociceptive effects | Antinociceptive effects were absent | [6] |
Experimental Protocols
Below are detailed methodologies for the key experiments cited in this guide.
Tail Suspension Test
The tail suspension test is a behavioral assay used to screen for antidepressant-like activity.
-
Animals: Male Swiss mice are used.
-
Apparatus: Mice are individually suspended by their tail from a ledge using adhesive tape, at a height of approximately 50 cm from the floor.
-
Procedure: The duration of immobility is recorded over a 6-minute period. Immobility is defined as the absence of any limb or body movements, except for those required for respiration.
-
Drug Administration: this compound or vehicle is administered intracerebroventricularly (i.c.v.) 20 minutes before the test.
Tail Withdrawal Assay (Tail Immersion Test)
This assay is used to measure nociceptive responses to thermal stimuli.
-
Animals: Male C57BL/6J mice (both wild-type and NOP receptor knockout) are used.
-
Apparatus: A water bath maintained at a constant temperature of 52°C.
-
Procedure: The distal third of the mouse's tail is immersed in the hot water, and the latency to tail withdrawal is measured. A cut-off time (e.g., 15 seconds) is implemented to prevent tissue damage.
-
Drug Administration: N/OFQ and/or this compound are administered intrathecally (i.t.).
Whole-Cell Patch-Clamp Recordings in Spinal Cord Dorsal Horn
This electrophysiological technique is used to measure synaptic currents in individual neurons.
-
Tissue Preparation: Transverse slices (300-400 µm thick) of the lumbar spinal cord are prepared from adult mice.
-
Recording: Whole-cell patch-clamp recordings are obtained from neurons in lamina II of the dorsal horn.
-
Stimulation: Excitatory postsynaptic currents (EPSCs) are evoked by electrical stimulation of the dorsal root.
-
Drug Application: N/OFQ and this compound are bath-applied to the spinal cord slices to assess their effects on synaptic transmission.
Visualizing the Pathways and Workflow
To further clarify the concepts discussed, the following diagrams were generated using Graphviz.
Caption: NOP Receptor Signaling Pathway.
Caption: Experimental Workflow for Specificity Validation.
Caption: Logical Comparison of this compound Effects.
Conclusion
The consistent observation that the effects of this compound are present in wild-type mice but absent in NOP receptor knockout mice provides compelling evidence for its high specificity. This validation is crucial for the confident interpretation of experimental results and for the advancement of research into the therapeutic potential of NOP receptor modulation. The data and protocols presented in this guide offer a framework for researchers to critically evaluate and utilize this compound as a precise tool in their studies.
References
- 1. UFP-101, a peptide antagonist selective for the nociceptin/orphanin FQ receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. UFP‐101, a Peptide Antagonist Selective for the Nociceptin/Orphanin FQ Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antidepressant-like effects of the nociceptin/orphanin FQ receptor antagonist UFP-101: new evidence from rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. UFP-101 antagonizes the spinal antinociceptive effects of nociceptin/orphanin FQ: behavioral and electrophysiological studies in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro inhibitory effects of J-113397 on nociceptin/orphanin FQ-stimulated - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to the Co-Administration of UFP-101 TFA and Naloxone for Researchers
This guide provides a comprehensive comparison of the pharmacological effects of UFP-101 trifluoroacetate (TFA), a selective Nociceptin/Orphanin FQ (N/OFQ) peptide (NOP) receptor antagonist, and naloxone, a competitive µ-opioid receptor (MOR) antagonist, with a focus on their potential co-administration in a research setting. This document is intended for researchers, scientists, and drug development professionals interested in the distinct and potentially interactive roles of the NOP and MOR systems in various physiological and pathological processes.
Introduction: Distinct Mechanisms of Action
UFP-101 TFA and naloxone are both opioid receptor antagonists but target different receptor subtypes, leading to distinct pharmacological profiles. UFP-101 is a potent and selective antagonist of the NOP receptor, the fourth member of the opioid receptor family.[1][2] In contrast, naloxone is a well-established competitive antagonist at the classical µ-opioid receptor (MOR), with lower affinity for κ- and δ-opioid receptors.[3][4] This fundamental difference in receptor selectivity dictates their individual effects and the predicted outcome of their co-administration.
Experimental evidence strongly suggests that the actions of UFP-101 are not mediated by classical opioid receptors. For instance, the spinal antinociceptive effects of N/OFQ are prevented by UFP-101 but not by naloxone.[5] Conversely, the antinociceptive effects of the MOR agonist endomorphin-1 are blocked by naloxone but not by UFP-101.[5] This highlights the independent nature of their primary mechanisms of action.
Comparative Pharmacological Data
While direct in-vivo studies detailing the co-administration of this compound and naloxone are limited, a comparison of their individual pharmacological properties provides insight into their potential combined effects. The following tables summarize key in-vitro and in-vivo data for each compound.
Table 1: In-Vitro Receptor Binding and Functional Activity
| Compound | Receptor Target | Binding Affinity (pKi) | Functional Activity | Key Findings |
| This compound | NOP Receptor | 10.24[2] | Competitive Antagonist[6] | Displays >3000-fold selectivity over µ, δ, and κ opioid receptors.[2] Effectively antagonizes N/OFQ-induced effects in various assays.[6] |
| Naloxone | µ-Opioid Receptor | High affinity (~1 nM)[3] | Competitive Antagonist/Inverse Agonist[4] | Competitively displaces opioid agonists from the MOR.[3] Can precipitate withdrawal in opioid-dependent subjects. |
Table 2: In-Vivo Behavioral and Physiological Effects
| Compound | Animal Model | Assay | Route of Administration | Key Findings |
| This compound | Mice, Rats | Tail Suspension Test, Forced Swimming Test | Intracerebroventricular (i.c.v.) | Exhibits antidepressant-like effects.[7] |
| Mice | Tail Withdrawal Assay | Intrathecal (i.t.) | Prevents N/OFQ-induced antinociception.[5] | |
| Naloxone | Mice | Tail Withdrawal Assay | Not specified | Blocks antinociceptive effect of MOR agonists.[5] |
| Opioid-dependent individuals | Various | Intravenous, Intramuscular, Intranasal | Rapidly reverses opioid overdose effects.[3][4] Can induce withdrawal symptoms.[8] |
Signaling Pathways and Experimental Workflows
The distinct signaling pathways activated by the NOP and MOR systems are crucial to understanding the effects of their respective antagonists.
Signaling Pathways
The following diagrams illustrate the generalized signaling pathways for the NOP and MOR receptors and the points of intervention for UFP-101 and naloxone.
Experimental Workflows
The following diagrams outline typical experimental workflows for assessing the effects of UFP-101 and naloxone.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of UFP-101 and naloxone.
Opioid Receptor Binding Assay
Objective: To determine the binding affinity of UFP-101 and naloxone to NOP and MOR receptors, respectively.
Materials:
-
Cell membranes prepared from CHO cells stably expressing human NOP or MOR receptors.
-
Radioligand (e.g., [³H]N/OFQ for NOP, [³H]DAMGO for MOR).
-
This compound and naloxone hydrochloride.
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubate cell membranes (10-20 µg protein) with a fixed concentration of radioligand and varying concentrations of the unlabeled competitor (UFP-101 or naloxone).
-
Incubate at room temperature for a defined period (e.g., 60-90 minutes).
-
Terminate the binding reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the IC₅₀ values (concentration of competitor that inhibits 50% of specific binding) and subsequently the Ki (inhibition constant) values using the Cheng-Prusoff equation.
In-Vivo Nociception Assay: Hot Plate Test
Objective: To assess the effects of UFP-101, naloxone, and their co-administration on thermal pain perception in rodents.
Materials:
-
Hot plate apparatus with adjustable temperature.
-
Male Swiss Webster mice (or other suitable strain).
-
This compound, naloxone hydrochloride, and vehicle (e.g., saline).
-
Syringes for administration (e.g., intracerebroventricular or intraperitoneal).
Procedure:
-
Acclimatize the animals to the testing room and handling for several days prior to the experiment.
-
On the test day, determine the baseline latency for each mouse to respond to the hot plate (e.g., set at 55 ± 0.5°C) by licking a hind paw or jumping. A cut-off time (e.g., 30 seconds) should be established to prevent tissue damage.
-
Administer the test compounds (vehicle, UFP-101, naloxone, or a combination of UFP-101 and naloxone) via the desired route.
-
At predetermined time points post-administration (e.g., 15, 30, 60, 90 minutes), place the mouse back on the hot plate and record the response latency.
-
Data are often expressed as the percentage of maximum possible effect (%MPE).
Discussion and Future Directions
The available evidence strongly indicates that this compound and naloxone act on distinct receptor systems, the NOP and MOR systems, respectively. Therefore, in a co-administration scenario, it is anticipated that each antagonist will selectively block the effects mediated by its respective receptor. For example, co-administration would be expected to block both N/OFQ-induced and morphine-induced effects simultaneously.
Future research should focus on direct in-vivo studies investigating the co-administration of UFP-101 and naloxone in various models. Key areas of interest include:
-
Pain Perception: Investigating the combined effect on different pain modalities (e.g., thermal, mechanical, neuropathic).
-
Opioid Withdrawal: Determining if UFP-101 can modulate the severity of naloxone-precipitated opioid withdrawal, a critical aspect for addiction research.
-
Respiratory Function: Assessing the combined impact on opioid-induced respiratory depression, a primary concern in opioid overdose.
By elucidating the interactions, or lack thereof, between the NOP and MOR antagonist pathways, researchers can gain a more nuanced understanding of the complex opioid system and identify novel therapeutic strategies for pain, addiction, and other neurological disorders.
References
- 1. Frontiers | Fact vs. fiction: naloxone in the treatment of opioid-induced respiratory depression in the current era of synthetic opioids [frontiersin.org]
- 2. Co-administration of opioid agonists and antagonists in addiction and pain medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Activities of mixed NOP and μ-opioid receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. meliordiscovery.com [meliordiscovery.com]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Blockade of 5-Hydroxytryptamine 2A Receptor Attenuates Precipitation of Naloxone-Induced Withdrawal Symptoms in Opioid-Exposed Mice [frontiersin.org]
- 8. research.unipd.it [research.unipd.it]
Confirming NOP Receptor Blockade by UFP-101 TFA: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of UFP-101 TFA with other common nociceptin/orphanin FQ (NOP) receptor antagonists. The information presented herein is supported by experimental data to assist researchers in selecting the most appropriate tool for their studies on the NOP receptor system.
This compound is a potent and highly selective competitive antagonist of the NOP receptor, a G protein-coupled receptor involved in a wide range of physiological and pathological processes, including pain, mood, and addiction. Its robust pharmacological profile makes it a valuable tool for investigating the therapeutic potential of NOP receptor modulation.
Comparative Analysis of NOP Receptor Antagonists
The efficacy and selectivity of this compound are best understood when compared with other well-characterized NOP receptor antagonists, such as the non-peptide antagonist J-113397 and the potent selective antagonist SB-612111. The following tables summarize the quantitative data from various in vitro assays.
Table 1: Binding Affinity (Ki) at Human Opioid Receptors
| Compound | NOP (Ki, nM) | MOP (Ki, nM) | KOP (Ki, nM) | DOP (Ki, nM) | NOP Selectivity (fold vs. MOP/KOP/DOP) |
| This compound | ~0.058 (pKi 10.24)[1][2] | >10,000 | >10,000 | >10,000 | >170,000 |
| J-113397 | 1.8[3] | 1000[3] | 640[3] | >10,000[3] | ~355-555 |
| SB-612111 | 0.33 | 57.6 | 160.5 | 2109 | ~175 / ~486 / ~6391 |
Table 2: Functional Antagonist Potency (pA2)
| Compound | Assay Type | Agonist | pA2 Value | Reference |
| UFP-101 | GTPγS Binding | N/OFQ | 8.4 - 9.0 | |
| J-113397 | Inwardly Rectifying K+ Current | N/OFQ | 8.37[4] | [4] |
NOP Receptor Signaling Pathway
Activation of the NOP receptor by its endogenous ligand, nociceptin/orphanin FQ (N/OFQ), initiates a cascade of intracellular signaling events. As a Gi/o-coupled receptor, its activation primarily leads to the inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP) levels. The dissociated Gβγ subunits can also modulate the activity of various ion channels and other effector proteins. This compound acts by competitively blocking the binding of N/OFQ to the receptor, thereby preventing the initiation of these downstream signals.
Caption: NOP Receptor Signaling Pathway and UFP-101 Blockade.
Experimental Protocols
Detailed methodologies for key experiments are provided below to allow for replication and validation of findings.
Radioligand Binding Assay
This assay is used to determine the binding affinity of a compound for the NOP receptor.
Experimental Workflow:
Caption: Radioligand Binding Assay Workflow.
Materials and Reagents:
-
Cell Membranes: Membranes prepared from Chinese Hamster Ovary (CHO) cells stably expressing the human NOP receptor (CHO-hNOP).
-
Radioligand: [³H]Nociceptin/Orphanin FQ ([³H]N/OFQ).
-
Competitor Ligand: this compound and other test compounds.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail.
Procedure:
-
Membrane Preparation: CHO-hNOP cells are harvested, homogenized in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4 with protease inhibitors), and centrifuged to pellet the membranes. The membrane pellet is washed and resuspended in assay buffer.
-
Assay Setup: In a 96-well plate, incubate CHO-hNOP cell membranes (10-20 µg protein/well) with a fixed concentration of [³H]N/OFQ and varying concentrations of the competitor ligand (e.g., this compound).
-
Incubation: Incubate the plate at 25°C for 60 minutes.
-
Filtration: Terminate the reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the IC50 value from the competition curve and calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation.
[³⁵S]GTPγS Binding Assay
This functional assay measures the G-protein activation following receptor stimulation and is used to determine the agonist or antagonist nature of a compound.
Experimental Workflow:
Caption: [³⁵S]GTPγS Binding Assay Workflow.
Materials and Reagents:
-
Cell Membranes: CHO-hNOP cell membranes.
-
Radioligand: [³⁵S]GTPγS.
-
Nucleotide: Guanosine 5'-diphosphate (GDP).
-
Agonist: Nociceptin/Orphanin FQ (N/OFQ).
-
Antagonist: this compound.
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
Procedure:
-
Assay Setup: In a 96-well plate, incubate CHO-hNOP cell membranes (5-10 µg protein/well) with GDP (typically 10 µM) and the test compound (agonist or antagonist). For antagonist characterization, varying concentrations of the antagonist are pre-incubated before adding a fixed concentration of the agonist.
-
Initiation of Reaction: Initiate the binding reaction by adding [³⁵S]GTPγS (typically 0.05-0.1 nM).
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Filtration and Washing: Terminate the reaction and wash the filters as described in the radioligand binding assay protocol.
-
Quantification: Measure the bound [³⁵S]GTPγS using a liquid scintillation counter.
-
Data Analysis: For antagonists, the data is analyzed using Schild regression to determine the pA2 value, which is a measure of the antagonist's potency. A slope of 1 in the Schild plot indicates competitive antagonism.
Conclusion
This compound demonstrates exceptional potency and selectivity as a competitive antagonist for the NOP receptor. Its high affinity and superior selectivity profile compared to other antagonists like J-113397 and SB-612111 make it an invaluable research tool for elucidating the physiological and pathological roles of the NOP receptor system. The provided experimental protocols offer a framework for researchers to independently verify and expand upon these findings.
References
- 1. UFP-101, a peptide antagonist selective for the nociceptin/orphanin FQ receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. In vitro and in vivo pharmacological characterization of J-113397, a potent and selective non-peptidyl ORL1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CompB (J-113397), selectively and competitively antagonizes nociceptin activation of inwardly rectifying K(+) channels in rat periaqueductal gray slices - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to NOP Receptor Antagonists: UFP-101 TFA vs. [Nphe1]N/OFQ(1-13)NH2
For researchers and professionals in drug development, the selection of appropriate pharmacological tools is paramount for advancing the understanding of physiological systems and discovering novel therapeutics. This guide provides a detailed, objective comparison of two peptidergic antagonists of the Nociceptin/Orphanin FQ (N/OFQ) peptide (NOP) receptor: UFP-101 TFA and [Nphe1]N/OFQ(1-13)NH2.
UFP-101 is a potent and selective NOP receptor antagonist.[1][2] It was developed by incorporating the [Nphe1] modification, which confers antagonist properties, into a backbone containing [Arg14,Lys15] substitutions, known to increase potency and duration of action.[1][2] [Nphe1]N/OFQ(1-13)NH2 is the parent compound from which UFP-101 was derived and represents an earlier generation of selective NOP receptor antagonists.[3][4] This guide will delve into their performance based on experimental data, detail the methodologies used in key experiments, and illustrate relevant biological pathways and workflows.
Quantitative Performance Data
The following tables summarize the binding affinity and antagonist potency of UFP-101 and [Nphe1]N/OFQ(1-13)NH2 from various in vitro assays.
Table 1: Receptor Binding Affinity
| Compound | Preparation | Radioligand | pKi | Ki (nM) | Selectivity vs. MOP, DOP, KOP |
| This compound | CHO-hNOP cell membranes | [3H]-N/OFQ | 10.24[5][6] | ~0.057 | >3000-fold[5][6] |
| [Nphe1]N/OFQ(1-13)NH2 | CHO-NOP cell membranes | [3H]-N/OFQ | 8.4[7] | ~4.0 | ~250-fold[3] |
Table 2: In Vitro Antagonist Potency
| Compound | Assay | Preparation | Agonist | pA2 |
| UFP-101 | GTPγS Binding | CHO-hNOP cell membranes | N/OFQ | 8.4 - 9.0[8] |
| Isolated Tissues (various) | Mouse, Rat, Guinea-pig | N/OFQ | 7.11 - 7.66[3] | |
| [Nphe1]N/OFQ(1-13)NH2 | GTPγS Binding | CHO-hNOP cell membranes | N/OFQ | 7.33[8] |
| Isolated Tissues (various) | Mouse, Rat, Guinea-pig | N/OFQ | 6.0 - 6.7[3] | |
| cAMP Accumulation | CHO-NOP cells | N/OFQ | 6.0[7] |
The data clearly indicates that UFP-101 possesses significantly higher binding affinity and antagonist potency at the NOP receptor compared to [Nphe1]N/OFQ(1-13)NH2.[9][10]
In Vivo Activity
Both compounds have been demonstrated to be active in vivo, where they antagonize the effects of N/OFQ. Notably, UFP-101 is reported to be more potent and have a longer duration of action than [Nphe1]N/OFQ(1-13)NH2 in animal models.[3][4] For instance, in the mouse tail withdrawal and locomotor activity assays, UFP-101 produced significant effects at doses where [Nphe1]N/OFQ(1-13)NH2 was inactive.[3]
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental approaches discussed, the following diagrams are provided.
Caption: NOP Receptor Signaling Pathway Antagonism.
Caption: General Experimental Workflow for NOP Antagonist Characterization.
Experimental Protocols
Below are detailed methodologies for key experiments cited in the comparison of UFP-101 and [Nphe1]N/OFQ(1-13)NH2.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound for the NOP receptor.
-
Membrane Preparation: Membranes are prepared from Chinese Hamster Ovary (CHO) cells stably expressing the human NOP receptor (CHO-hNOP).
-
Incubation: Cell membranes are incubated with a known concentration of a radiolabeled NOP receptor ligand (e.g., [3H]-N/OFQ) and varying concentrations of the competitor compound (UFP-101 or [Nphe1]N/OFQ(1-13)NH2).
-
Separation: The incubation is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Detection: The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
[35S]GTPγS Binding Assay
This functional assay measures the extent of G-protein activation following receptor stimulation and is used to determine the antagonist potency (pA2).
-
Membrane Preparation: Similar to the binding assay, membranes from CHO-hNOP cells are used.
-
Incubation: Membranes are incubated in a buffer containing GDP, the non-hydrolyzable GTP analog [35S]GTPγS, a NOP receptor agonist (e.g., N/OFQ) at a fixed concentration, and varying concentrations of the antagonist (UFP-101 or [Nphe1]N/OFQ(1-13)NH2).
-
Separation and Detection: The assay is terminated by rapid filtration, and the amount of bound [35S]GTPγS is quantified by scintillation counting.
-
Data Analysis: The ability of the antagonist to shift the concentration-response curve of the agonist to the right is measured. The pA2 value, which represents the negative logarithm of the molar concentration of the antagonist that requires a doubling of the agonist concentration to produce the same response, is determined using a Schild plot analysis. A slope of approximately 1 in the Schild regression indicates competitive antagonism.[8]
In Vivo Mouse Tail Withdrawal Assay
This assay assesses the antinociceptive effects of the NOP receptor antagonists.
-
Animal Preparation: Male ICR mice are used for the experiments.
-
Drug Administration: The antagonist (UFP-101 or [Nphe1]N/OFQ(1-13)NH2) is administered, typically via intracerebroventricular (i.c.v.) injection. In experiments testing the antagonism of N/OFQ effects, the antagonist is administered prior to the i.c.v. injection of N/OFQ.
-
Nociceptive Testing: At various time points after drug administration, a noxious thermal stimulus (e.g., radiant heat from a focused light beam) is applied to the tail of the mouse. The latency to withdraw the tail from the heat source is measured.
-
Data Analysis: The tail withdrawal latencies are recorded, and a cut-off time is typically used to prevent tissue damage. The data is often expressed as the percentage of maximal possible effect (%MPE) or as the area under the time-course curve (AUC). Statistical analysis is performed to compare the effects of the antagonist-treated groups with control groups. In studies of antagonism, the ability of the antagonist to prevent the pronociceptive effects of N/OFQ is evaluated.[3]
Conclusion
Both this compound and [Nphe1]N/OFQ(1-13)NH2 are valuable tools for investigating the N/OFQ-NOP receptor system. However, the experimental data consistently demonstrates that UFP-101 is a significantly more potent and selective NOP receptor antagonist with a longer duration of action in vivo.[3][4][10] This makes UFP-101 a superior choice for studies requiring robust and sustained blockade of NOP receptor signaling. The choice between these two antagonists will ultimately depend on the specific requirements of the experimental design, but for researchers seeking a high-potency, highly selective, and long-acting tool, this compound is the recommended option. It is important to note that as UFP-101 is supplied as a TFA salt, researchers should consider potential off-target effects of the TFA counter-ion in sensitive experimental systems.[11]
References
- 1. UFP-101, a peptide antagonist selective for the nociceptin/orphanin FQ receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. UFP‐101, a Peptide Antagonist Selective for the Nociceptin/Orphanin FQ Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [Nphe1,Arg14,Lys15]Nociceptin-NH2, a novel potent and selective antagonist of the nociceptin/orphanin FQ receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. digitalcommons.wustl.edu [digitalcommons.wustl.edu]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound|CAS |DC Chemicals [dcchemicals.com]
- 7. Characterization of [Nphe1]nociceptin(1-13)NH2, a new selective nociceptin receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 8. UFP-101, a high affinity antagonist for the nociceptin/orphanin FQ receptor: radioligand and GTPgamma(35)S binding studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. research.unipd.it [research.unipd.it]
- 10. iris.unife.it [iris.unife.it]
- 11. genscript.com [genscript.com]
Assessing the Selectivity of UFP-101 TFA: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the selectivity of a pharmacological tool is paramount. This guide provides a comprehensive comparison of UFP-101 TFA, a potent Nociceptin/Orphanin FQ (NOP) receptor antagonist, with other relevant compounds. Detailed experimental protocols and supporting data are presented to facilitate the objective assessment of this compound's performance in cell-based assays.
This compound is a highly potent and selective competitive antagonist of the NOP receptor, also known as the opioid receptor-like 1 (ORL-1) receptor.[1][2] It is recognized for its high affinity for the NOP receptor, with a reported pKi of 10.24, and demonstrates a remarkable selectivity of over 3000-fold for the NOP receptor compared to the classical opioid receptors (mu, delta, and kappa).[1][2] This high selectivity makes this compound a valuable tool for elucidating the physiological and pathological roles of the NOP receptor system.
Comparative Selectivity Profile
To contextualize the selectivity of this compound, this section compares its binding affinity with that of other commonly used NOP receptor antagonists, J-113397 and [Nphe1]N/OFQ(1–13)-NH2. The data, summarized in the table below, is derived from radioligand binding assays performed in Chinese Hamster Ovary (CHO) cells expressing the recombinant human NOP, mu, delta, or kappa opioid receptors.
| Compound | NOP (ORL-1) Ki (nM) | Mu Opioid Ki (nM) | Delta Opioid Ki (nM) | Kappa Opioid Ki (nM) | Selectivity (Fold) |
| This compound | ~0.058 (pKi=10.24) | >174 | >174 | >174 | >3000 vs. MOP/DOP/KOP |
| J-113397 | 1.8 | 1000 | >10000 | 640 | ~555 vs. MOP, >5555 vs. DOP, ~355 vs. KOP |
| [Nphe1]N/OFQ(1–13)-NH2 | ~4.0 (pKi=8.4) | - | - | - | Selective for NOP |
Experimental Protocols
Accurate assessment of compound selectivity relies on robust and well-defined experimental protocols. Below are detailed methodologies for radioligand binding and functional cAMP assays, commonly employed to characterize the interaction of ligands with the NOP receptor in cell lines.
Radioligand Binding Assay for NOP Receptor
This protocol is designed to determine the binding affinity (Ki) of a test compound, such as this compound, by measuring its ability to displace a radiolabeled ligand from the NOP receptor.
Cell Line: Chinese Hamster Ovary (CHO) cells stably expressing the human NOP receptor (CHO-hNOP).
Materials:
-
CHO-hNOP cell membranes
-
Radioligand: [³H]-Nociceptin or [³H]-UFP-101
-
Test Compound: this compound
-
Competitor Ligands: J-113397, [Nphe1]N/OFQ(1–13)-NH2
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4
-
96-well microplates
-
Glass fiber filters (e.g., Whatman GF/C)
-
Scintillation fluid
-
Liquid scintillation counter
Procedure:
-
Membrane Preparation: Prepare cell membranes from CHO-hNOP cells according to standard laboratory protocols. Determine the protein concentration of the membrane preparation.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
50 µL of assay buffer
-
50 µL of various concentrations of the test compound (this compound) or competitor ligands. For determining non-specific binding, use a high concentration of a non-labeled NOP ligand (e.g., 10 µM Nociceptin). For total binding, add 50 µL of assay buffer.
-
50 µL of radioligand (e.g., [³H]-Nociceptin) at a concentration near its Kd.
-
100 µL of the CHO-hNOP cell membrane preparation (typically 10-20 µg of protein).
-
-
Incubation: Incubate the plate at room temperature (or 30°C) for 60-90 minutes with gentle agitation.
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters pre-soaked in wash buffer using a cell harvester.
-
Washing: Wash the filters three times with 3 mL of ice-cold wash buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional cAMP Accumulation Assay
This assay measures the ability of a test compound to antagonize the agonist-induced inhibition of adenylyl cyclase, a key downstream signaling event of the NOP receptor.
Cell Line: CHO-hNOP cells.
Materials:
-
CHO-hNOP cells
-
Cell culture medium
-
Forskolin (an adenylyl cyclase activator)
-
NOP receptor agonist (e.g., Nociceptin)
-
Test Compound: this compound
-
cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based)
Procedure:
-
Cell Culture: Plate CHO-hNOP cells in a 96-well plate and grow to 80-90% confluency.
-
Pre-treatment: Pre-incubate the cells with various concentrations of the antagonist (this compound) for 15-30 minutes at 37°C.
-
Stimulation: Add a fixed concentration of the NOP agonist (e.g., EC80 of Nociceptin) in the presence of forskolin (typically 1-10 µM). The forskolin stimulates cAMP production, which is then inhibited by the NOP agonist.
-
Incubation: Incubate the plate for 15-30 minutes at 37°C.
-
Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions of the chosen cAMP assay kit.
-
Data Analysis:
-
Generate a concentration-response curve by plotting the cAMP concentration against the log concentration of the antagonist.
-
Determine the IC50 value of the antagonist.
-
Calculate the pA2 value, which represents the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.
-
Visualizing the Molecular Interactions and Experimental Design
To further aid in the understanding of this compound's mechanism and the experimental approaches to assess its selectivity, the following diagrams have been generated.
Caption: NOP receptor signaling pathway and the antagonistic action of this compound.
Caption: Workflow for determining antagonist binding affinity using a radioligand binding assay.
References
Safety Operating Guide
Navigating the Disposal of UFP-101 TFA: A Procedural Guide
Core Principles of UFP-101 TFA Disposal
Given the nature of its components, this compound should be handled as hazardous chemical waste. Peptides like UFP-101 may have biological activity, and Trifluoroacetic Acid is a corrosive substance. Therefore, it is imperative to avoid flushing this compound solutions down the drain or disposing of the solid material in regular solid waste.[1] The primary directive is to adhere to your institution's specific guidelines for chemical and hazardous waste disposal.[1] Consultation with your institution's Environmental Health and Safety (EHS) department is the most prudent course of action for any uncertainties.[1][2]
Quantitative Data Summary for Trifluoroacetic Acid (TFA)
The following table summarizes the key quantitative data for Trifluoroacetic Acid, a component of this compound.
| Property | Value |
| pH | 2 (100 g/L aq. sol) |
| Melting Point | -15 °C / 5 °F |
| Boiling Point | 72 °C / 161.6 °F @ 760 mmHg |
| Vapor Pressure | 107 mbar @ 25 °C |
| Relative Density | 1.535 |
Step-by-Step Disposal Protocol for this compound
The following experimental protocol outlines the recommended steps for the safe disposal of this compound in a laboratory setting.
1. Personal Protective Equipment (PPE): Before handling any this compound waste, it is imperative to wear appropriate PPE, including:
-
Eye Protection: Safety goggles or a face shield.[3]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile or butyl rubber).[3][4]
-
Body Protection: A lab coat.
2. Waste Segregation and Collection:
-
Solid Waste: Collect unused or expired solid this compound in a clearly labeled, sealed container designated for hazardous chemical waste. In case of a spill of solid material, carefully sweep it to avoid creating dust and place it into the designated waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled waste container. Do not mix this compound solutions with other incompatible waste streams, such as bases, strong oxidizing agents, or reducing agents.[4][5]
3. Labeling and Storage:
-
All waste containers must be clearly and accurately labeled with "Hazardous Waste," the full chemical name "this compound," and any known hazard information (e.g., "Corrosive").[6]
-
Store the sealed waste containers in a designated, secure area, away from incompatible materials, until they can be collected by your institution's waste management service.[7]
4. Arranging for Disposal:
-
Contact your institution's EHS department or chemical safety officer to arrange for the pickup and disposal of the this compound waste.[4]
-
Provide them with accurate information regarding the contents of the waste container.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
Signaling Pathways and Experimental Workflows
As UFP-101 is described as a potent antagonist of the nociceptin/orphanin FQ receptor, its mechanism of action involves blocking the signaling pathway initiated by the natural ligand, nociceptin. A simplified representation of this antagonistic action is provided below.
Caption: Antagonistic action of UFP-101 on the NOP receptor signaling pathway.
References
Essential Safety and Operational Guide for Handling UFP-101 TFA
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety, handling, and disposal information for the potent and selective NOP receptor antagonist, UFP-101 TFA. Given that this compound is a peptide trifluoroacetate salt, this guidance combines the handling precautions for a biologically active peptide with the known hazards of Trifluoroacetic acid (TFA).
Understanding the Compound
This compound is a powerful research tool used to investigate the nociceptin/orphanin FQ (NOP) receptor system, which is involved in pain modulation, anxiety, and addiction.[1][2] As a peptide, its biological activity warrants careful handling to avoid unintended physiological effects. The trifluoroacetate (TFA) salt form is common for synthetic peptides due to its use in purification processes.[3][4] However, TFA is a strong, corrosive acid and presents its own set of hazards.[5][6]
Personal Protective Equipment (PPE)
Due to the dual nature of the hazard (potent peptide and corrosive TFA salt), a comprehensive approach to personal protection is mandatory.
| PPE Category | Specification | Rationale |
| Hand Protection | Double-gloving with nitrile gloves. | The outer glove provides primary protection against contamination, while the inner glove ensures safety in case the outer glove is breached. |
| Eye Protection | Chemical safety goggles and a face shield. | Provides protection against splashes of solutions containing this compound, which can be corrosive to the eyes.[6][7] |
| Body Protection | A lab coat, buttoned, with elastic cuffs. Consider a chemically resistant apron. | Protects skin from accidental contact with the compound. |
| Respiratory Protection | Use in a certified chemical fume hood.[7][8] If weighing or handling the powder outside of a fume hood, a NIOSH-approved respirator with appropriate cartridges for organic vapors and acidic gases is required. | Prevents inhalation of the powdered peptide or aerosols of solutions, which could have potent biological effects. TFA is also volatile and corrosive to the respiratory tract.[6] |
Operational Plan: From Receipt to Disposal
A systematic workflow is critical to ensure safety and maintain the integrity of the compound.
-
Upon receipt, inspect the container for any damage.
-
Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong bases and oxidizing agents.[8]
-
For long-term storage, keep the lyophilized powder at -20°C.[9]
-
All handling of the powdered form of this compound must be conducted in a chemical fume hood.[8]
-
To prepare a stock solution, allow the vial to equilibrate to room temperature for at least one hour before opening to prevent condensation.[9]
-
Use a properly calibrated balance to weigh the required amount of powder.
-
Slowly add the desired solvent to the powder to avoid generating aerosols.
-
If you need to make stock solutions in advance, store them in tightly sealed vials at -20°C for up to one month.[9]
-
Clearly label all solutions containing this compound.
-
When handling solutions, always wear the prescribed PPE.
-
Avoid skin contact and inhalation.
Caption: Workflow for the safe handling of this compound from receipt to disposal.
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Liquid Waste: All solutions containing this compound should be collected in a designated, sealed, and clearly labeled hazardous waste container.[8] Do not pour down the drain.[5] The container should be compatible with acidic waste.
-
Solid Waste: Contaminated consumables such as pipette tips, tubes, and gloves should be collected in a separate, labeled hazardous waste container.[1]
-
Decontamination: Glassware and equipment should be thoroughly rinsed with an appropriate solvent, and the rinsate collected as hazardous waste.
-
Final Disposal: All waste must be disposed of through your institution's hazardous waste management program.[8]
Quantitative Data on Trifluoroacetic Acid (TFA)
The following table summarizes key quantitative data for Trifluoroacetic acid, the counter-ion in this compound. While specific toxicity data for this compound is not available, the properties of TFA should inform handling procedures.
| Property | Value | Source |
| Molar Mass | 114.02 g/mol | [5] |
| Boiling Point | 72.4 °C (162.3 °F) | [5] |
| Melting Point | -15.4 °C (4.3 °F) | [5] |
| Density | 1.489 g/cm³ at 20 °C | [5] |
| Vapor Pressure | 107 mbar at 25 °C | [5] |
| pKa | 0.52 | [5] |
| Acute Oral Toxicity (Rat) | LD50 > 2000 mg/kg | [10] |
| Developmental Toxicity (Rat) | NOAEL: 150 mg/kg/day | [11] |
NOAEL: No-Observed-Adverse-Effect Level
Emergency Procedures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.[7][8]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[7][8]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[7]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[7]
-
Spills: For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for hazardous waste disposal.[7] For large spills, evacuate the area and contact your institution's emergency response team.[7][8]
By adhering to these guidelines, researchers can safely handle this compound, minimizing risks to themselves and the environment while advancing critical scientific research.
References
- 1. amherst.edu [amherst.edu]
- 2. This compound [myskinrecipes.com]
- 3. Which salt form should I choose for my peptide? | AmbioPharm [ambiopharm.com]
- 4. biomatik.com [biomatik.com]
- 5. benchchem.com [benchchem.com]
- 6. LCSS: TRIFLUOROACETIC ACID [web.stanford.edu]
- 7. bruckner.research.uconn.edu [bruckner.research.uconn.edu]
- 8. ehs.washington.edu [ehs.washington.edu]
- 9. This compound|COA [dcchemicals.com]
- 10. health.hawaii.gov [health.hawaii.gov]
- 11. pan-europe.info [pan-europe.info]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
